Anilix
Description
BenchChem offers high-quality Anilix suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anilix including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
8072-20-6 |
|---|---|
Molecular Formula |
C26H18Cl6N2OS |
Molecular Weight |
619.2 g/mol |
IUPAC Name |
1,1-bis(4-chlorophenyl)ethanol;(4-chlorophenyl)sulfanyl-(2,4,5-trichlorophenyl)diazene |
InChI |
InChI=1S/C14H12Cl2O.C12H6Cl4N2S/c1-14(17,10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11;13-7-1-3-8(4-2-7)19-18-17-12-6-10(15)9(14)5-11(12)16/h2-9,17H,1H3;1-6H |
InChI Key |
NUXLOJGLOHSJEF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1SN=NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O.C1=CC(=CC=C1SN=NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Synonyms |
milbex |
Origin of Product |
United States |
An In-Depth Technical Guide to the Synthesis of Anilide Compounds
Audience: Researchers, scientists, and drug development professionals.
Anilides are a crucial class of organic compounds characterized by an amide linkage directly attached to a phenyl ring. This structural motif is a cornerstone in medicinal chemistry and materials science, found in numerous pharmaceuticals, herbicides, and polymers. The synthesis of anilides is a fundamental process in organic chemistry, typically achieved through the acylation of aniline or its derivatives. This guide provides a comprehensive overview of the core principles, experimental protocols, and reaction mechanisms for the synthesis of anilide compounds, tailored for a technical audience.
Core Principles of Anilide Synthesis
The most common and direct method for synthesizing anilides is through the nucleophilic acyl substitution reaction. In this process, an aniline (acting as the nucleophile) attacks an activated carboxylic acid derivative (the electrophile), such as an acyl chloride or an acid anhydride.[1][] The nitrogen atom of the aniline's amino group uses its lone pair of electrons to attack the electrophilic carbonyl carbon of the acylating agent.[3][4]
Two of the most widely used variations of this reaction are:
-
Reaction with Acid Anhydrides : Acetic anhydride is commonly used to produce acetanilides. This reaction is often buffered with a weak base like sodium acetate, which neutralizes the carboxylic acid byproduct and helps to deprotonate the anilinium ion, regenerating the more nucleophilic free aniline.[5][6]
-
Reaction with Acyl Chlorides (Schotten-Baumann Reaction) : This method involves reacting an aniline with an acyl chloride in the presence of an aqueous base, such as sodium hydroxide.[4][7] The base serves to neutralize the hydrochloric acid byproduct, preventing it from protonating the unreacted aniline and rendering it non-nucleophilic.[8]
Quantitative Data Summary
The synthesis of acetanilide from aniline and acetic anhydride is a classic and illustrative example. The following table summarizes the quantitative data for a typical laboratory-scale synthesis.
| Parameter | Aniline | Acetic Anhydride | Acetanilide (Product) |
| Molecular Formula | C₆H₅NH₂ | (CH₃CO)₂O | C₆H₅NHCOCH₃ |
| Molecular Weight ( g/mol ) | 92.14 | 102.09 | 135.17[5] |
| Density (g/mL) | 1.02[9] | 1.08[9] | 1.219[5] |
| Typical Molar Ratio | 1.0 equivalent | ~1.1-1.3 equivalents | - |
| Theoretical Yield (from 1.0 g Aniline) | - | - | 1.47 g |
| Typical Experimental Yield | - | - | 75-90% |
| Melting Point (°C) | -6 | -73 | 114.3[5] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | White crystalline solid[5] |
Detailed Experimental Protocol: Synthesis of Acetanilide
This protocol details the synthesis of acetanilide from aniline and acetic anhydride, a procedure well-suited for those new to anilide synthesis.[5][6][9]
Safety Precautions:
-
Aniline is toxic, can be absorbed through the skin, and should be handled in a fume hood.[9]
-
Acetic anhydride is corrosive and a lachrymator (causes tearing).[9]
-
Concentrated hydrochloric acid is highly corrosive.[9]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials and Reagents:
-
Aniline (2.0 mL, ~22 mmol)
-
Concentrated Hydrochloric Acid (2.0 mL)
-
Acetic Anhydride (2.5 mL, ~26 mmol)
-
Sodium Acetate Trihydrate (3.5 g)
-
Distilled Water
-
Ethanol (for recrystallization)
-
125 mL Erlenmeyer flask
-
Beakers
-
Graduated cylinders
-
Büchner funnel and vacuum flask
-
Ice bath
Procedure:
-
Preparation of Anilinium Hydrochloride : In a 125 mL Erlenmeyer flask, add 50 mL of distilled water. In a fume hood, carefully add 2.0 mL of concentrated hydrochloric acid to the water. To this acidic solution, add 2.0 mL of aniline. Swirl the flask gently; the aniline should dissolve to form a clear solution of anilinium chloride. If the solution is colored, a small amount of activated charcoal can be added, swirled for a minute, and then removed by gravity filtration.[9]
-
Preparation of Reagents : In a separate beaker, dissolve 3.5 g of sodium acetate trihydrate in 15 mL of distilled water. Measure 2.5 mL of acetic anhydride into a small graduated cylinder.
-
Acetylation Reaction : To the solution of anilinium chloride, add the 2.5 mL of acetic anhydride all at once. Immediately after, add the prepared sodium acetate solution to the flask.[6] Swirl the mixture vigorously. A white precipitate of crude acetanilide should form rapidly.
-
Crystallization and Isolation : Cool the reaction mixture by placing the flask in an ice bath for at least 20 minutes to ensure complete crystallization of the product.[5][9]
-
Collect the crude acetanilide crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with a small amount of ice-cold water to remove any soluble impurities.[9] Continue to apply suction for several minutes to air-dry the product.
-
Purification by Recrystallization : Transfer the crude solid to a beaker. Add a minimal amount of hot water or an ethanol-water mixture and heat gently until all the solid dissolves.[10] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce recrystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry completely.
-
Characterization : Determine the yield and measure the melting point of the dried product. A sharp melting point close to the literature value (114.3 °C) indicates high purity.[5]
Mandatory Visualizations
Diagram 1: Reaction Mechanism of Anilide Synthesis
Caption: Nucleophilic acyl substitution mechanism for anilide formation.
Diagram 2: Experimental Workflow for Acetanilide Synthesis
Caption: Step-by-step workflow for the synthesis and purification of acetanilide.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 3. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. The preparation of acetanilide from aniline. [wwwchem.uwimona.edu.jm]
- 10. Preparation of acetanilide [cs.gordon.edu]
Anilide Derivatives: A Comprehensive Technical Guide to Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilide derivatives, a versatile class of organic compounds characterized by an amide linkage to a phenyl group, represent a cornerstone in medicinal chemistry and drug discovery. Their unique structural features allow for a wide range of modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological significance, and mechanisms of action of anilide derivatives, with a focus on their applications as anticancer, antimicrobial, antiviral, and local anesthetic agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this critical area.
Synthesis of Anilide Derivatives
The synthesis of anilide derivatives is typically achieved through the acylation of anilines. A general and widely used method involves the reaction of a substituted or unsubstituted aniline with an acylating agent such as an acyl chloride or an acid anhydride.[1]
A representative synthetic scheme is as follows:
This straightforward and adaptable synthesis allows for the creation of large libraries of anilide derivatives for biological screening.
Anticancer Activity
Anilide derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more under investigation. Their mechanisms of action are diverse, often targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition
A prominent group of anilide-based anticancer drugs are tyrosine kinase inhibitors (TKIs). These drugs target specific tyrosine kinases that are constitutively activated in various cancers, leading to uncontrolled cell growth.
Prominent Anilide-Based Tyrosine Kinase Inhibitors:
-
Nilotinib: A potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[2][3] It binds to the ATP-binding site of the inactive conformation of the ABL kinase domain with greater affinity than imatinib.[2]
-
Bosutinib: A dual inhibitor of Src and Abl tyrosine kinases.[4][5] It is effective against many imatinib-resistant BCR-ABL mutations.[4] Bosutinib has been shown to suppress neuroblastoma growth by inhibiting Src/Abl signaling and downstream pathways like PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3.[6]
-
Sorafenib: A multi-kinase inhibitor that targets Raf kinases (C-RAF, B-RAF) and receptor tyrosine kinases such as VEGFR and PDGFR.[7][8] This dual mechanism allows Sorafenib to inhibit both tumor cell proliferation and angiogenesis.[8]
Histone Deacetylase (HDAC) Inhibition
Some anilide derivatives function as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected anilide derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pegaharoline A | A549 (NSCLC) | MTT | 2.39 ± 0.27 | [9] |
| Pegaharoline A | PC9 (NSCLC) | MTT | 3.60 ± 0.41 | [9] |
| ICD-85 | A549 (NSCLC) | MTT | 22.23 ± 2.42 µg/ml | [10] |
| SMU-A0B13 | HEK-Blue hTLR2 | - | 18.21 ± 0.87 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13]
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the anilide derivative and incubate for the desired period (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity
Anilide derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Antibacterial Activity
Anilides have been shown to be effective against both Gram-positive and Gram-negative bacteria. The mechanism can involve the inhibition of folic acid synthesis, disruption of cell wall synthesis, or inhibition of essential enzymes.[12]
Antifungal Activity
Several anilide derivatives have demonstrated potent antifungal activity. The specific mechanisms can vary but may involve disruption of the fungal cell membrane or inhibition of key enzymes.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected anilide derivatives against various microbial strains.
| Compound | Microorganism | MIC (µM) | Reference |
| Diamide 3e | M. tuberculosis | 35.8 | [15] |
| Diamide 3f | M. tuberculosis | 18.7 | [15] |
| Diamide 3e | Enterococcus faecalis | 4.66 - 35.8 | [15] |
| Diamide 3f | Staphylococcus aureus | 0.070 - 8.95 | [15] |
Experimental Protocols for Antimicrobial Testing
This method is used to qualitatively assess the antimicrobial activity of a compound.[16][17]
Detailed Steps:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.[16]
-
Well Creation: Wells of a specific diameter are punched into the agar.[17]
-
Compound Application: A known concentration of the anilide derivative is added to each well.[16]
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.[16]
-
Zone of Inhibition: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured.[17]
This method is used to quantitatively determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][19]
Detailed Steps:
-
Serial Dilution: Two-fold serial dilutions of the anilide derivative are prepared in a 96-well microtiter plate containing broth medium.[14]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[18]
-
Incubation: The plate is incubated for 18-24 hours at an appropriate temperature.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]
Antiviral Activity
Recent studies have highlighted the potential of anilide derivatives as antiviral agents, particularly against flaviviruses.
Quantitative Antiviral Activity Data
The following table shows the antiviral activity of some anilide derivatives.
| Compound | Virus | Cell Line | EC50 (µM) | SI | Reference |
| 7e | Yellow Fever Virus (YFV) | BHK-21 | 3.6 | >27.8 | [20] |
| 6-azauridine | Yellow Fever Virus (YFV) | BHK-21 | 46.0 | >2.2 | [20] |
| Anidulafungin | Zika Virus (ZIKV) | - | 2.08 | - | [21] |
| Anidulafungin | Dengue Virus-2 (DENV-2) | - | 3.24 | - | [21] |
| Micafungin | SARS-CoV-2 | VeroE6/TMPRSS2 | 26.1 | >64 | [21] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds.[16][22]
Detailed Steps:
-
Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates.[16]
-
Infection: The cells are infected with a known amount of virus in the presence of serial dilutions of the anilide derivative.[16]
-
Overlay: After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread.[16]
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (zones of cell death).[16]
-
Plaque Visualization and Counting: The cells are fixed and stained, and the number of plaques in each well is counted.[16]
-
EC50 Determination: The effective concentration 50 (EC50), the concentration of the compound that reduces the number of plaques by 50%, is calculated.
Local Anesthetic Activity
Anilide derivatives, such as lidocaine and bupivacaine, are widely used as local anesthetics. Their mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes.[18][23]
By blocking sodium influx, these agents prevent the depolarization of the neuronal membrane and the propagation of action potentials, thereby blocking the sensation of pain.[18] The duration of action is influenced by factors such as lipid solubility and protein binding.[6]
Other Biological Activities
Anilide derivatives have also been investigated for other biological activities, including:
-
Herbicidal Activity: Some anilides act as herbicides by inhibiting enzymes in plants, such as histone deacetylase.[13][24]
-
Insecticidal Activity: Certain anilide derivatives, particularly anthranilic diamides, target insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[9][25]
Conclusion
Anilide derivatives represent a remarkably versatile and privileged scaffold in the design and development of new therapeutic agents and other biologically active compounds. Their straightforward synthesis allows for extensive structural modifications, leading to a broad spectrum of activities. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the discovery of novel and more effective anilide-based drugs and agrochemicals. This technical guide provides a solid foundation of data and methodologies to support these future research endeavors.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical substructures that enrich for biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lidocaine: Structure & Mechanism of Action - Video | Study.com [study.com]
- 5. Lidocaine - Wikipedia [en.wikipedia.org]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Bupivacaine - Wikipedia [en.wikipedia.org]
- 18. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 23. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 24. One-pot synthesis of anilides, herbicidal activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anilide Functional Group: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth exploration of the structure, properties, synthesis, and biological significance of the anilide functional group, tailored for researchers, scientists, and professionals in drug development.
Core Concepts: Understanding the Anilide Moiety
The anilide functional group, structurally defined as a phenyl group attached to the nitrogen atom of an amide, is a prevalent motif in a vast array of organic molecules, including numerous pharmaceuticals, agrochemicals, and materials.[1] Its fundamental structure consists of an acyl group bonded to an aniline fragment, giving it a unique combination of chemical properties derived from both the amide and the aromatic ring. This guide provides a technical overview of the anilide functional group, with a focus on its relevance in the context of drug design and development.
Structural and Physicochemical Properties
The geometry and electronic nature of the anilide linkage are crucial to its function. The amide bond within the anilide group exhibits partial double bond character due to resonance, which results in a planar arrangement of the atoms involved. This planarity has significant implications for the three-dimensional structure of molecules containing this group and their ability to interact with biological targets.
Table 1: Physicochemical Properties of Acetanilide and Benzanilide
| Property | Acetanilide | Benzanilide |
| Molecular Formula | C₈H₉NO | C₁₃H₁₁NO |
| Molar Mass | 135.17 g/mol | 197.23 g/mol [2] |
| Melting Point | 113-115 °C | 162-164 °C[3] |
| Boiling Point | 304 °C | 117-119 °C (at 10 mmHg) |
| Solubility in Water | Slightly soluble | Limited solubility[3] |
| pKa (of conjugate acid) | ~0.5 | - |
Table 2: Key Bond Lengths and Angles in Acetanilide and Benzanilide
| Parameter | Acetanilide | Benzanilide |
| C=O Bond Length | 1.243 Å | 1.23 Å[3] |
| C-N (amide) Bond Length | 1.325 Å | 1.35 Å[3] |
| C-N-C Bond Angle | - | ~125°[3] |
| Dihedral Angle (Amide Plane vs. Phenyl Ring) | 37.9° | 31.3° and 31.6°[1] |
The acidity of the N-H proton in anilides is a key parameter influencing their biological activity and pharmacokinetic properties. The pKa of the conjugate acid of acetanilide is approximately 0.5. The acidity is influenced by the electronic nature of substituents on both the phenyl ring and the acyl group. Electron-withdrawing groups generally increase the acidity (decrease the pKa) of the anilide proton.
Table 3: pKa Values of Representative para-Substituted Anilines
| Substituent (para-) | pKa |
| -OCH₃ | 5.34 |
| -CH₃ | 5.08 |
| -H | 4.60 |
| -Cl | 3.98 |
| -COCH₃ | 3.53 |
| -CN | 1.74 |
| -NO₂ | 1.00 |
Synthesis and Reactivity
Anilides are most commonly synthesized through the acylation of anilines. This can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids under activating conditions.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of an anilide, using the preparation of acetanilide as an example.
Detailed Experimental Protocol: Synthesis of Acetanilide
This protocol details the synthesis of acetanilide from aniline and acetic anhydride.
Materials:
-
Aniline (2.0 mL)
-
Acetic anhydride (2.5 mL)
-
Sodium acetate solution (saturated, 20 mL)
-
Distilled water
-
Ice
Procedure:
-
In a 125 mL Erlenmeyer flask, add 2.0 mL of aniline and 20 mL of distilled water.
-
While swirling the flask, add 2.5 mL of acetic anhydride.
-
Immediately add 20 mL of a saturated sodium acetate solution and cool the mixture in an ice bath.
-
Stir the mixture until crystals of acetanilide form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from a minimal amount of hot water.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and dry them.
Spectroscopic Characterization
The structural elucidation of anilides relies on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.
Table 4: Characteristic Spectroscopic Data for Acetanilide
| Technique | Observation |
| ¹H NMR (CDCl₃, δ in ppm) | ~2.18 (s, 3H, -COCH₃), ~7.10 (t, 1H, para-H), ~7.32 (t, 2H, meta-H), ~7.49 (d, 2H, ortho-H), ~7.5 (br s, 1H, -NH)[4] |
| ¹³C NMR (CDCl₃, δ in ppm) | ~24.5 (-COCH₃), ~120.2 (ortho-C), ~124.3 (para-C), ~128.8 (meta-C), ~138.1 (ipso-C), ~168.9 (C=O) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1300 (C-N stretch) |
| Mass Spectrometry (m/z) | 135 (M⁺), 93 ([M-CH₂CO]⁺), 77 ([C₆H₅]⁺) |
The Anilide Motif in Drug Development
The anilide functional group is a common feature in many approved drugs, where it often plays a critical role in binding to the target protein, typically through hydrogen bonding interactions. However, the aniline and anilide moieties can also present challenges in drug development, primarily related to metabolic instability and potential for toxicity. Cytochrome P450-mediated oxidation of the aniline ring can lead to the formation of reactive metabolites.
Case Study 1: Bosutinib - A Kinase Inhibitor
Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. It contains an anilide moiety that is crucial for its binding to the ATP-binding site of the BCR-ABL kinase.
The following diagram illustrates the simplified signaling pathway inhibited by Bosutinib.
Case Study 2: Celecoxib - A COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The anilide-like sulfonamide group in celecoxib is essential for its selective binding to the COX-2 active site.
The following diagram shows the prostaglandin synthesis pathway and the inhibitory action of Celecoxib.
Conclusion
The anilide functional group is a versatile and important moiety in medicinal chemistry. Its structural and electronic properties allow for critical interactions with biological targets, leading to a wide range of therapeutic applications. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for the rational design and development of new anilide-containing drugs. While metabolic considerations are important, the continued prevalence of anilides in approved medicines underscores their value in the pharmaceutical sciences. Future work in this area will likely focus on strategies to mitigate metabolic liabilities while retaining the beneficial pharmacological properties of this important functional group.
References
The Enduring Legacy of the Amide Bond: A Technical Guide to the History and Discovery of Anilide Compounds
Introduction
Anilides, a class of organic compounds characterized by a phenyl group attached to the nitrogen atom of an amide, represent a cornerstone in the history of synthetic chemistry and pharmacology. From their origins in the burgeoning coal tar industry of the 19th century to their indispensable role in modern medicine and materials science, the journey of anilide compounds is a compelling narrative of serendipity, systematic investigation, and transformative innovation. This technical guide provides an in-depth exploration of the history and discovery of anilides, tailored for researchers, scientists, and drug development professionals. It details key historical milestones, presents comparative quantitative data, outlines seminal experimental protocols, and visualizes the intricate pathways and processes that define this remarkable class of molecules.
A Historical Journey: From Synthetic Dyes to "Magic Bullets"
The story of anilides is intrinsically linked to their parent amine, aniline.
-
The Dawn of Aniline (1826-1843): Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo, naming it "Crystallin".[1][2] In 1834, Friedlieb Runge isolated a substance from coal tar which he named "kyanol".[1][2][3] It wasn't until 1843 that August Wilhelm von Hofmann demonstrated that these substances were identical, and the name "aniline" became widely adopted.[2][4]
-
The Birth of an Industry (1856): A pivotal moment occurred in 1856 when William Henry Perkin, a student of Hofmann, accidentally synthesized the first synthetic dye, mauveine, from aniline while attempting to create quinine.[2][3] This discovery catalyzed the synthetic dye industry and spurred intense research into aniline and its derivatives.[1][2]
-
A Serendipitous Foray into Medicine (1886): The entry of anilides into medicine was accidental. In 1886, physicians Arnold Cahn and Paul Hepp were testing naphthalene as a treatment for intestinal worms.[5] A pharmacist's error led them to administer acetanilide instead. They observed that while it was ineffective against worms, it remarkably reduced a patient's fever.[5] This discovery of acetanilide's antipyretic properties led to its rapid introduction into medical practice by Kalle and Company under the trade name Antifebrin.[6][7][8] Its analgesic properties were recognized shortly after.[9]
-
The Search for Safer Alternatives (1887): Despite its efficacy, acetanilide exhibited significant toxicity, most notably cyanosis caused by methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[6][7] This prompted the search for less toxic derivatives. In 1887, Bayer Company developed and marketed Phenacetin (N-(4-ethoxyphenyl)acetamide), which proved to be a safer alternative for a time, though it was later associated with renal disease.[6]
-
Unraveling the Metabolic Secret (1948): For decades, the precise mechanism of acetanilide's action and toxicity remained debated. In 1948, it was definitively established that acetanilide is primarily metabolized in the human body to paracetamol (acetaminophen).[8] This metabolite was found to be responsible for the analgesic and antipyretic effects.[7][8] The toxic side effect of methemoglobinemia was attributed to a minor metabolic pathway where acetanilide hydrolyzes back to aniline.[8] This crucial discovery paved the way for the development and widespread use of paracetamol as a much safer drug.[7]
-
Modern Anilides: The versatility of the anilide scaffold has led to its incorporation into a vast array of modern pharmaceuticals and agrochemicals. Anilides are found in local anesthetics (e.g., lidocaine), anti-cancer agents, antivirals, and fungicides.[10][11] Their development continues, with ongoing research into anilide derivatives as potent and selective enzyme inhibitors and receptor modulators.[12][13]
Quantitative Data on Anilide Compounds
The following tables summarize key quantitative data for seminal and representative anilide compounds, providing a basis for comparison of their physicochemical and pharmacological properties.
Table 1: Physicochemical Properties of Early Anilides
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility ( g/100 mL) |
| Aniline | Benzenamine | C₆H₅NH₂ | 93.13 | -6 | 184 | 3.5 @ 25°C[14] |
| Acetanilide | N-Phenylacetamide | C₈H₉NO | 135.17 | 113-115 | 304 | <0.56 @ 25°C[8] |
| Phenacetin | N-(4-Ethoxyphenyl)acetamide | C₁₀H₁₃NO₂ | 179.22 | 134-136 | - | Sparingly soluble |
Table 2: Pharmacological Activity of Selected Anilide Derivatives
| Compound Class | Example Compound | Target | Activity Metric | Value | Reference |
| Analgesic | Acetanilide | CNS | ED₅₀ (mice) | 12.6 mg/kg | [15] |
| Analgesic | Phenacetin | CNS | ED₅₀ (mice) | 90.5 mg/kg | [15] |
| Analgesic | Acetaminophen | CNS | ED₅₀ (mice) | 158.5 mg/kg | [15] |
| A₂B Adenosine Receptor Antagonist | p-Cyanoanilide Derivative (27) | A₂B Receptor | Kᵢ (human) | 1.97 nM | [13] |
| COX-2 Inhibitor | 5,5-diphenylimidazolidine derivative (14) | COX-2 Enzyme | IC₅₀ | 0.41 µM | [12] |
Experimental Protocols
The synthesis of acetanilide from aniline is a classic and foundational experiment in organic chemistry that demonstrates the N-acetylation of an amine.
Protocol: Synthesis of Acetanilide via Acetylation of Aniline
This protocol details the synthesis of acetanilide from aniline using acetic anhydride.
Reaction Principle: The synthesis is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of acetic anhydride. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of acetic acid as a leaving group to yield the stable amide, acetanilide.[16]
Materials and Reagents:
-
Aniline (C₆H₅NH₂)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate Trihydrate (CH₃COONa·3H₂O)
-
Deionized Water (H₂O)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beakers, Erlenmeyer flask, Büchner funnel)
-
Vacuum filtration apparatus
-
Ice bath
-
Heating mantle or hot plate
Procedure:
-
Preparation of Aniline Hydrochloride: In a 250 mL Erlenmeyer flask, add 4.5 mL of aniline to 125 mL of deionized water. Carefully add 4.5 mL of concentrated hydrochloric acid to the mixture while swirling.[17] The aniline should dissolve to form a clear solution of aniline hydrochloride.
-
Acetylation Reaction: Prepare a solution of 5.3 g of sodium acetate in 30 mL of water.[17] To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride. Swirl the flask to ensure mixing. Immediately add the prepared sodium acetate solution to the flask.
-
Precipitation of Crude Product: The solution will turn white as the acetanilide product precipitates.[17] Swirl the flask for 10 minutes to ensure the reaction goes to completion.
-
Isolation of Crude Product: Cool the mixture in an ice-water bath for 15-20 minutes to maximize crystal formation.[16] Collect the crude acetanilide crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot water (or an ethanol-water mixture) to dissolve the solid completely with heating.[17] Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the purified acetanilide.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration. Dry the final product in a desiccator or a low-temperature oven. Characterize the product by determining its melting point and obtaining an IR spectrum.
Mechanisms and Signaling Pathways
Metabolic Pathway of Acetanilide
The pharmacological and toxicological profiles of acetanilide are a direct consequence of its metabolism. The primary metabolic route involves oxidation by cytochrome P450 enzymes to produce the active, non-toxic analgesic and antipyretic compound, paracetamol. A minor, but significant, pathway involves hydrolysis of the amide bond to release aniline, which is subsequently oxidized to species that cause methemoglobinemia.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
While the mechanism of paracetamol (the active metabolite of acetanilide) is complex and not fully elucidated, a significant component of the action of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. This pathway is relevant to the broader class of analgesic anilides. COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Inhibition of COX-2 is particularly desirable for anti-inflammatory and analgesic effects, as COX-1 is involved in maintaining the protective lining of the stomach.
References
- 1. Aniline [trc-leiden.nl]
- 2. benchchem.com [benchchem.com]
- 3. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. oracletutoring.ca [oracletutoring.ca]
- 6. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]
- 7. nbinno.com [nbinno.com]
- 8. Acetanilide - Wikipedia [en.wikipedia.org]
- 9. Acetanilide | synthesis, analgesic, antipyretic | Britannica [britannica.com]
- 10. Anilide - Wikipedia [en.wikipedia.org]
- 11. Synthesis and evaluation of anilide derivatives from aromatic aldehyde. [wisdomlib.org]
- 12. Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Mutagenic and analgesic activities of aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Anilide Nomenclature, Classification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of anilides, a significant class of organic compounds with wide-ranging applications in pharmaceuticals, agriculture, and materials science. We will delve into the core principles of their nomenclature, explore their classification based on structural and functional characteristics, present relevant quantitative data, and provide detailed experimental protocols for their synthesis and analysis.
Nomenclature of Anilides
Anilides are amide derivatives of aniline, structurally characterized by a phenyl group attached to the nitrogen atom of an amide functionality (R-C(=O)-NH-C₆H₅).[1][2] The naming of these compounds follows systematic IUPAC recommendations, although historical common names are still prevalent in literature and industry.[1]
IUPAC Nomenclature
The systematic IUPAC approach names anilides as N-phenyl derivatives of the parent amide.[1] The name is constructed by adding the prefix "N-phenyl" to the name of the corresponding amide.
-
Example 1: The anilide derived from acetic acid (ethanoic acid) is named N-phenylacetamide .[1]
-
Example 2: The anilide derived from benzoic acid is named N-phenylbenzamide .[1]
This system provides an unambiguous name for every distinct molecular structure.[3]
Common Nomenclature
Traditional nomenclature, which is widely accepted, replaces the "-amide" suffix of the parent amide with "-anilide".[1]
-
Example 1: N-phenylacetamide is commonly known as acetanilide .[4]
-
Example 2: N-phenylbenzamide is commonly known as benzanilide .[1]
Due to their historical significance, these common names are frequently used for simpler anilide structures.[1]
Classification of Anilides
Anilides can be classified based on their chemical structure or their biological function and mechanism of action.
Structural Classification
Structural classification is primarily based on the nature of the substituents on the acyl group and the amide nitrogen.
-
Based on the Acyl Group:
-
Based on Substitution at the Nitrogen Atom:
-
Primary Anilides: The nitrogen atom is bonded to the phenyl group, the acyl group, and one hydrogen atom (R-C(O)-NH-C₆H₅). These are technically secondary amides.[1]
-
Secondary Anilides: The nitrogen atom is further substituted with an alkyl or aryl group (R-C(O)-NR'-C₆H₅), making them tertiary amides.[1]
-
The following diagram illustrates the structural classification of anilides.
Classification by Biological Activity
Anilide derivatives exhibit a vast array of pharmacological and biological activities, forming the basis for their functional classification.[5]
-
Analgesics and Antipyretics: Acetanilide was one of the first synthetic fever-reducing and pain-relieving drugs, though its use was later curtailed due to toxicity.[1][5] Its active metabolite, p-hydroxyacetanilide, is the well-known and safer drug acetaminophen (paracetamol).[1]
-
Fungicides: Carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) is a systemic fungicide used for seed treatment to protect crops from fungal pathogens.[1]
-
Herbicides: Several anilides are used as herbicides to control weeds in agriculture.[2][6]
-
Antimicrobial Agents: Many anilide derivatives have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi.[7][8] Nitro group-containing anilides have shown potential as antidepressants, anticancer, and anti-HIV-I agents.[9]
-
Anticancer Agents: Certain anilide-based compounds have been investigated as antimicrotubule agents for cancer therapy.[10]
-
AMPK Modulators: A new class of anilide and anilide-like compounds has been discovered as direct modulators of AMP-activated protein kinase (AMPK), a key regulator in cellular energy homeostasis.[11]
Quantitative Data Presentation
This section summarizes key quantitative data for representative anilides, covering physicochemical properties and biological activity.
Table 1: Physicochemical Properties of Acetanilide
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-phenylacetamide | [1] |
| Common Name | Acetanilide | [1] |
| Molecular Formula | C₈H₉NO | [12] |
| Melting Point | 114 °C | [1] |
| Water Solubility (25°C) | ~0.5 g / 100 mL |[1] |
Table 2: Biological Activity of Selected Salicylanilide-Based Peptidomimetics [8]
| Compound ID | Target Organism/Cell Line | Activity Metric | Value (µM) |
|---|---|---|---|
| 3e | M. tuberculosis H37Ra | MIC | 35.8 |
| 3e | THP-1 (Cytotoxicity) | IC₅₀ | >10 |
| 3f | S. aureus (MRSA 63718) | MIC | 2.34 |
| 3f | E. faecalis (VRE 342B) | MIC | 4.66 |
| 3f | M. tuberculosis H37Ra | MIC | 18.7 |
| 3f | THP-1 (Cytotoxicity) | IC₅₀ | 1.4 |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration.[8]
Table 3: Method Detection Limits (MDLs) for Selected Anilines by GC-NPD [13]
| Compound | CAS No. | MDL (µg/L) in Water |
|---|---|---|
| Aniline | 62-53-3 | 2.3 |
| 2-Chloroaniline | 95-51-2 | 1.4 |
| 4-Chloroaniline | 106-47-8 | 0.66 |
| 3,4-Dichloroaniline | 95-76-1 | 1.1 |
| 2-Nitroaniline | 88-74-4 | 2.3 |
| 4-Nitroaniline | 100-01-6 | 1.4 |
Data from EPA Method 8131.[13]
Experimental Protocols
The synthesis of acetanilide from aniline is a classic and fundamental procedure in organic chemistry that illustrates the formation of the anilide linkage.
Synthesis and Purification of Acetanilide
This protocol details the acetylation of aniline using acetic anhydride, followed by purification of the product via recrystallization.[14]
Reaction Principle: The synthesis is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks an electrophilic carbonyl carbon of acetic anhydride.[1][14] A tetrahedral intermediate is formed, which then collapses to yield acetanilide and acetic acid as a byproduct.[14]
Materials and Reagents:
-
Aniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate
-
Deionized water
-
Ethanol (95%)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, Buchner funnel)
-
Vacuum filtration apparatus
-
Ice bath
-
Heating mantle or hot plate
Protocol:
Part A: Synthesis of Crude Acetanilide [14][15][16]
-
Preparation of Aniline Solution: In a fume hood, add 0.5 mL of aniline to a 50 mL Erlenmeyer flask containing 15 mL of deionized water. Add 0.45 mL of concentrated HCl and swirl to dissolve the aniline.
-
Preparation of Reagent Solutions: In a separate beaker, prepare a solution of 0.53 g of sodium acetate in 3 mL of water. In a small test tube, measure 0.6 mL of acetic anhydride.
-
Acetylation Reaction: To the aniline hydrochloride solution, add the 0.6 mL of acetic anhydride. Swirl the flask to ensure mixing. Immediately add the sodium acetate solution to the mixture.
-
Precipitation: The solution will turn white as crude acetanilide precipitates. Cool the reaction mixture in an ice bath for 15-20 minutes to maximize crystal formation.[14]
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold water.[14]
Part B: Purification by Recrystallization [12][14]
-
Dissolution: Transfer the crude acetanilide to a 100 mL beaker. Add a minimal amount of hot water (or a 95% ethanol/water mixture) and heat gently while stirring until the solid completely dissolves.[15]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation begins, place the beaker in an ice bath to complete the crystallization process.
-
Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold water.[14]
-
Drying: Allow the crystals to dry completely on the filter paper or a watch glass.
Part C: Characterization [15]
-
Melting Point: Determine the melting point of the purified acetanilide. A sharp melting point close to the literature value (114 °C) indicates high purity.[1]
-
Thin Layer Chromatography (TLC): Spot the starting material (aniline) and the purified product on a TLC plate and elute with an appropriate solvent system. Compare the Rf values.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Key peaks to identify include the N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1660 cm⁻¹), and aromatic C-H stretches.
The following diagram illustrates the general workflow for this experiment.
Biological Signaling Pathways
While anilides have diverse mechanisms of action depending on their specific structure, the parent compound, aniline, is known to induce toxicity through specific signaling cascades. Understanding these pathways is crucial for drug development professionals assessing the metabolic fate and potential toxicity of anilide-based drug candidates.
Aniline exposure can lead to iron overload and oxidative stress in the spleen.[17][18] This oxidative stress activates key transcription factors like NF-κB and AP-1 through the phosphorylation of upstream kinases, including IKK and MAPKs.[17][18] The activation of these pathways leads to the upregulation of fibrogenic and inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), which can contribute to spleen toxicity and fibrosis.[17][18]
The diagram below outlines the key events in this aniline-induced signaling cascade.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Anilide - Wikipedia [en.wikipedia.org]
- 3. Understand the IUPAC Nomenclature and Common Names [allen.in]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | A Method for Rapid Screening of Anilide-Containing AMPK Modulators Based on Computational Docking and Biological Validation [frontiersin.org]
- 12. studylib.net [studylib.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Novel Anilides: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Anilide Scaffold
Anilides, compounds characterized by an N-phenyl amide linkage, represent a privileged scaffold in medicinal chemistry.[1] Their synthetic tractability and ability to engage in various biological interactions have led to their incorporation into a wide array of therapeutic agents, from local anesthetics like lidocaine to anticancer and antimicrobial agents.[2][3] The exploration of novel anilide chemical space continues to be a fertile ground for the discovery of new drugs with improved efficacy, selectivity, and pharmacokinetic profiles.
However, the development of anilide-based drugs is not without its challenges. Issues such as metabolic instability and potential toxicity associated with the aniline substructure necessitate careful molecular design and thorough preclinical evaluation.[2][4] This technical guide provides an in-depth overview of the core methodologies and strategic considerations for exploring the chemical space of novel anilides, from synthesis and biological screening to preclinical assessment.
Synthetic Strategies for Novel Anilides
The synthesis of anilides is typically achieved through the acylation of anilines. The following protocols provide both a general method for acetanilide synthesis, which can be adapted for various acylating agents, and a more specific example for the synthesis of a benzanilide derivative.
General Experimental Protocol: Synthesis of Acetanilide from Aniline
This protocol describes a classic method for the acetylation of aniline using acetic anhydride.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Distilled Water
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
In a conical flask, dissolve aniline (e.g., 2 mL) in distilled water (e.g., 4 mL) and a few drops of concentrated HCl to facilitate dissolution.[1]
-
In a separate flask, prepare a solution of sodium acetate (e.g., 2.4 g) in distilled water (e.g., 10 mL). To this, add acetic anhydride (e.g., 6 mL).[1]
-
Immediately and with vigorous shaking, add the sodium acetate/acetic anhydride solution to the aniline hydrochloride solution.[1]
-
Cool the reaction mixture in an ice bath to promote the precipitation of acetanilide crystals.[5]
-
Collect the crude acetanilide crystals by vacuum filtration using a Buchner funnel.[5]
-
For purification, recrystallize the crude product from a minimal amount of hot distilled water. Allow the solution to cool slowly to form pure crystals.[1]
-
Collect the purified crystals by vacuum filtration and allow them to air dry.[5]
Example Protocol: Synthesis of Benzanilide from Aniline
This protocol details the synthesis of benzanilide via the Schotten-Baumann reaction.
Materials:
-
Aniline (e.g., 2.5 mL)
-
10% aqueous Sodium Hydroxide (NaOH) solution (e.g., 25 mL)
-
Benzoyl Chloride (e.g., 3.5 mL)
-
Iodine flask
Procedure:
-
In an iodine flask, combine aniline (2.5 mL) and 10% aqueous sodium hydroxide solution (25 mL).[6]
-
Slowly, and with vigorous shaking, add benzoyl chloride (3.5 mL) to the flask. The addition should be done portion-wise as the reaction can be vigorous.[6]
-
After the addition is complete, continue to shake the flask vigorously for a period to ensure the completion of the reaction, which will result in the formation of a solid product.[6]
-
Collect the crude benzanilide product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Biological Evaluation of Novel Anilides
A critical step in exploring the chemical space of novel anilides is the evaluation of their biological activity. The following are detailed protocols for common in vitro assays.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.[7]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multiskan Spectrum Microplate Reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the novel anilide compounds in the cell culture medium. Add 100 µL of each dilution to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
Antibacterial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[9]
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., amikacin)[10]
-
Resazurin solution (optional, as an indicator of cell viability)
Procedure:
-
Compound Preparation: Prepare a stock solution of the novel anilide in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.[9]
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 5 µL of this standardized bacterial suspension to each well.[9]
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using an indicator like resazurin, a color change (e.g., from blue to pink) indicates bacterial growth.[10]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for novel anilide derivatives, illustrating the kind of data that should be collected and presented to facilitate structure-activity relationship (SAR) analysis.
Table 1: Anticancer Activity of Novel Anilide Derivatives
| Compound ID | R1-substituent | R2-substituent | A549 IC50 (µM)[7] | Hela IC50 (µM)[7] | MCF-7 IC50 (µM)[8] |
| AN-01 | H | H | >100 | >100 | >100 |
| AN-02 | 4-Cl | H | 15.2 | 12.8 | 25.1 |
| AN-03 | 4-OCH3 | H | 25.7 | 22.1 | 40.3 |
| AN-04 | H | 4-NO2 | 5.8 | 4.2 | 9.7 |
| AN-05 | 4-Cl | 4-NO2 | 1.2 | 0.9 | 2.5 |
Table 2: Antibacterial Activity of Novel Anilide Derivatives
| Compound ID | R1-substituent | R2-substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| AN-06 | H | H | >128 | >128 |
| AN-07 | 3-Br | H | 32 | 64 |
| AN-08 | 4-F | H | 16 | 32 |
| AN-09 | H | 3,4-diCl | 8 | 16 |
| AN-10 | 4-F | 3,4-diCl | 4 | 8 |
Preclinical Assessment: Pharmacokinetics and Toxicity
Once promising lead compounds are identified, a preliminary assessment of their pharmacokinetic (PK) and toxicological properties is essential for their progression in the drug discovery pipeline.
Pharmacokinetic (PK) Studies
PK studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[11] These studies are crucial for determining the dosing regimen and predicting the in vivo performance of a compound.[10] Key parameters to evaluate include bioavailability, half-life, clearance, and volume of distribution.[12]
Typical In Vitro PK Assays:
-
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic rate.[10]
-
Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins, which affects its distribution and availability.
-
CYP450 Inhibition: Assessing the potential of the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.
Toxicology Studies
Toxicology studies are performed to evaluate the safety of a drug candidate.[13] These studies identify potential adverse effects and determine a safe dose range for further development.
Typical In Vitro and In Vivo Toxicology Studies:
-
Cytotoxicity: Assessing the toxicity of the compound to various cell lines, including non-cancerous cells.[6]
-
Genotoxicity: Evaluating the potential of the compound to damage DNA using assays like the Ames test.[2]
-
Acute Toxicity: Determining the effects of a single high dose of the compound in animal models.[2]
-
Repeat-Dose Toxicity: Assessing the effects of repeated administration of the compound over a longer period in animal models.[2]
Visualizing Key Processes in Anilide Drug Discovery
Workflow for Novel Anilide Discovery and Development
The following diagram illustrates a typical workflow for the discovery and development of novel anilide-based drug candidates.[14][15]
Histone Deacetylase (HDAC) Signaling Pathway
Many novel anilides have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy. The following diagram illustrates the central role of HDACs in gene expression and how their inhibition can lead to anti-tumor effects.[4][16]
Conclusion
The anilide scaffold remains a cornerstone of modern drug discovery. A systematic exploration of its chemical space, guided by robust synthetic methodologies, comprehensive biological evaluation, and early-stage ADME/Tox profiling, holds immense promise for the identification of next-generation therapeutics. This guide provides a foundational framework for researchers to navigate the multifaceted process of novel anilide development, from initial concept to a viable drug candidate. By integrating these principles, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. nebiolab.com [nebiolab.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. process.st [process.st]
- 6. hoeford.com [hoeford.com]
- 7. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 8. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. svarlifescience.com [svarlifescience.com]
- 12. Pharmacokinetics and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicology testing in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to Naturally Sourced Anilide Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural origins of anilide compounds, a class of molecules with significant and diverse biological activities. While many anilides are synthetically derived for use as herbicides and pharmaceuticals, nature also provides a fascinating array of these structures from sources including marine microalgae and terrestrial fungi. This document provides a comprehensive overview of key examples, their biological activities, detailed experimental protocols for their isolation and characterization, and insights into their biosynthetic pathways.
Anilide Compounds from Marine Microalgae
Marine microalgae have been identified as a source of halogenated anilines, which are considered a novel class of natural products. These compounds are of interest due to their potential bioactivity and the unique biosynthetic pathways involved in their production.
Halogenated Anilines
Source Organism: Marine biofilm-forming microalgae.[1]
Identified Compounds:
-
2,4,6-Tribromoaniline
-
2,4,6-Trichloroaniline
-
Dibromochloro- and bromodichloro-aniline derivatives
These compounds, previously thought to be of exclusively synthetic origin, have been confirmed to be biosynthesized by marine microalgae.[1]
Biological Activity: Halogenated anilines exhibit notable antimicrobial properties. Their toxicity is a significant aspect of their bioactivity.
Data Presentation: Physicochemical and Antimicrobial Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Bioactivity |
| 2,4,6-Tribromoaniline | C₆H₄Br₃N | 329.817 | 120 | Antimicrobial activity against E. coli and S. aureus.[2][3] Mutagenicity evaluated in Salmonella and Saccharomyces cerevisiae (Ames test) was negative.[4] |
| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | 196.5 | 77.5 | Acaricide metabolite.[5] |
Experimental Protocols: Isolation and Characterization of Halogenated Anilines
The following is a generalized protocol for the isolation and characterization of halogenated anilines from marine microalgae, based on standard methodologies for marine natural products.
1. Sample Collection and Extraction:
- Collect biofilm-forming microalgae from their marine habitat.
- Lyophilize the biomass to remove water.
- Perform solvent extraction using a mixture of dichloromethane and methanol (2:1, v/v) to obtain a crude extract.
2. Chromatographic Separation:
- Subject the crude extract to silica gel vacuum liquid chromatography (VLC) using a gradient of n-hexane and ethyl acetate to fractionate the extract.
- Further purify the fractions containing the target compounds using high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a methanol/water gradient.
3. Structure Elucidation:
- Analyze the purified compounds using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure.
- Confirm the molecular formula using High-Resolution Mass Spectrometry (HRMS).
- Compare the spectroscopic data with that of authentic standards for final identification.
Mandatory Visualization: Experimental Workflow for Halogenated Aniline Discovery
Anilide Compounds from Fungi
Fungi, particularly species from the genus Aspergillus, are a rich source of structurally diverse secondary metabolites, including anilide compounds. These compounds often exhibit interesting biological activities.
N-formyl-4-hydroxyphenyl-acetamide
Source Organism: Aspergillus fumigatus (soil-derived fungus).
Identified Compound: N-formyl-4-hydroxyphenyl-acetamide.
This compound has been isolated with a significantly high yield from Aspergillus fumigatus.[6]
Biological Activity: This anilide has demonstrated antifungal and cytotoxic properties.
Data Presentation: Bioactivity of N-formyl-4-hydroxyphenyl-acetamide
| Bioactivity Type | Details | Reference |
| Antifungal | Strong inhibition against a series of fungal strains. | [6] |
| Cytotoxic | Moderate cytotoxicity against Du145, A-549, and HeLa cell lines. | [6] |
| Radical Scavenging | Strong activity reported from a marine-derived fungal source. | [6] |
Experimental Protocols: Isolation and Characterization of N-formyl-4-hydroxyphenyl-acetamide
The following protocol details the steps for the isolation and characterization of N-formyl-4-hydroxyphenyl-acetamide from Aspergillus fumigatus.
1. Fungal Culture:
- Inoculate Aspergillus fumigatus spores into a suitable liquid medium (e.g., Potato Dextrose Broth).
- Incubate the culture for 10-14 days at 25-30°C with shaking to allow for fungal growth and metabolite production.
2. Extraction:
- Separate the mycelium from the culture broth by filtration.
- Perform a liquid-liquid extraction of the culture filtrate with ethyl acetate.
- Dry the ethyl acetate extract under reduced pressure to obtain the crude extract.
3. Chromatographic Purification:
- Fractionate the crude extract using column chromatography on silica gel with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
- Monitor the fractions by thin-layer chromatography (TLC).
- Further purify the fractions containing the target compound by preparative HPLC on a C18 column.
4. Structure Elucidation:
- Acquire ¹H and ¹³C NMR spectra of the purified compound.
- Determine the molecular weight and formula by LC-MS analysis.
- Confirm the structure by comparing the spectroscopic data with published values.
Mandatory Visualization: Fungal Anilide Biosynthesis Pathway (Hypothesized)
Aniline-Tetramic Acids
Source Organism: Cladosporium sphaerospermum L3P3 (deep-sea-derived fungus).[7]
Identified Compounds: Cladosins H-K.
These compounds are unique in that the aniline moiety is likely derived from the degradation of suberanilohydroxamic acid (SAHA), a histone deacetylase inhibitor that was added to the culture medium.[7] This represents an interesting example of "unnatural" natural product biosynthesis through precursor-directed biosynthesis.
Biological Activity: These anilide-containing tetramic acids have shown promising cytotoxic activity.
Data Presentation: Cytotoxicity of Cladosin I
| Compound | Cell Line | IC₅₀ (µM) |
| Cladosin I | HL-60 (human promyelocytic leukemia) | 2.8[7] |
Experimental Protocols: Isolation of Aniline-Tetramic Acids
The isolation of these compounds involved the following key steps:
1. Fungal Fermentation with Precursor Feeding:
- Cultivate Cladosporium sphaerospermum L3P3 in a suitable liquid medium.
- Introduce the histone deacetylase inhibitor SAHA to the culture as a precursor for the aniline moiety.
2. Extraction and Purification:
- Extract the culture broth and mycelium with ethyl acetate.
- Perform repeated column chromatography on silica gel and Sephadex LH-20.
- Final purification is achieved by preparative HPLC.
3. Structure Elucidation:
- Determine the planar structures and relative stereochemistry using extensive NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY).
- Confirm the molecular formula via HR-ESIMS.
- Determine the absolute configuration using Mosher's method.
Mandatory Visualization: Precursor-Directed Biosynthesis of Aniline-Tetramic Acids
Conclusion
The exploration of natural sources for anilide compounds is a promising frontier in drug discovery and natural product chemistry. The examples presented in this guide, from the halogenated anilines of marine microalgae to the complex anilide-containing metabolites of fungi, highlight the chemical diversity and biological potential of these naturally occurring molecules. The provided experimental frameworks serve as a foundation for researchers to further investigate and harness these valuable natural resources. Continued research in this area is crucial for uncovering new therapeutic agents and understanding the intricate biosynthetic capabilities of microorganisms.
References
- 1. Halogenated anilines as novel natural products from a marine biofilm forming microalga - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Aniline-Tetramic Acids from the Deep-Sea-Derived Fungus Cladosporium sphaerospermum L3P3 Cultured with the HDAC Inhibitor SAHA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anilide Scaffold: A Comprehensive Guide to Structure-Activity Relationship Fundamentals
For Researchers, Scientists, and Drug Development Professionals
The anilide functional group, characterized by an N-phenyl amide linkage, is a privileged scaffold in medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents, from potent opioid analgesics to targeted anticancer drugs. However, the anilide motif is also a well-known "structural alert" due to its potential for metabolic bioactivation into reactive, toxic species. A thorough understanding of the structure-activity relationships (SAR) and structure-toxicity relationships (STR) is therefore critical for the successful design and development of safe and effective anilide-based drugs. This in-depth technical guide explores the core SAR fundamentals of key anilide classes, provides quantitative data for analysis, details essential experimental protocols, and visualizes the underlying principles and pathways.
Core Principles of Anilide Structure-Activity Relationships
The biological activity of anilide-containing compounds can be finely tuned by strategic modifications at two primary locations: the aniline ring and the acyl moiety. The interplay of electronic and steric factors at these positions dictates the compound's potency, selectivity, and pharmacokinetic profile.
1. The Aniline Ring: The Role of Substituents
Substituents on the aniline (phenyl) ring play a crucial role in modulating the electronic environment of the amide nitrogen and the overall lipophilicity and conformation of the molecule. These effects are primarily governed by two principles:
-
Inductive Effects (I): This effect is transmitted through sigma (σ) bonds and arises from electronegativity differences. Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) pull electron density away from the ring (-I effect). Conversely, electron-donating groups (EDGs) such as alkyl groups (-CH₃) push electron density towards the ring (+I effect).[1]
-
Resonance Effects (M or R): This effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic system. Substituents with lone pairs adjacent to the ring (e.g., -OH, -NH₂) can donate electron density into the ring (+M effect), while groups with π-bonds to electronegative atoms (e.g., -C=O, -NO₂) can withdraw electron density (-M effect).[2]
The net effect of a substituent is a combination of these two factors. For instance, halogens are inductively withdrawing (-I) but have a weak resonance donating effect (+M). For anilides, EWGs on the aniline ring can influence the acidity of the N-H proton, which can be critical for receptor binding. The position of the substituent (ortho, meta, or para) also significantly impacts these electronic effects and can introduce steric hindrance that affects the molecule's ability to adopt an active conformation.
2. The Acyl Moiety: Dictating Specificity and Potency
The nature of the acyl group (R-C=O) is fundamental in defining the specific class of anilide and its biological target. This portion of the molecule often engages in key interactions, such as hydrogen bonding, with the target protein. Variations in the 'R' group can dramatically alter potency and selectivity. For example, in the 4-anilinopiperidine class of opioids, a simple propionyl group on the anilide nitrogen is optimal for potent mu-opioid receptor agonism.[3] In salicylanilides, the acyl portion is a salicylic acid ring, and substitutions on this ring are critical for their anthelmintic and anticancer activities.
Quantitative Structure-Activity Relationship (QSAR) Data
Summarizing SAR data in a quantitative format is essential for discerning trends and designing new, improved analogues. QSAR models aim to find a statistical correlation between chemical structure (represented by physicochemical descriptors) and biological activity.[4]
Table 1: SAR of 4-Anilinopiperidine-Based Mu-Opioid Receptor (MOR) Agonists
This class of compounds, which includes the potent analgesic fentanyl, demonstrates how modifications to the core scaffold dramatically impact receptor binding affinity (Ki) and in vivo analgesic potency (ED50).
| Compound | R1 (N-substituent) | R2 (Piperidine 3-position) | R3 (Piperidine 4-position) | R4 (Anilide N-acyl group) | Ki (nM) for MOR | ED50 (mg/kg) (Hot-Plate, Mouse) |
| Fentanyl | Phenethyl | H | H | Propanoyl | 1.23 - 1.4 | 0.011 |
| Alfentanil | (4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | H | H | Propanoyl | ~1.1 | 0.03 |
| Sufentanil | 2-(2-thienyl)ethyl | H | Methoxymethyl | Propanoyl | 0.138 | 0.0006 |
| Remifentanil | Methyl propanoate-ethyl | H | H | Propanoyl | 1.3 | 0.003 |
| Carfentanil | Phenethyl | H | Methoxymethyl | Propanoyl | 0.034 | 0.00032 |
Data compiled from BenchChem SAR Guide.[3] Note: Ki and ED50 values can vary between studies due to different experimental conditions.
SAR Insights from Table 1:
-
N-substituent (R1): A phenethyl group or a bioisosteric equivalent like the 2-thienylethyl group is crucial for high potency.
-
Piperidine 4-position (R3): Introduction of a methoxymethyl group, as seen in Sufentanil and Carfentanil, significantly increases potency.
-
Anilide N-acyl group (R4): The N-propanoyl group is optimal for MOR affinity.
Table 2: Anticancer Activity of Salicylanilide Derivatives
Salicylanilides, originally used as anthelmintics, have been repurposed as anticancer agents. Their activity is highly dependent on the substitution pattern on both aromatic rings. Halogenation is a common feature of active compounds.
| Compound | Salicyl Ring Substitution | Aniline Ring Substitution | IC50 (µM) on THP-1 cells |
| Salicylanilide 1 | 5-Cl | 4-CF₃ | 1.4 |
| Salicylanilide 2 | 5-Cl | 4-Cl | 2.1 |
| Salicylanilide 3 | 3,5-di-Cl | 4-CF₃ | 1.6 |
| Salicylanilide 4 | 3,5-di-Cl | 4-Cl | 1.9 |
| Niclosamide | 5-Cl | 4'-Cl, 2'-NO₂ | ~1.0 (Varies by cell line) |
Data adapted from a study on salicylanilide-based peptidomimetics.[5] The anticancer activity often increases with increasing lipophilicity.[5]
SAR Insights from Table 2:
-
Halogenation: The presence of halogens (e.g., Cl, CF₃) on both the salicyl and aniline rings is consistently associated with potent activity.[5]
-
Aniline Ring: Electron-withdrawing groups like -CF₃ and -Cl at the 4-position of the aniline ring are favorable.
-
Salicyl Ring: A chlorine at the 5-position is a common feature. Additional halogenation can further modulate activity.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of anilide derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the IC50 value of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
Anilide test compounds (dissolved in DMSO)
-
Kinase reaction buffer (containing MgCl₂)
-
ATP solution (at or near the Km for the kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Perform serial dilutions of the anilide test compounds in the kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase reaction buffer.
-
Test compound at various concentrations (or DMSO for control).
-
A mixture of the kinase enzyme and its peptide substrate.
-
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the reaction volume in each well.
-
Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[6]
Protocol 2: Western Blot Analysis for NF-κB Pathway Activation
This protocol is used to detect changes in the levels of key proteins in the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of the p65 subunit, after treatment with an anilide compound.
Materials:
-
Cell culture reagents and cells (e.g., RAW 264.7 macrophages)
-
Anilide test compound and inflammatory stimulus (e.g., LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kits
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with the anilide compound for a specified time, then stimulate with an inflammatory agent like LPS to activate the NF-κB pathway.
-
Protein Extraction:
-
For total protein, lyse cells directly with lysis buffer.
-
For nuclear translocation studies, separate cytoplasmic and nuclear fractions using a specialized kit.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with wash buffer (e.g., TBST). Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again thoroughly. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts. For translocation, normalize the nuclear p65 signal to a nuclear loading control (Lamin B1) and the cytoplasmic signal to a cytoplasmic loading control (β-tubulin).[7][8]
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided to illustrate key workflows and biological pathways relevant to anilide SAR.
References
An In-Depth Guide to Anilide Chemistry: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilides are a significant class of organic compounds characterized by an amide linkage connected to a phenyl group.[1][2] Their core structure consists of a carboxamide group attached to an aniline moiety, with the general formula R-C(=O)-NH-C₆H₅.[2] This structural motif is a cornerstone in numerous biologically active molecules and functional materials. The stability of the amide bond and the diverse functionalities that can be introduced on both the acyl and aniline components make anilides versatile building blocks in organic synthesis.[3]
Anilides have found widespread applications, ranging from pharmaceuticals and agrochemicals to materials science.[1][4] In medicinal chemistry, the anilide scaffold is present in a variety of drugs, including local anesthetics, analgesics, and anticancer agents.[5][6][7] Their prevalence in drug discovery is due to their ability to form key hydrogen bonding interactions with biological targets and their favorable metabolic properties.[8] This guide provides a comprehensive overview of the core principles of anilide chemistry, including their synthesis, key reactions, and significant applications, with a focus on providing practical experimental insights.
Core Structure and Nomenclature
The fundamental structure of an anilide is an N-phenyl amide.[2] They are systematically named as N-phenyl derivatives of amides. For instance, the anilide formed from acetic acid and aniline is named N-phenylacetamide, commonly known as acetanilide.[2] Anilides are classified as secondary amides.[2]
Synthesis of Anilides
The formation of the amide bond in anilides can be achieved through several synthetic routes. The choice of method often depends on the starting materials' reactivity, functional group tolerance, and desired scale of the reaction.
Acylation of Aniline with Acyl Halides and Anhydrides
A common and straightforward method for synthesizing anilides is the reaction of aniline with acyl chlorides or carboxylic anhydrides.[1] This nucleophilic acyl substitution reaction is typically fast and efficient.[2]
The reaction with an acyl chloride, often referred to as the Schotten-Baumann reaction, is usually carried out in the presence of a base, such as sodium hydroxide or pyridine, to neutralize the hydrochloric acid byproduct.[9][10]
Experimental Protocol: Synthesis of Benzanilide from Aniline and Benzoyl Chloride [10][11]
-
Materials: Aniline (2.5 mL, ~2.66 g), 10% aqueous sodium hydroxide (25 mL), benzoyl chloride (3.5 mL).
-
Procedure:
-
In a flask, combine aniline and 10% aqueous sodium hydroxide.
-
Slowly add benzoyl chloride to the mixture with vigorous shaking over 10 minutes. The reaction is exothermic.
-
Continue shaking until the odor of benzoyl chloride is no longer detectable, indicating the completion of the reaction.
-
Ensure the reaction mixture is alkaline. Dilute the mixture with water (e.g., 10 mL) to dissolve any water-soluble byproducts.
-
Filter the solid product under suction using a Buchner funnel.
-
Wash the crude product thoroughly with water to remove any remaining starting materials and salts.
-
Recrystallize the crude benzanilide from hot ethanol to obtain the purified product.
-
-
Characterization: The purified product can be characterized by its melting point and spectroscopic techniques such as IR and NMR.
Direct Condensation of Carboxylic Acids and Anilines
Anilides can also be synthesized by the direct reaction of a carboxylic acid and aniline at high temperatures.[1] However, this method often requires harsh conditions and can be inefficient due to the formation of an unreactive ammonium carboxylate salt.[9]
To overcome this, coupling reagents are widely used in medicinal chemistry to facilitate amide bond formation under milder conditions.[12] Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common coupling agents.[9] These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the aniline.[9][13] Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and reduce racemization.
Caption: Workflow for anilide synthesis using a coupling agent.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methods like the Buchwald-Hartwig amination have expanded the scope of anilide synthesis.[14][15] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and anilines.[14][16] This method is particularly useful for synthesizing sterically hindered anilides or those with sensitive functional groups.[17]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, including the synthesis of anilides from aryl halides and amides (in this case, anilines).[18][19] Traditional Ullmann reactions required harsh conditions, but modern protocols often use ligands and catalytic amounts of copper, allowing for milder reaction conditions.[18][20] The Goldberg reaction is a specific type of Ullmann condensation for the formation of an N-aryl amide.[19]
Key Reactions of Anilides
The anilide functionality can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
-
Hydrolysis: The amide bond of anilides can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid and aniline. This reaction is often used for deprotection in multi-step syntheses.[21]
-
Electrophilic Aromatic Substitution: The phenyl ring of anilides is activated towards electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group. Acetylation of aniline to acetanilide is a common strategy to moderate the reactivity of the amino group and prevent side reactions during electrophilic substitution, such as bromination or nitration.[21][22]
Applications of Anilides
Anilides are of great importance in various industrial and biological fields.
Pharmaceuticals
The anilide moiety is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents.[23]
-
Local Anesthetics: A significant class of local anesthetics, including lidocaine, mepivacaine, and bupivacaine, are anilide derivatives.[6][7] These drugs act by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby inhibiting the propagation of nerve impulses.[6]
Caption: Signaling pathway for anilide local anesthetics.
-
Analgesics and Antipyretics: Acetanilide was one of the first synthetic analgesics, though its use is now limited due to toxicity.[2] Paracetamol (acetaminophen), a structurally related compound, is a widely used analgesic and antipyretic.[24]
-
Anthelmintics: Certain guanidino-substituted anilides, such as febantel, are effective anthelmintic agents used in veterinary medicine.[25]
-
Other Therapeutic Areas: Anilide derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-HIV properties.[5]
Agrochemicals
Anilides are also utilized in the agricultural industry as herbicides and fungicides.[1] For example, carboxin and oxycarboxin are anilide-based fungicides.[1]
Spectroscopic Characterization of Anilides
The structure of anilides is routinely confirmed using a combination of spectroscopic techniques.[26][27]
| Spectroscopic Technique | Key Characteristic Features for Anilides |
| Infrared (IR) Spectroscopy | - N-H stretch: A sharp absorption band around 3300 cm⁻¹.- C=O stretch (Amide I band): A strong absorption band in the region of 1650-1680 cm⁻¹.- N-H bend (Amide II band): An absorption band around 1550 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - ¹H NMR: - N-H proton: A broad singlet typically in the range of δ 7.5-10 ppm. - Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm). - Protons on the acyl group: Signals at chemical shifts characteristic of their environment.- ¹³C NMR: - Carbonyl carbon: A signal in the downfield region (δ 160-180 ppm). - Aromatic carbons: Signals in the range of δ 110-150 ppm. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) provides the molecular weight of the anilide.- Characteristic fragmentation patterns can help in structure elucidation. |
Conclusion
Anilide chemistry encompasses a vast and important area of organic synthesis with profound implications for drug discovery and materials science. The robustness of the anilide linkage, coupled with the numerous synthetic methods available for its formation, ensures its continued prominence as a key structural motif. A thorough understanding of the synthesis, reactivity, and characterization of anilides is therefore essential for researchers and scientists working in these fields. The ongoing development of novel catalytic systems for C-N bond formation promises to further expand the synthetic utility and application of this versatile class of compounds.
References
- 1. Anilide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. search.library.albany.edu [search.library.albany.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Benzanilide synthesis | PPTX [slideshare.net]
- 11. youtube.com [youtube.com]
- 12. hepatochem.com [hepatochem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. benchchem.com [benchchem.com]
- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. benchchem.com [benchchem.com]
- 24. scribd.com [scribd.com]
- 25. [2-(Guanidino)-anilides and related compounds. Synthesis and anthelmintic effect. 3. Anthelmintics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 27. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
Synthesis of Anilides from Carboxylic Acids: A Detailed Protocol for Researchers
Abstract
This application note provides detailed protocols for the synthesis of anilides from carboxylic acids, a fundamental transformation in organic and medicinal chemistry. Anilides are prevalent structural motifs in numerous pharmaceuticals and biologically active compounds. This document outlines several robust methods, including the use of coupling agents, conversion to acyl chlorides, and Lewis acid-mediated reactions. Detailed experimental procedures, quantitative data on reaction yields, and purification techniques are presented to guide researchers in drug development and other scientific fields.
Introduction
The formation of an amide bond between a carboxylic acid and an aniline is a cornerstone of modern organic synthesis. The direct reaction is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Consequently, various strategies have been developed to activate the carboxylic acid, facilitating nucleophilic attack by the aniline. This note details some of the most effective and commonly employed protocols.
Key Synthesis Methodologies
Several reliable methods exist for the synthesis of anilides from carboxylic acids. The choice of method often depends on the substrate scope, functional group tolerance, and desired scale of the reaction.
Coupling Agent-Mediated Amidation
Coupling agents are widely used to facilitate amide bond formation under mild conditions.[3][4] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the aniline. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), as well as uronium-based reagents like HATU.[3][4][5] Additives such as 1-hydroxybenzotriazole (HOBt) and 4-(dimethylamino)pyridine (DMAP) are often used to improve reaction rates and suppress side reactions like racemization.[3][4]
Experimental Protocol: EDC/HOBt/DMAP Mediated Synthesis of Anilides [3]
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in an appropriate solvent such as acetonitrile or dichloromethane (5-10 mL).
-
Addition of Reagents: Add 1-hydroxybenzotriazole (HOBt) (0.1 mmol, 0.1 equiv), 4-(dimethylamino)pyridine (DMAP) (1.0 mmol, 1.0 equiv), and the aniline (1.0 mmol, 1.0 equiv) to the solution.
-
Initiation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature (23 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired anilide.[3]
Table 1: Synthesis of Various Anilides using EDC/HOBt/DMAP
| Carboxylic Acid | Aniline | Solvent | Time (h) | Yield (%) | Reference |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | CH3CN | 14 | 91 | [3] |
| 4-Nitrobenzoic Acid | Aniline | CH3CN | 14 | 85 | [3] |
| Phenylacetic Acid | 2-Fluoroaniline | CH3CN | 12 | 88 | [3] |
| 3-Phenylpropionic Acid | 4-Toluidine | CH3CN | 12 | 92 | [3] |
Yields are for isolated products after column chromatography.
Acyl Chloride-Mediated Synthesis
A classic and highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the aniline.[6] Reagents such as thionyl chloride (SOCl2) or oxalyl chloride are commonly used for this initial activation step.[5][6] This method is particularly useful for less reactive anilines.
Experimental Protocol: Two-Step Synthesis via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, add the carboxylic acid (1.0 mmol) to a round-bottom flask equipped with a reflux condenser. Add thionyl chloride (1.2 mmol, 1.2 equiv) and a catalytic amount of dimethylformamide (DMF) (1-2 drops). Heat the mixture at reflux for 1-2 hours.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in a dry, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Aniline Addition: Slowly add a solution of the aniline (1.0 mmol) and a base such as triethylamine or pyridine (1.2 mmol, 1.2 equiv) in the same solvent.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1N HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate. The crude anilide can be purified by recrystallization or column chromatography.[7]
Table 2: Representative Yields for Acyl Chloride Method
| Carboxylic Acid | Aniline | Base | Solvent | Yield (%) |
| Benzoic Acid | Aniline | Triethylamine | DCM | 95 |
| Acetic Acid | 4-Chloroaniline | Pyridine | THF | 92 |
| Cyclohexanecarboxylic Acid | Aniline | Triethylamine | DCM | 89 |
Lewis Acid-Mediated Direct Amidation
Lewis acids such as titanium tetrachloride (TiCl4) can be used to promote the direct condensation of carboxylic acids and anilines.[8][9] This method offers a one-pot procedure without the need for pre-activation of the carboxylic acid.
Experimental Protocol: TiCl4-Mediated Synthesis of Anilides [8][9]
-
Preparation: In a screw-capped vial, dissolve the carboxylic acid (1.0 mmol) in pyridine (10 mL).
-
Reagent Addition: Heat the solution to 85 °C. To this heated solution, add titanium tetrachloride (TiCl4) (3.0 mmol, 3.0 equiv) followed by the aniline (1.0 mmol, 1.0 equiv).
-
Reaction: Tightly seal the vial and maintain the reaction at 85 °C for 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with 1N aqueous HCl. Extract the product with dichloromethane.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the anilide. Further purification can be achieved by chromatography if necessary.
Table 3: Anilide Synthesis using TiCl4 [8][9]
| Carboxylic Acid | Aniline | Time (h) | Yield (%) |
| Benzoic Acid | Aniline | 2 | 98 |
| Phenylacetic Acid | 2-Fluoroaniline | 3 | 72 |
| Phenylacetic Acid | 4-Toluidine | 2.5 | 98 |
Reactions performed in pyridine at 85 °C.
Reaction Mechanisms and Workflows
To visually represent the processes described, the following diagrams have been generated.
Caption: Mechanism of coupling agent-mediated anilide synthesis.
Caption: General experimental workflow for anilide synthesis.
Conclusion
The synthesis of anilides from carboxylic acids is a critical transformation in chemical research and development. The protocols detailed in this application note, utilizing coupling agents, acyl chloride intermediates, or Lewis acid catalysis, provide researchers with reliable and versatile methods to achieve this transformation efficiently. The choice of method will be dictated by the specific substrates and the desired reaction scale. The provided quantitative data and experimental workflows serve as a practical guide for laboratory implementation.
References
- 1. mdpi.com [mdpi.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 8. d-nb.info [d-nb.info]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Anilides as Versatile Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Anilides, aromatic amides derived from the acylation of an aniline, are fundamental structural motifs in a vast array of organic molecules. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores their importance as versatile building blocks in modern organic synthesis.[1][2][3][4] The anilide functional group is not merely a passive component; its electronic and steric properties can be strategically exploited to direct further molecular transformations, enabling the construction of complex architectures with high efficiency and selectivity.
The stability of the amide bond, coupled with the reactivity of the aromatic ring and the directing capabilities of the amide group itself, makes anilides ideal intermediates. They are central to the synthesis of numerous bioactive compounds, including local anesthetics (e.g., Lidocaine), analgesics (e.g., Acetaminophen), and anthelmintics (e.g., Febantel).[5][6][7] However, it is crucial to note that the metabolic stability of the aniline substructure can be a concern in drug development, sometimes leading to toxic metabolites.[8]
These notes explore several key synthetic transformations where anilides serve as pivotal building blocks, providing protocols and quantitative data for their application.
Direct Synthesis of Anilides via Acylation
The most direct method for anilide synthesis involves the acylation of anilines with carboxylic acid derivatives, typically acyl chlorides or anhydrides.[3][9] This reaction is generally high-yielding and tolerant of a wide range of functional groups on both the aniline and the acylating agent. Recent methodologies have focused on greener and more efficient protocols, such as using catalytic aluminum powder under ultrasonic conditions to accelerate the reaction.[3]
Quantitative Data: Aluminum-Catalyzed Acylation of Aryl Amines
The following table summarizes the synthesis of various anilides from aryl amines and acyl chlorides using aluminum metal powder under ultrasonic conditions.[3]
| Entry | Aryl Amine | Acyl Chloride | Time (s) | Yield (%) |
| 1 | Aniline | Benzoyl chloride | 70 | 96 |
| 2 | 4-Toluidine | Benzoyl chloride | 80 | 98 |
| 3 | 4-Chloroaniline | Benzoyl chloride | 90 | 95 |
| 4 | Aniline | 4-Nitrobenzoyl chloride | 95 | 92 |
| 5 | 4-Toluidine | 4-Nitrobenzoyl chloride | 100 | 94 |
| 6 | Aniline | Acetyl chloride | 60 | 98 |
| 7 | 4-Toluidine | Acetyl chloride | 70 | 96 |
| 8 | 4-Bromoaniline | Acetyl chloride | 80 | 95 |
Experimental Protocol: General Procedure for Ultrasonic-Assisted Anilide Synthesis[3]
-
Reactant Setup: In a 50 mL round-bottom flask, combine the aryl amine (10 mmol), acyl chloride (10 mmol), and aluminum metal powder (0.135 g, 5 mmol).
-
Solvent Addition: Add acetonitrile (10 mL) to the flask.
-
Sonication: Place the flask in an ultrasonic bath operating at 35 kHz. Maintain the temperature at 25°C by circulating water.
-
Reaction Monitoring: Sonicate the mixture for the time specified (see table). Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a 20% ethyl acetate in petroleum ether eluent.
-
Workup: Upon completion, filter the reaction mixture through a celite pad and wash the pad with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic filtrates and wash successively with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude anilide.
-
Recrystallization: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure anilide.
Visualization: Anilide Synthesis Workflow
Caption: A simplified workflow for the synthesis of anilides via acylation.
C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction has revolutionized the synthesis of aryl amines and their derivatives, including complex anilides. It allows for the coupling of an amine with an aryl halide or triflate, offering a broad substrate scope and high functional group tolerance, which are often limitations in traditional methods.[10][12]
Quantitative Data: Buchwald-Hartwig Amination Scope
The table below illustrates the versatility of the Buchwald-Hartwig reaction for coupling various amines with aryl halides.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Temp (°C) | Yield (%) | Ref |
| 1 | Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | K₂CO₃ | 100 | 95 | [13] |
| 2 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu | 100 | 88 | [10] |
| 3 | 4-Chlorobenzonitrile | Morpholine | Pd₂(dba)₃ (1) / XPhos (2.4) | K₃PO₄ | 100 | 95 | [11] |
| 4 | 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ (1) / P(tBu)₃ (1.5) | NaOtBu | 80 | 90 | [12] |
| 5 | 4-Bromoanisole | Benzylamine | Pd₂(dba)₃ (1) / DavePhos (2) | NaOtBu | 100 | 98 | [11] |
Experimental Protocol: Buchwald-Hartwig Amination of Iodobenzene with Aniline[14]
-
Catalyst & Reagents: To an oven-dried reaction vial equipped with a magnetic stir bar, add the γ-Fe₂O₃@MBD/Pd-Co catalyst (0.05 mol% based on Pd content), K₂CO₃ (2 mmol), and iodobenzene (1 mmol).
-
Solvent and Amine: Add water (1 mL) followed by aniline (1.2 mmol).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100°C. Stir the mixture vigorously for the required time (typically monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired N-phenylaniline.
Visualization: Buchwald-Hartwig Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of anilides, herbicidal activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anilides - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. [2-(Guanidino)-anilides and related compounds. Synthesis and anthelmintic effect. 3. Anthelmintics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. researchgate.net [researchgate.net]
- 8. news.umich.edu [news.umich.edu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Anilide Synthesis via Amide Bond Formation
Introduction
The amide bond is a cornerstone of organic and medicinal chemistry, representing one of the most fundamental and prevalent functional groups in pharmaceuticals.[1][2] Anilides, amides derived from anilines, are crucial structural motifs found in a vast array of active pharmaceutical ingredients (APIs), including analgesics, antimalarials, and anti-inflammatory drugs.[3][4][5] Consequently, the development of robust, efficient, and selective methods for forming the amide bond between a carboxylic acid and an aniline is a critical task for researchers in drug discovery and development.[2][6][7] This document provides detailed protocols and comparative data for key anilide synthesis techniques.
Overview of Amide Bond Formation Techniques
The synthesis of anilides is typically achieved by the coupling of a carboxylic acid and an aniline. Since the direct condensation of these two moieties requires high temperatures, which can be detrimental to complex molecules, the reaction is almost always facilitated by activating the carboxylic acid. Methodologies can be broadly categorized into classical activation, coupling reagent-mediated amidation, and modern catalytic approaches.
-
Classical Acylation: This involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride.[8][] The reaction of aniline with acetic anhydride to form acetanilide is a classic example of this approach.[10] While effective, the preparation of these activated intermediates can sometimes require harsh conditions, limiting their use with sensitive substrates.[2]
-
Coupling Reagent-Mediated Amidation: This is the most frequently used strategy in medicinal chemistry.[2][11] A wide variety of coupling reagents are available to activate the carboxylic acid in situ, allowing the reaction to proceed under mild conditions.[1] These reagents are generally categorized as:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) form a highly reactive O-acylisourea intermediate.[8] To improve efficiency and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often included.[8][11][12]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly efficient and provide rapid reaction times.[13] They are particularly useful for challenging couplings involving sterically hindered substrates or electron-deficient anilines.[6]
-
Phosphonium Salts: Reagents such as PyBOP are also effective activators, particularly in peptide synthesis, and are applicable to anilide formation.[]
-
-
Catalytic Direct Amidation: Driven by the principles of green chemistry, catalytic methods that avoid stoichiometric activating agents are gaining prominence.[7] These methods utilize catalysts, such as those based on boric acids or transition metals like titanium, to facilitate the direct condensation of carboxylic acids and amines with water as the only byproduct.[13][14]
Comparative Data of Coupling Reagents
The choice of coupling reagent is critical and can significantly impact reaction yield and time. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Coupling Reagents for the Synthesis of a Valine-Derived Anilide (Data sourced from a study coupling Boc-protected valine with 4-amino-N-(4-methoxybenzyl)benzamide)[11]
| Entry | Coupling Reagent(s) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | HATU (1 equiv) | DIPEA (5 equiv) | DMF | 5 | 23 | 38 |
| 2 | EDC (1 equiv), DMAP (1 equiv) | DIPEA (5 equiv) | CH₂Cl₂ | 5 | 23 | 62 |
| 3 | EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) | DIPEA (5 equiv) | CH₂Cl₂ | 5 | 23 | 85 |
Table 2: Comparison of Titanium-Mediated Amidation of Various Carboxylic Acids with Aniline (Data sourced from a study on direct condensation using TiCl₄)[14]
| Entry | Carboxylic Acid | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenylacetic acid | 3 | 85 | 98 |
| 2 | Benzoic acid | 3 | 85 | 96 |
| 3 | 4-Nitrobenzoic acid | 4 | 85 | 95 |
| 4 | Pivalic acid | 6 | 85 | 70 |
| 5 | N-Boc-L-alanine | 3 | 85 | 88 |
Visualized Workflows and Mechanisms
General Workflow for Anilide Synthesis.
Mechanism of EDC/HOBt Mediated Amide Coupling.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Aniline is toxic and can be absorbed through the skin.[15]
Protocol 1: Synthesis of Acetanilide from Aniline (Classical Acylation)
This protocol describes the N-acetylation of aniline using acetic anhydride.[10] The reaction involves nucleophilic acyl substitution where the aniline's amino group attacks the electrophilic carbonyl of acetic anhydride.[10]
Materials:
-
Aniline (2.0 mL, ~2.04 g)
-
Concentrated Hydrochloric Acid (2.0 mL)
-
Acetic Anhydride (3.0 mL)
-
Sodium Acetate (3.0 g)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Anilinium Chloride: In a 100 mL Erlenmeyer flask, add 60 mL of water and carefully add 2.0 mL of concentrated HCl while stirring. In a fume hood, add 2.0 mL of aniline to the acid solution and swirl to mix. The solution may be colored.[15]
-
Acetylation: Gently warm the anilinium chloride solution to approximately 50°C on a water bath. Add 3.0 mL of acetic anhydride, and swirl to ensure dissolution.[15]
-
Buffering: Immediately add a solution of 3.0 g of sodium acetate dissolved in 10 mL of water. The sodium acetate regenerates the free aniline nucleophile in situ.[10][15]
-
Crystallization and Isolation: Swirl the flask and cool it in an ice-water bath for 15-20 minutes to induce crystallization of the crude acetanilide.[10][15]
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold water to remove impurities.[15]
-
Purification (Recrystallization): Transfer the crude product to a beaker and add a minimal amount of hot water to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of purified crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them between filter papers or in a desiccator. Determine the yield and melting point (expected: 114-116°C).[15]
Experimental Workflow for Acetanilide Synthesis.
Protocol 2: Anilide Synthesis using EDC/HOBt Coupling
This protocol is a general method for coupling a carboxylic acid with an aniline, suitable for many substrates in drug discovery.[11][12]
Materials:
-
Carboxylic Acid (1.0 mmol)
-
Aniline derivative (1.1 mmol)
-
EDC·HCl (1.2 mmol)
-
HOBt (0.1-1.2 mmol, catalytic or stoichiometric)
-
Base (e.g., DIPEA or NMM, 3.0 mmol)
-
Anhydrous Solvent (e.g., DMF or CH₂Cl₂, 5-10 mL)
Procedure:
-
Reactant Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 mmol) and the chosen anhydrous solvent.
-
Activation: Cool the solution to 0°C in an ice bath. Add HOBt (if used), followed by EDC·HCl. Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the aniline derivative (1.1 mmol) to the mixture, followed by the dropwise addition of the base (e.g., DIPEA).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to obtain the pure anilide.
Protocol 3: Anilide Synthesis using HATU Coupling
HATU is a powerful coupling reagent often used for difficult couplings, such as with electron-poor anilines or sterically hindered substrates.[6][11]
Materials:
-
Carboxylic Acid (1.0 mmol)
-
Aniline derivative (1.1 mmol)
-
HATU (1.1 mmol)
-
Base (e.g., DIPEA or 2,4,6-Collidine, 3.0-5.0 mmol)
-
Anhydrous DMF (5-10 mL)
Procedure:
-
Reactant Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol), the aniline derivative (1.1 mmol), and HATU (1.1 mmol) in anhydrous DMF.
-
Base Addition: Cool the solution to 0°C and add the base (e.g., DIPEA) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-5 hours, monitored by TLC or LC-MS).
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate). Combine the organic extracts and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude anilide can be purified by silica gel chromatography or recrystallization.
Protocol 4: Titanium(IV) Chloride Mediated Direct Amidation
This protocol offers a catalytic alternative to stoichiometric coupling reagents for the direct condensation of carboxylic acids and anilines.[14]
Materials:
-
Carboxylic Acid (1.0 mmol)
-
Aniline (1.2 mmol)
-
Titanium(IV) Chloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.2 mmol)
-
Pyridine (Anhydrous, 5 mL)
Procedure:
-
Reactant Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) and aniline (1.2 mmol) in anhydrous pyridine (5 mL).
-
Catalyst Addition: Cool the solution to 0°C. Slowly add the TiCl₄ solution (1.2 mmol) dropwise via syringe. The mixture may become colored.
-
Reaction: Heat the reaction mixture to 85°C and stir for the required time (typically 3-6 hours). Monitor the reaction by TLC or LC-MS.[14]
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. nbinno.com [nbinno.com]
- 4. coherentmarketinsights.com [coherentmarketinsights.com]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Amide Synthesis [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Application of Anilides in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Anilides, a class of organic compounds characterized by a phenyl group attached to a nitrogen atom which is part of an amide group, represent a versatile scaffold in medicinal chemistry. Their synthetic tractability and ability to form key interactions with biological targets have led to their incorporation into a wide range of therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data on the use of anilides in drug discovery, with a focus on their applications as anticancer, antimicrobial, and enzyme-inhibiting agents.
Application Notes
Anilide-containing compounds have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. Their mechanism of action often involves the inhibition of key enzymes or the modulation of critical signaling pathways implicated in various diseases.
Anticancer Applications
Anilides are a prominent structural motif in a variety of anticancer agents, acting through diverse mechanisms:
-
Kinase Inhibition: Many anilide derivatives function as kinase inhibitors, targeting the ATP-binding site of kinases that are often dysregulated in cancer. The anilide moiety can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
-
Histone Deacetylase (HDAC) Inhibition: Certain anilides, particularly salicylanilides, act as inhibitors of histone deacetylases. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.
-
Modulation of Signaling Pathways: Anilides have been shown to modulate key oncogenic signaling pathways such as Wnt/β-catenin, STAT3, and NF-κB, which are involved in cell proliferation, survival, and metastasis.
Antimicrobial Applications
The anilide scaffold is also found in numerous antimicrobial agents. Their mechanisms of action in this context include:
-
Enzyme Inhibition: Anilides can inhibit essential bacterial or fungal enzymes, disrupting critical metabolic pathways.
-
Disruption of Cell Membrane Integrity: Some anilide derivatives have been shown to interfere with the integrity of microbial cell membranes, leading to cell death. The lipophilicity of the anilide structure can be tuned to enhance its interaction with microbial membranes.
Other Therapeutic Applications
Beyond cancer and infectious diseases, anilides have been explored for a range of other therapeutic indications, including:
-
Local Anesthetics: The anilide class of local anesthetics, such as lidocaine and bupivacaine, are widely used in clinical practice.[1] They function by blocking voltage-gated sodium channels in nerve membranes.
-
Anti-inflammatory Agents: By targeting pathways like NF-κB, anilides can exhibit potent anti-inflammatory effects.
-
Neurodegenerative Diseases: The modulation of signaling pathways and enzyme activities by anilides is also being investigated for the treatment of neurodegenerative disorders.[2][3]
Data Presentation
The following tables summarize the quantitative biological activity of representative anilide derivatives from the literature.
Table 1: Anticancer Activity of Anilide Derivatives (IC50 values in µM)
| Compound Class | Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Kinase Inhibitor | Anilinoquinazoline derivative 13 | SH-SY5Y (Neuroblastoma) | 13.1 | [4] |
| Anilinoquinazoline derivative 26 | A549 (Lung) | 24.1 | [4] | |
| Anilinoquinazoline derivative 26 | SH-SY5Y (Neuroblastoma) | 14.8 | [4] | |
| 4-Anilinoquinazoline 8 | A549 (Lung) | >100 | [4] | |
| 4-Anilinoquinazoline 9 | A549 (Lung) | >100 | [4] | |
| HDAC Inhibitor | Salicylanilide derivative 5 | HDAC1 | 22.2 | [5] |
| Salicylanilide derivative 5 | HDAC2 | 27.3 | [5] | |
| Salicylanilide derivative 5 | HDAC3 | 7.9 | [5] | |
| o-aminoanilide 6a | HDAC1 | 0.0044 | [6] | |
| o-aminoanilide 6b | HDAC1 | 0.0045 | [6] | |
| o-aminoanilide 6c | HDAC1 | 0.0045 | [6] | |
| STAT3 Inhibitor | Niclosamide | Du145 (Prostate) | 0.7 | [7] |
| LLL12 | MDA-MB-231 (Breast) | 0.16 | [8] | |
| S3I-201 | MDA-MB-231 (Breast) | 10.4 | [8] |
Table 2: Antimicrobial Activity of Anilide Derivatives (MIC values in µg/mL)
| Compound Class | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Antibacterial | 2-hydroxy-5-nitroanilide of α-methylenedecanoic acid | Bacillus cereus | 1 (bactericidal) | [9] |
| Substituted anilide | Bacillus subtilis | 10 (bacteriostatic) | [9] | |
| Substituted anilide | Staphylococcus aureus | 10 (bacteriostatic) | [9] | |
| N-(2-chlorophenyl)-2-hydroxybenzamide derivative | Gram-positive bacteria | 0.125–1.0 | [6] | |
| Antifungal | Salicylanilide acetate | Candida albicans | 31.25 | [10] |
| Salicylanilide acetate | Aspergillus niger | 62.5 | [10] |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of anilide derivatives, based on methodologies reported in the scientific literature.
Synthesis Protocols
Protocol 1: General Synthesis of Anilides via Acyl Chloride [5]
This protocol describes a general method for the synthesis of anilides by reacting a substituted aniline with an acyl chloride.
-
Materials:
-
Substituted aniline (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired anilide.
-
Protocol 2: Synthesis of Salicylanilide Derivatives [11][12]
This protocol outlines the synthesis of salicylanilides from salicylic acid and a substituted aniline.
-
Materials:
-
Substituted salicylic acid (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Phosphorus trichloride (PCl₃) (0.5 eq)
-
Anhydrous toluene or xylene
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a stirred solution of the substituted salicylic acid (1.0 eq) in anhydrous toluene in a round-bottom flask, add the substituted aniline (1.0 eq).
-
Slowly add phosphorus trichloride (0.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (110-140 °C) and maintain for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure salicylanilide.
-
Biological Assay Protocols
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of anilide compounds on cancer cell lines.
-
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Anilide test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the anilide test compounds in the culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
-
Protocol 4: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines the agar well diffusion method for assessing the antimicrobial activity of anilide compounds.
-
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Sabouraud dextrose agar plates
-
Anilide test compounds (dissolved in DMSO)
-
Standard antibiotic or antifungal drug (positive control)
-
Sterile cork borer
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial suspension over the surface of the agar plate to create a lawn.
-
Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.
-
Add a fixed volume (e.g., 50 µL) of the anilide test compound solution at a known concentration into each well.
-
Add the positive control and a vehicle control (DMSO) to separate wells.
-
Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-based) [13]
This protocol describes a general method for measuring the inhibition of a specific kinase by an anilide compound using a luminescence-based assay that quantifies ATP consumption.
-
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
Anilide test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ATP
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the anilide test compounds in the kinase assay buffer.
-
In a white, opaque plate, add the test compound dilutions, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP. Include controls for no enzyme and no inhibitor (vehicle control).
-
Incubate the reaction mixture at room temperature or 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
-
Protocol 6: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric) [14][15]
This protocol outlines a fluorometric assay to measure the inhibition of HDAC enzymes by anilide compounds.
-
Materials:
-
Recombinant HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Anilide test compounds (dissolved in DMSO)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
Black, opaque 96-well or 384-well plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the anilide test compounds in the HDAC assay buffer.
-
In a black, opaque plate, add the test compound dilutions and the HDAC enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the deacetylase reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by anilide derivatives and general experimental workflows in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterially active substituted anilides of carboxylic and sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.3. HDAC Enzyme Activity Assay [bio-protocol.org]
Spectroscopic Analysis of Anilide Compounds: Application Notes and Protocols for NMR, IR, and MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilides are a significant class of organic compounds characterized by an acyl group attached to the nitrogen atom of an aniline moiety. This structural motif is prevalent in numerous pharmaceuticals, agrochemicals, and polymers, making their precise characterization essential. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and quality control of anilide compounds.[1][2][3] These methods provide detailed information about the molecular structure, functional groups, and molecular weight, which are critical aspects of drug discovery, development, and manufacturing.[3][4] This document provides detailed application notes and standardized protocols for the comprehensive spectroscopic analysis of anilide compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For anilides, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring and the structure of the acyl group.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A. Sample Preparation
-
Dissolution: Weigh and dissolve 5-10 mg of the anilide compound for ¹H NMR, or 5-30 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5][6] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the analyte's signals.[7]
-
Homogenization: Ensure the sample is completely dissolved to form a homogeneous solution, free of any particulate matter which can disrupt the magnetic field homogeneity and degrade spectral quality.[6][7]
-
Transfer: Using a Pasteur pipette, often with a small cotton or glass wool plug to filter out any remaining particulates, carefully transfer the solution into a 5 mm NMR tube.[8][9]
-
Referencing: A small amount of an internal standard, typically tetramethylsilane (TMS), is often added to reference the chemical shifts to 0 ppm.[5] However, the residual signal of the deuterated solvent can also be used for referencing.[7]
-
Volume Adjustment: The final solution height in the NMR tube should be between 4.0 and 5.0 cm (approximately 0.6-0.7 mL) to ensure it is within the active region of the NMR probe's radiofrequency coil.[6][10]
B. Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
Data Presentation: Characteristic NMR Shifts for Anilides
The chemical shifts are influenced by the electronic environment of the nuclei. For anilides, the electron-withdrawing nature of the acetyl group and the nature of substituents on the aromatic ring play a significant role.
| Proton Type (¹H NMR) | Typical Chemical Shift (δ, ppm) | Notes |
| Amide N-H | 7.5 - 10.5 | Broad singlet, position is solvent and concentration-dependent.[12][13] |
| Aromatic C-H | 6.5 - 8.0 | The specific pattern (e.g., doublets, triplets) and shifts depend on the substitution pattern on the ring.[14] |
| Acyl -CH₃ (Acetanilide) | 2.0 - 2.3 | Typically a singlet.[12] |
| Acyl -CH₂- | 2.2 - 2.6 | Coupling pattern depends on adjacent protons. |
| Carbon Type (¹³C NMR) | Typical Chemical Shift (δ, ppm) | Notes |
| Carbonyl C=O | 165 - 175 | Generally a weak signal.[11] |
| Aromatic C-N | 135 - 145 | The carbon atom directly attached to the nitrogen. |
| Aromatic C-H / C-C | 115 - 135 | Shifts are influenced by substituents on the ring.[11][15] |
| Acyl -CH₃ (Acetanilide) | 20 - 30 | |
| Acyl -CH₂- | 30 - 45 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] For anilides, key functional groups include the N-H bond, the C=O (amide I) bond, and the C-N bond, as well as the aromatic ring.
Experimental Protocol: FT-IR Sample Preparation and Data Acquisition
A. Sample Preparation (Choose one of the following methods)
-
Attenuated Total Reflectance (ATR):
-
KBr Pellet (for solids):
-
Nujol Mull (for solids):
-
Thin Film / Solution (for soluble solids or liquids):
B. Data Acquisition
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[5]
-
Procedure:
Data Presentation: Characteristic IR Absorptions for Anilides
| Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity | Notes |
| N-H Stretch (secondary amide) | 3200 - 3450 | Medium-Strong | Often appears as a single, sharp peak. For aniline itself, two peaks are seen (asymmetric and symmetric stretch).[20][21][22] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | From the acyl group. |
| C=O Stretch (Amide I band) | 1650 - 1700 | Strong | A very characteristic and strong absorption for amides. Its position can be affected by conjugation and hydrogen bonding.[12] |
| N-H Bend (Amide II band) | 1510 - 1570 | Medium-Strong | Involves coupling of N-H bending and C-N stretching.[12][21] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Often appear as multiple sharp bands. |
| C-N Stretch | 1250 - 1350 | Medium | [21] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[23] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[23]
Experimental Protocol: MS Sample Preparation and Data Acquisition
A. Sample Preparation
-
Dissolution: Prepare a dilute solution of the anilide compound (e.g., 1 ng/mL to 1 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[18][24]
-
Complex Matrices: For samples from biological matrices (e.g., plasma, urine), a prior extraction step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte and remove interfering substances.[24]
-
Filtration: It is good practice to filter the sample solution, for instance with a syringe filter, to remove any particulates that could block the instrument's tubing.[25]
B. Data Acquisition
-
Instrumentation: A mass spectrometer coupled with an appropriate inlet system, such as Electrospray Ionization (ESI) with Liquid Chromatography (LC-MS) or Electron Ionization (EI) with Gas Chromatography (GC-MS).
-
Typical ESI-LC-MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode to form [M+H]⁺ ions.[24]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.[18]
-
Scan Range: A broad range, such as m/z 50 to 500, to capture the molecular ion and significant fragments.[18]
-
Tandem MS (MS/MS): To obtain detailed structural information, a specific precursor ion (e.g., [M+H]⁺) can be selected and fragmented to produce a product ion spectrum.[24][26]
-
-
Typical EI-GC-MS Parameters:
Data Presentation: Common Fragmentation Patterns for Anilides
The fragmentation of anilides is governed by the stability of the aromatic ring and the presence of the amide functional group.
| Fragmentation Process | Description |
| Molecular Ion (M⁺˙) | In EI-MS, the molecular ion peak is often prominent due to the stability of the aromatic system.[26] In ESI-MS, the pseudomolecular ion [M+H]⁺ is the primary ion observed. |
| Alpha-Cleavage | Cleavage of the bond adjacent to the carbonyl group is common. This can lead to the loss of the alkyl or aryl group from the acyl moiety. |
| McLafferty Rearrangement | If the acyl group has a gamma-hydrogen, a characteristic rearrangement can occur, leading to the loss of a neutral alkene molecule. This is a key diagnostic fragmentation for amides.[27] |
| Cleavage of Amide Bond | Scission of the C-N amide bond can occur, leading to fragments corresponding to the acylium ion (R-C≡O⁺) and the aniline radical cation or related fragments. |
| Loss of Neutral Molecules | For aniline-type structures, the loss of neutral molecules like HCN can occur from the aromatic ring after initial fragmentation.[26] |
Mandatory Visualizations
Caption: General experimental workflow for the spectroscopic analysis of anilide compounds.
Caption: General structure of an anilide with key regions for spectroscopic analysis.
Caption: Typical mass spectrometry fragmentation pathways for anilide compounds.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. paulrpalmer.com [paulrpalmer.com]
- 3. researchgate.net [researchgate.net]
- 4. azooptics.com [azooptics.com]
- 5. benchchem.com [benchchem.com]
- 6. organomation.com [organomation.com]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bnmv.ac.in [bnmv.ac.in]
- 13. chemistryconnected.com [chemistryconnected.com]
- 14. rsc.org [rsc.org]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. eng.uc.edu [eng.uc.edu]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. uanlch.vscht.cz [uanlch.vscht.cz]
- 22. researchgate.net [researchgate.net]
- 23. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 24. benchchem.com [benchchem.com]
- 25. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 26. benchchem.com [benchchem.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for High-Throughput Screening of Anilide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilide and its derivatives are prevalent structural motifs in many biologically active compounds and are frequently found in high-throughput screening (HTS) libraries.[1] This privileged scaffold is a key component in a variety of approved drugs and clinical candidates. However, the aniline moiety can be susceptible to metabolic activation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites and associated toxicities.[1][2] Therefore, HTS campaigns involving anilide libraries require careful assay design and data analysis to identify potent and selective modulators of biological targets while also assessing potential liabilities.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of anilide libraries against two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs). Additionally, a protocol for a virtual screening workflow is included to facilitate the in silico prioritization of compounds before committing to resource-intensive wet lab screening.
Data Presentation: Representative HTS Data for Anilide-Containing Kinase Inhibitors
The following table summarizes hypothetical HTS data for a representative set of anilide-containing compounds screened against a panel of kinases. This data is for illustrative purposes to demonstrate how quantitative results from an HTS campaign can be structured for comparative analysis.
| Compound ID | Structure | MEK1 IC50 (µM) | p38α IC50 (µM) | EGFR IC50 (µM) | Hit Flag (Primary Screen) |
| AN-001 | (Structure image placeholder) | 0.05 | 1.2 | >10 | 1 |
| AN-002 | (Structure image placeholder) | 0.12 | 2.5 | 8.7 | 1 |
| AN-003 | (Structure image placeholder) | >10 | 0.08 | >10 | 1 |
| AN-004 | (Structure image placeholder) | 5.6 | 0.25 | 9.1 | 1 |
| AN-005 | (Structure image placeholder) | >10 | >10 | 0.02 | 1 |
| AN-006 | (Structure image placeholder) | 8.2 | 9.8 | 0.15 | 1 |
| AN-007 | (Structure image placeholder) | >10 | >10 | >10 | 0 |
| AN-008 | (Structure image placeholder) | 2.1 | 3.4 | 1.8 | 1 |
Signaling Pathway Diagrams
The following diagrams illustrate two key signaling pathways often targeted by anilide-containing compound libraries: the MAPK/ERK pathway and the AMPK signaling pathway.
Caption: The MAPK/ERK Signaling Pathway.
Caption: The AMPK Signaling Pathway.
Experimental Protocols
Protocol 1: High-Throughput Screening for Kinase Inhibitors
This protocol describes a biochemical, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify anilide compounds that inhibit the activity of a specific kinase, for example, MEK1.
Materials:
-
Anilide compound library (e.g., 10 mM in DMSO)
-
Recombinant human MEK1 kinase
-
GFP-ERK2 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Terbium-labeled anti-phospho-ERK1/2 antibody
-
TR-FRET dilution buffer
-
384-well, low-volume, white microplates
-
Acoustic dispenser or pin tool
-
Microplate reader capable of TR-FRET measurements
Experimental Workflow Diagram:
Caption: HTS Workflow for Kinase Inhibitor Screening.
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer ~50 nL of each compound from the anilide library source plates to the 384-well assay plates. Also include positive controls (a known MEK1 inhibitor) and negative controls (DMSO vehicle).
-
Enzyme and Substrate Addition: Prepare a master mix of MEK1 kinase and GFP-ERK2 substrate in kinase buffer. Dispense 5 µL of this mixture into each well of the assay plates.
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for MEK1.
-
Kinase Reaction: Incubate the plates for 60 minutes at room temperature.
-
Detection: Prepare a solution of the terbium-labeled anti-phospho-ERK1/2 antibody in TR-FRET dilution buffer. Add 10 µL of the antibody solution to each well to stop the reaction.
-
Detection Incubation: Incubate the plates for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plates on a microplate reader using a TR-FRET protocol (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm/495 nm). Normalize the data to the controls on each plate. Identify "hits" as compounds that exhibit a statistically significant reduction in the TR-FRET signal compared to the negative controls.
Protocol 2: High-Throughput Screening for GPCR Modulators
This protocol describes a cell-based assay to identify anilide compounds that modulate the activity of a Gs-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay with HTRF detection.[3]
Materials:
-
Anilide compound library (e.g., 10 mM in DMSO)
-
HEK293 cells stably expressing the target Gs-coupled GPCR
-
Cell culture medium and supplements
-
Stimulation buffer
-
cAMP standard
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
384-well, low-volume, white microplates
-
Acoustic dispenser or pin tool
-
Microplate reader capable of HTRF measurements
Experimental Workflow Diagram:
Caption: HTS Workflow for GPCR Modulator Screening.
Procedure:
-
Cell Seeding: Dispense HEK293 cells expressing the target GPCR into 384-well plates at an appropriate density.
-
Incubation: Incubate the cell plates at 37°C and 5% CO₂ for 24 hours.
-
Compound Addition: Add the anilide library compounds to the cell plates.
-
Agonist/Antagonist Stimulation:
-
For agonist screening, add stimulation buffer.
-
For antagonist screening, add a known agonist at a concentration that gives a submaximal response (e.g., EC₈₀).
-
-
Incubation: Incubate the plates at room temperature for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Detection Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plates on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration for each well based on a standard curve. Identify hits that either increase (agonists) or decrease (antagonists) the cAMP levels.
Protocol 3: Virtual High-Throughput Screening Workflow
This protocol outlines a computational workflow to screen a large virtual library of anilide compounds against a protein target with a known 3D structure.
Software and Resources:
-
Virtual anilide compound library (e.g., in SDF or SMILES format)
-
Protein target structure (from PDB or homology modeling)
-
Molecular docking software (e.g., AutoDock Vina, Glide)
-
Software for ligand and receptor preparation (e.g., AutoDockTools, Schrödinger Maestro)
-
High-performance computing cluster (recommended for large libraries)
Experimental Workflow Diagram:
Caption: Virtual HTS Workflow.
Procedure:
-
Library Preparation:
-
Generate 3D conformers for each anilide compound in the virtual library.
-
Assign appropriate protonation states and partial charges.
-
Minimize the energy of the conformers.
-
-
Receptor Preparation:
-
Prepare the protein target structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site (active site) for docking.
-
Generate a grid box that encompasses the defined binding site.
-
-
Molecular Docking:
-
Dock each prepared ligand from the anilide library into the receptor's binding site using the chosen docking software.
-
This process will generate multiple binding poses for each ligand and calculate a docking score for each pose.
-
-
Scoring and Ranking:
-
Rank the compounds based on their predicted binding affinity (docking score).
-
-
Post-Docking Analysis and Filtering:
-
Visually inspect the binding poses of the top-ranked compounds to ensure credible interactions with key residues in the binding site.
-
Apply filters based on physicochemical properties (e.g., Lipinski's Rule of Five) and potential for promiscuous binding or toxicity.
-
-
Hit Selection:
-
Select a diverse subset of the top-ranked and filtered compounds for acquisition and experimental validation using the appropriate wet lab assays (e.g., Protocol 1 or 2).
-
Conclusion
The high-throughput screening of anilide libraries is a powerful approach for the discovery of novel modulators of various biological targets. The protocols and application notes provided herein offer a framework for conducting successful HTS campaigns, from initial screening to hit validation. By combining carefully designed experimental assays with computational methods, researchers can efficiently identify promising anilide-based compounds for further development in drug discovery programs. It is crucial to follow up on primary hits with secondary assays and detailed structure-activity relationship studies to confirm their mechanism of action and to optimize their potency, selectivity, and safety profiles.
References
Application Notes and Protocols for Developing Anilide-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of anilide-based enzyme inhibitors, a significant class of compounds in drug discovery. This document outlines their therapeutic applications, presents key quantitative data for prominent inhibitor classes, and offers detailed experimental protocols for their synthesis and evaluation.
Introduction to Anilide-Based Enzyme Inhibitors
Anilide-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their prevalence in drug design is due to the amide bond's ability to form key hydrogen bonding interactions with enzyme active sites, contributing to high affinity and specificity. However, the development of anilide-based drugs is not without its challenges, including potential metabolic instability and toxicity associated with the aniline moiety.[1][2] Despite these concerns, strategic molecular design continues to yield potent and selective anilide inhibitors for a range of enzymatic targets.
Key Therapeutic Areas and Targets
Anilide-based inhibitors have shown efficacy against a variety of enzyme classes, leading to their investigation in numerous disease areas:
-
Cancer: A primary focus for anilide inhibitors, targeting enzymes such as histone deacetylases (HDACs) and various protein kinases that are crucial for cancer cell proliferation and survival.[3][4]
-
Inflammation: Non-steroidal anti-inflammatory drugs (NSAIDs) often incorporate an anilide scaffold to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
-
Viral Infections: Anilide derivatives have been explored as inhibitors of viral proteases, essential for viral replication.[5]
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the in vitro potency of selected anilide-based inhibitors against their respective enzyme targets. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for inhibitor potency.
Table 1: Anilide-Based Cyclooxygenase (COX) Inhibitors
| Compound Class | Specific Compound | Target Enzyme | IC50 (µM) | Reference |
| Thiophene-carboxamide | VIIa | COX-1 | 19.5 | [6] |
| COX-2 | 0.29 | [6] | ||
| Pyrazolyl-thiazolinone | PYZ32 | COX-2 | 0.5 | |
| Pyrazoline Derivatives | 6c | - | - |
Table 2: Anilide-Based Histone Deacetylase (HDAC) Inhibitors
| Compound Class | Specific Compound | Target Enzyme | IC50 (nM) | Reference |
| 2-Aminoanilides | Entinostat | Pan-Class I | - | [4] |
| Compound 1 | HDAC1 | >4,600-fold selective over HDAC3 | [4] | |
| HDAC2 | >145-fold selective over HDAC3 | [4] | ||
| Pyrazine-Anilinobenzamides | - | HDAC1, 2, 3 | - | [7] |
| Sulfonamide Hydroxamates | - | HDACs | Micromolar to low nanomolar range | [3] |
| Anilides | - | HDACs | Micromolar to low nanomolar range | [3] |
Table 3: Anilide-Based Kinase Inhibitors
| Compound Class | Specific Compound | Target Kinase | IC50 (nM) | Reference |
| Pyridylpyrimidinylaminophenyl amides | Compound 20 | c-Src | Comparable to Imatinib | [8] |
| Compound 14 | - | 8,390 | [8] | |
| 3-Anilino-quinolin-2(1H)-ones | - | PDK1 | Modest inhibition | [9] |
| N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides | 10d | PDK | 41 | [10] |
Table 4: Anilide-Based Viral Protease Inhibitors
| Compound Class | Specific Compound | Target Protease | Ki (µM) | Reference |
| Peptide Anilide | Derivative of 2-chloro-4-nitroaniline, L-phenylalanine and 4-(dimethylamino)benzoic acid | SARS-CoV 3CL Protease | 0.03 | [5] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by anilide inhibitors and typical experimental workflows are provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. DOT | Graphviz [graphviz.org]
Application Notes and Protocols: Anilide Compounds as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Anilide compounds have emerged as a promising and versatile scaffold in the development of novel anticancer agents. Their chemical tractability allows for the synthesis of diverse derivatives that can target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant signaling pathways. This document provides a comprehensive overview of the anticancer potential of several classes of anilide compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Data Presentation: In Vitro Cytotoxicity of Anilide Derivatives
The following tables summarize the in vitro anticancer activity of representative anilide compounds from different chemical classes against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity of Sulfonamide Anilide HDAC Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IVa | LS-174T (Colon) | 0.37 | [1] |
| Compound IVb | LS-174T (Colon) | 0.44 | [1] |
| Vorinostat (SAHA) | LS-174T (Colon) | 0.7 | [1] |
| Piperazine-sulfonamide 20 | - | 2.8 | [2] |
Table 2: Cytotoxicity of 4-Anilinoquinazoline Derivatives (EGFR Inhibitors)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7i | A549 (Lung) | 2.25 | [3] |
| HT-29 (Colon) | 1.72 | [3] | |
| MCF-7 (Breast) | 2.81 | [3] | |
| Compound 15a | HT-29 (Colon) | - | [4] |
| MCF-7 (Breast) | - | [4] | |
| H460 (Lung) | - | [4] | |
| Compound 15b | HT-29 (Colon) | 5.27 | [4] |
| MCF-7 (Breast) | 4.41 | [4] | |
| H460 (Lung) | 11.95 | [4] | |
| Gefitinib | A549 (Lung) | - | [3] |
| Erlotinib | A549 (Lung) | - | [3] |
Table 3: Cytotoxicity of 4-Anilinoquinolinylchalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4a | Huh-7 (Liver) | 1.41 | [5] |
| MDA-MB-231 (Breast) | 0.70 | [5] | |
| Lapatinib | MDA-MB-231 (Breast) | 32.5 | [5] |
| Huh-7 (Liver) | 2.11 | [5] | |
| HepG2 (Liver) | 3.42 | [5] |
Table 4: Cytotoxicity of Benzothiazole Anilide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| L1 | HepG2 (Liver) | - | [6] |
| A549 (Lung) | - | [6] | |
| MCF-7 (Breast) | - | [6] | |
| L1Pt | HepG2 (Liver) | - | [6] |
| A549 (Lung) | - | [6] | |
| MCF-7 (Breast) | - | [6] | |
| Cisplatin | HepG2 (Liver) | - | [6] |
| A549 (Lung) | - | [6] | |
| MCF-7 (Breast) | - | [6] |
Note: Some IC50 values in the source literature were presented graphically and are indicated as "-". Please refer to the cited articles for detailed graphical representations.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of anilide compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the anilide compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells (including supernatant for suspension cells) and wash with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (can be stored at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Treated and control cells
-
PBS
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (including supernatant) and wash with cold PBS.
-
Centrifuge and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Distinguish cell populations:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
-
Protocol 4: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of an anilide compound in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Anilide compound and vehicle control
-
Calipers
-
Surgical and injection equipment
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the anilide compound and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Follow the predetermined dosing schedule and duration.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight regularly.
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth inhibition between the treatment and control groups.
-
Signaling Pathways and Mechanisms of Action
Anilide compounds exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation and survival.
Sulfonamide Anilides as Histone Deacetylase (HDAC) Inhibitors
Sulfonamide anilides represent a class of non-hydroxamate HDAC inhibitors.[5] By inhibiting HDACs, these compounds lead to the hyperacetylation of histone and non-histone proteins, resulting in the altered expression of genes that regulate the cell cycle and apoptosis.[7] A key downstream effect is the induction of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[7]
Caption: Sulfonamide anilides inhibit HDACs, leading to p21-mediated cell cycle arrest.
9-Anilinoacridines as Topoisomerase II Inhibitors
9-Anilinoacridines are DNA intercalating agents that function as Topoisomerase II poisons.[8] They stabilize the covalent complex between Topoisomerase II and DNA, which prevents the re-ligation of the DNA strands after the enzyme has created a double-strand break. This leads to the accumulation of DNA damage and ultimately triggers apoptosis.
Caption: 9-Anilinoacridines stabilize the Topoisomerase II-DNA complex, inducing apoptosis.
4-Anilinoquinazolines as Epidermal Growth Factor Receptor (EGFR) Inhibitors
4-Anilinoquinazoline derivatives are potent and selective inhibitors of EGFR tyrosine kinase.[9] They bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are crucial for cancer cell proliferation and survival.
Caption: 4-Anilinoquinazolines inhibit EGFR, blocking downstream pro-survival pathways.
Experimental and Logical Workflows
Visualizing the workflow of anticancer drug evaluation and the relationship between different assays can aid in experimental design and data interpretation.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anilide compounds as potential anticancer agents.
Caption: A typical workflow for the preclinical development of anilide anticancer agents.
Relationship Between Key In Vitro Assays
The MTT, cell cycle, and apoptosis assays provide complementary information to build a comprehensive understanding of a compound's cytotoxic mechanism.
Caption: Interplay of in vitro assays for characterizing anticancer anilide compounds.
References
- 1. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide anilides, a novel class of histone deacetylase inhibitors, are antiproliferative against human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antimicrobial Activity of Anilides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilides, a class of organic compounds characterized by a phenyl group attached to an amide, have garnered significant interest in medicinal chemistry due to their potential as antimicrobial agents.[1] Derivatives of anilides, such as salicylanilides, have demonstrated notable activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[2][3][4][5][6] The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial compounds, making the systematic evaluation of anilides a critical area of research.[2][3][6]
This document provides detailed protocols for assessing the in vitro antimicrobial activity of anilide derivatives. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reliability and reproducibility of results.[7][8][9][10][11] The primary assays covered are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Disk Diffusion for assessing susceptibility, and the Minimum Bactericidal Concentration (MBC) assay to determine the killing activity of the compounds.
Mechanism of Action
Anilide derivatives exert their antimicrobial effects through various mechanisms, which can include:
-
Disruption of cell wall synthesis: Weakening the structural integrity of the bacterial cell wall.[1]
-
Inhibition of essential enzymes: Blocking metabolic pathways crucial for microbial survival.[1]
-
Interference with nucleic acid synthesis: Preventing the replication and transcription of genetic material.[1]
Salicylanilides, a prominent subgroup, are known to inhibit two-component regulatory systems in bacteria, which are essential for sensing and responding to environmental changes.[6]
Data Presentation
The antimicrobial efficacy of a series of hypothetical anilide derivatives against common Gram-positive and Gram-negative bacteria is summarized below. These values are for illustrative purposes and are representative of typical results obtained from the protocols described.
Table 1: Minimum Inhibitory Concentration (MIC) of Anilide Derivatives (in µg/mL)
| Compound ID | R-Group Modification | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| ANL-001 | 4-Cl | 16 | 32 | 128 | >256 |
| ANL-002 | 4-NO₂ | 8 | 16 | 64 | 128 |
| ANL-003 | 4-OCH₃ | 64 | 128 | >256 | >256 |
| ANL-004 | 3,4-diCl | 4 | 8 | 32 | 64 |
| Ciprofloxacin | (Control) | 0.25 | 0.125 | 0.015 | 0.5 |
Table 2: Zone of Inhibition (in mm) for Anilide Derivatives by Disk Diffusion Assay
| Compound ID | R-Group Modification | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| ANL-001 | 4-Cl | 18 | 15 | 10 | 6 |
| ANL-002 | 4-NO₂ | 22 | 19 | 14 | 9 |
| ANL-003 | 4-OCH₃ | 12 | 10 | 7 | 6 |
| ANL-004 | 3,4-diCl | 25 | 22 | 17 | 11 |
| Ciprofloxacin | (Control) | 30 | 35 | 32 | 28 |
Table 3: Minimum Bactericidal Concentration (MBC) of Anilide Derivatives (in µg/mL)
| Compound ID | R-Group Modification | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| ANL-001 | 4-Cl | 32 | 64 | >256 | >256 |
| ANL-002 | 4-NO₂ | 16 | 32 | 128 | >256 |
| ANL-003 | 4-OCH₃ | 128 | >256 | >256 | >256 |
| ANL-004 | 3,4-diCl | 8 | 16 | 64 | 128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 0.03 | 1 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Anilide compounds
-
Standard antibiotic (e.g., Ciprofloxacin) for positive control
-
Solvent for compounds (e.g., Dimethyl sulfoxide - DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator (35-37°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each anilide derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well microtiter plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[15]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and DMSO, the solvent for the test compounds). A sterility control (broth only) should also be included.[15]
-
Seal the plate and incubate at 37°C for 16-20 hours.[15]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the anilide compound at which there is no visible growth.[12][13]
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.[15]
-
Disk Diffusion Assay (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[16][17][18]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Anilide compounds
-
Standard antibiotic disks
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Calipers or ruler
Protocol:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.[18]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of each anilide compound onto the surface of the inoculated agar.
-
Gently press the disks to ensure complete contact with the agar.[18]
-
Place a standard antibiotic disk as a positive control.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 16-24 hours.[18]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[16]
-
The size of the zone is proportional to the susceptibility of the bacterium to the compound. Interpret the results based on standardized tables (if available) or by comparison with the control antibiotic.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20][21][22] This assay is a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and pipettor
-
Incubator (35-37°C)
Protocol:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Aseptically pipette a small aliquot (e.g., 10-100 µL) from each of these clear wells.
-
-
Plating:
-
Spread the aliquot onto a fresh MHA plate.
-
Also, plate an aliquot from a positive growth control well (a well with visible turbidity) to serve as a reference for the initial inoculum count.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.[19]
-
-
Determination of MBC:
References
- 1. Aniline derivatives as antimicrobial agent | Filo [askfilo.com]
- 2. In vitro antibacterial and antifungal activity of salicylanilide benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Salicylanilides: still a potential antibacterially active group] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 8. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 9. journals.asm.org [journals.asm.org]
- 10. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. apec.org [apec.org]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. microchemlab.com [microchemlab.com]
- 22. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Use of Anilides in the Development of New Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilide-containing polymers represent a versatile class of materials with a wide range of applications, from high-performance thermosets to advanced drug delivery systems. The anilide moiety, characterized by a phenyl group attached to an amide, imparts unique properties to polymers, including thermal stability, mechanical strength, and opportunities for functionalization. This document provides detailed application notes and protocols for the synthesis, characterization, and application of anilide-based polymers, with a focus on their emerging roles in drug development.
I. Synthesis of Anilide-Containing Polymers
Anilide functionalities can be incorporated into polymers through various synthetic strategies, leading to materials with diverse properties and applications. Key examples include polyanilines (PANI) and poly(amide-imide)s (PAIs).
A. Polyanilines and their Derivatives
Polyaniline is a conductive polymer synthesized from the oxidative polymerization of aniline. Its electrical conductivity can be tuned, making it suitable for applications in sensors and electronics.[1] By modifying the aniline monomer, the polymer's properties, such as solubility and processability, can be enhanced.[2]
Experimental Protocol 1: Chemical Oxidative Polymerization of Aniline
This protocol describes the synthesis of polyaniline via chemical oxidative polymerization in an acidic medium.
Materials:
-
Aniline
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve aniline in 1 M HCl in a beaker to a final concentration of 0.2 M.
-
In a separate beaker, dissolve an equimolar amount of ammonium persulfate in 1 M HCl.
-
Cool both solutions to 0-5 °C in an ice bath.
-
Slowly add the ammonium persulfate solution to the aniline solution with constant stirring.
-
Continue stirring the reaction mixture for 2-4 hours at 0-5 °C. A dark green precipitate will form.
-
Filter the precipitate and wash it sequentially with 1 M HCl and methanol until the filtrate becomes colorless.
-
Dry the resulting polyaniline powder in a vacuum oven at 60 °C for 24 hours.
Characterization:
The synthesized polyaniline can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of characteristic peaks corresponding to the benzenoid and quinoid rings. UV-visible spectroscopy can be used to study the electronic transitions and determine the oxidation state. The morphology of the polymer can be examined using scanning electron microscopy (SEM).[2]
B. Poly(amide-imide)s (PAIs)
PAIs are high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance.[3] They are often synthesized from the polycondensation of a diacid containing a pre-formed imide ring with an aromatic diamine.
Experimental Protocol 2: Synthesis of a Poly(amide-imide) from a Diimide-Diacid
This protocol outlines the synthesis of a PAI via direct polycondensation.
Materials:
-
Diimide-diacid (synthesized from a diamine and trimellitic anhydride)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Triphenyl phosphite (TPP)
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Calcium chloride (CaCl₂)
-
Methanol
Procedure:
-
In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diimide-diacid, an equimolar amount of the aromatic diamine, and CaCl₂ in NMP.
-
Add pyridine to the solution and stir until all components are dissolved.
-
Add TPP to the reaction mixture and heat the solution to 100-120 °C.
-
Maintain the reaction at this temperature under a nitrogen atmosphere for 3-4 hours.
-
After cooling to room temperature, pour the viscous polymer solution into methanol to precipitate the PAI.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and dry it under vacuum at 80 °C.
Characterization:
The chemical structure of the PAI can be confirmed using FTIR and ¹H NMR spectroscopy. The molecular weight can be estimated by measuring the inherent viscosity. Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.[4]
II. Quantitative Data Presentation
The properties of anilide-containing polymers can be tailored by varying the monomers and synthesis conditions. The following tables summarize key quantitative data for representative polyanilines and poly(amide-imide)s.
Table 1: Properties of Polyaniline and its Derivatives
| Polymer | Synthesis Method | Electrical Conductivity (S/cm) | Thermal Stability (Td) |
| Polyaniline (emeraldine salt) | Chemical Oxidative Polymerization | 1 - 10 | ~300 °C |
| Poly(N-methylaniline) | Chemical Oxidative Polymerization | 10⁻² - 10⁻¹ | ~280 °C |
| Poly(2-chloroaniline) | Chemical Oxidative Polymerization | 10⁻⁴ - 10⁻³ | ~320 °C |
Table 2: Mechanical and Thermal Properties of Poly(amide-imide) Films
| PAI based on | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |
| 2,2-bis(4-aminophenoxy)biphenyl | 90 - 110 | 5 - 10 | 227 - 261 | > 520 |
| 4,4'-oxydianiline | 100 - 120 | 8 - 15 | 270 - 290 | > 500 |
| m-phenylenediamine | 110 - 130 | 6 - 12 | 280 - 300 | > 510 |
III. Applications in Drug Development
Anilide-based polymers, particularly those that are biocompatible and biodegradable, are gaining attention for their potential in drug delivery systems. Their tunable properties allow for the design of "smart" carriers that can release therapeutic agents in response to specific stimuli, such as changes in pH or the presence of certain enzymes.[5][6]
A. Stimuli-Responsive Drug Delivery
Polymers containing ionizable anilide groups can exhibit pH-responsive behavior. For instance, in the acidic microenvironment of a tumor, a polymer can undergo a conformational change or degradation, leading to the release of an encapsulated drug.[7]
Logical Workflow: pH-Responsive Drug Delivery to Cancer Cells
The following diagram illustrates the conceptual workflow of a pH-responsive anilide-based polymer nanoparticle for targeted cancer therapy.
Mechanism Description:
-
Systemic Circulation: The drug-loaded anilide polymer nanoparticles circulate in the bloodstream at a physiological pH of 7.4, where they remain stable.
-
Tumor Targeting and Uptake: The nanoparticles preferentially accumulate in the tumor microenvironment and are taken up by cancer cells through endocytosis.[8]
-
pH-Triggered Drug Release: Inside the acidic environment of the endosomes (pH 5.0-6.5), the pH-sensitive anilide polymer undergoes a change, such as swelling or degradation, leading to the release of the encapsulated drug into the cytoplasm.[9][10]
-
Therapeutic Action: The released drug then travels to its intracellular target, such as the nucleus, to induce a therapeutic effect, like apoptosis.
While the mechanism of drug release from the polymer carrier can be designed to be stimuli-responsive, it is important to note that the specific intracellular signaling pathways are primarily affected by the released drug itself, rather than the anilide polymer carrier. The polymer's main role is to ensure the targeted and controlled delivery of the therapeutic agent.
IV. Experimental Workflows
The development of new anilide-based polymers involves a systematic workflow from synthesis to application testing.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis, characterization, and evaluation of a new anilide-containing polymer.
This workflow provides a structured approach for researchers to systematically develop and evaluate new anilide-based polymers for their desired applications.
V. Conclusion
Anilide-containing polymers offer a rich platform for the development of new materials with tailored properties. From the robust and thermally stable poly(amide-imide)s to the versatile and conductive polyanilines, these polymers have demonstrated significant potential in a variety of fields. In the realm of drug development, the ability to create stimuli-responsive anilide-based polymers opens up new avenues for targeted and controlled drug delivery, promising more effective and less toxic therapeutic strategies. The protocols and data presented in these application notes provide a foundation for researchers to explore and innovate in this exciting area of polymer science.
References
- 1. A C-14 labeled Py-Im polyamide localizes to a subcutaneous prostate cancer tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Redox-responsive degradable prodrug nanogels for intracellular drug delivery by crosslinking of amine-functionalized poly(N-vinylpyrrolidone) copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Polyaniline for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimuli responsive polymers for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Polymeric nanoparticles for targeted treatment in oncology: current insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Anilide Synthesis Yields
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address common challenges in anilide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing anilides?
A1: The most common methods involve the reaction of an aniline with a carboxylic acid derivative. Key approaches include:
-
Acylation with Acyl Chlorides or Anhydrides: This is often a rapid and high-yielding method where an aniline reacts with a more reactive acyl chloride or anhydride.[1][2]
-
Amide Coupling of Carboxylic Acids: This involves activating the carboxylic acid in situ with coupling reagents (e.g., carbodiimides like DCC or EDC) to facilitate the reaction with the aniline.[3][4]
-
Direct Thermal Amidation: In some cases, direct heating of a carboxylic acid and an aniline can form an anilide by driving off water, though this often requires high temperatures.[1][5]
Q2: Why does simply mixing a carboxylic acid and an aniline not produce a high yield of anilide at room temperature?
A2: Mixing a carboxylic acid (a weak acid) and an aniline (a weak base) results in an acid-base reaction, forming a stable ammonium carboxylate salt.[1][5] To proceed to the amide, this salt must be dehydrated, which typically requires high heat to overcome the energy barrier.[1][5] The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making direct nucleophilic attack by the aniline inefficient under mild conditions.[5]
Q3: What is the function of coupling reagents like EDC, DCC, or HATU?
A3: Coupling reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[3][6] For example, carbodiimides like Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic aniline to form the amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often used with coupling reagents to increase efficiency and minimize side reactions like racemization.[4][7]
Q4: How can I minimize the formation of by-products when using carbodiimide coupling agents?
A4: A major by-product with DCC is dicyclohexylurea (DCU), which is often insoluble and can complicate purification.[3] To manage this:
-
Use Diisopropylcarbodiimide (DIC), which forms a more soluble urea by-product.[7]
-
Use a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC), where the urea by-product can be removed with an aqueous wash.[7]
-
Perform the reaction at 0°C to minimize side reactions and filter off the precipitated DCU before workup.
Q5: Are there any "greener" or more efficient modern methods for anilide synthesis?
A5: Yes, research is ongoing to develop more efficient and environmentally friendly protocols. Some modern approaches include:
-
Catalytic Methods: Using catalysts like aluminum metal powder with ultrasound can accelerate the reaction between aryl amines and acyl chlorides, often leading to high yields in minutes.[8]
-
Reactions in Aqueous Media: Certain protocols have been developed that use phosphate buffers as the solvent, avoiding toxic organic solvents and simplifying product isolation through precipitation.[9][10][11]
-
Chemoenzymatic Synthesis: Using enzymes like nitroreductase can offer high chemoselectivity under mild, atmospheric pressure conditions in aqueous media, providing a sustainable alternative to precious-metal catalysis.[12][13]
Troubleshooting Guide
Problem 1: My anilide synthesis reaction has a consistently low or no yield.
This is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.
-
Possible Cause: Poor Quality of Starting Materials.
-
Solution: Aniline is susceptible to oxidation and may darken upon storage. It is often advisable to distill aniline under reduced pressure before use.[14] Ensure the carboxylic acid or its derivative is pure and dry. Impurities can poison catalysts or interfere with the reaction.
-
-
Possible Cause: Inefficient Carboxylic Acid Activation.
-
Solution: When reacting a carboxylic acid directly with an aniline, activation is crucial. If standard coupling reagents (e.g., EDC/HOBt) are failing, especially with electron-deficient anilines, consider converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6][15]
-
-
Possible Cause: Presence of Water.
-
Solution: Many amide formation reactions are equilibrium processes that produce water. The presence of water can drive the reaction backward via hydrolysis.[14] To improve the forward reaction, remove water as it forms using a Dean-Stark apparatus, or add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[14][16]
-
-
Possible Cause: Suboptimal Reaction Conditions (Solvent, Temperature).
-
Solution: The choice of solvent can significantly impact reaction rates and yields.[17][18][19] Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common. If solubility is an issue, polar aprotic solvents like DMF may be necessary. Some reactions require heating to proceed at a reasonable rate; monitor the reaction by TLC or LC-MS to determine if an increase in temperature or reaction time is needed.[20]
-
-
Possible Cause: Catalyst Inactivity (for catalytic reactions).
-
Solution: In catalytic processes like the hydrogenation of a nitroarene to an aniline followed by acylation, the catalyst (e.g., Pd/C) can deactivate over time.[21] Use a fresh batch of catalyst or consider a regeneration step if applicable.[21] Ensure the reaction is run under an inert atmosphere if the catalyst is sensitive to oxygen.[20]
-
Caption: Decision-making process for troubleshooting low anilide yield.
Problem 2: I am observing significant side product formation.
-
Possible Cause: Diacylation of Aniline.
-
Solution: If the aniline nitrogen is acylated twice, this is often due to an excess of the acylating agent or overly harsh conditions. Use a controlled stoichiometry, typically with the aniline or the carboxylic acid as the limiting reagent depending on cost and ease of removal. Adding the acylating agent slowly at a lower temperature can also improve selectivity.
-
-
Possible Cause: Reaction with Coupling Agent.
-
Solution: Some coupling reagents can react with the amine to form a guanidinium by-product. The order and timing of reagent addition are crucial. A common best practice is to pre-activate the carboxylic acid with the coupling agent for a short period before adding the aniline to the mixture.
-
-
Possible Cause: Ring Deactivation in Friedel-Crafts Reactions.
-
Solution: Friedel-Crafts acylation reactions often fail with anilines because the basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring.[22] To prevent this, the amino group should be protected first, for example, by converting it to an acetanilide. The acylation can then be performed, followed by deprotection of the amino group.[22]
-
Problem 3: I am struggling with the purification and workup of my anilide product.
-
Possible Cause: Residual Aniline or Carboxylic Acid in the Product.
-
Possible Cause: Emulsion Formation During Extraction.
-
Solution: Emulsions can form during vigorous shaking in a separatory funnel, preventing clean layer separation. To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution).[22]
-
-
Possible Cause: Product is also Basic and is Lost in Acidic Wash.
-
Solution: If your anilide product itself contains basic functional groups, it may be extracted into the aqueous layer during an acidic wash, leading to low recovered yield.[22] In this case, carefully neutralize the acidic aqueous layer with a base and re-extract with an organic solvent to recover your product.[22] Alternatively, avoid the acidic wash and rely on column chromatography for purification.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Anilide Synthesis
| Coupling Reagent | Additive | Typical Solvent | Key Advantages | Key Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | HOBt or DMAP | DCM, THF | Inexpensive, effective | Insoluble DCU by-product complicates purification.[3][7] |
| EDC (EDAC) | HOBt or DMAP | DCM, DMF, Water | Water-soluble urea by-product, easy to remove via aqueous workup.[7] | More expensive than DCC. |
| HATU | DIPEA or Et₃N | DMF, Acetonitrile | High reactivity, low rate of racemization, good for difficult couplings. | Expensive, can be difficult to remove by-products. |
| CDI (Carbonyldiimidazole) | None | THF, DCM | Mild conditions, gaseous by-products are easily removed. | Can be sensitive to moisture. |
Table 2: Effect of Reaction Conditions on Anilide Yield (Selected Examples)
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aryl Amines + Acyl Chlorides | Aluminum Powder (cat.) | Acetonitrile (ultrasound) | 25 | 4 min | 85-97 | [8] |
| Nitrobenzene + Aldehydes | Pd/C | Toluene | 80 | - | 61-99 | [23] |
| N,N-dimethylaniline N-oxide + SOBr₂ | Triethylamine | THF | -78 to RT | - | 55 | [18] |
| Aniline + Acetic Anhydride | Sodium Acetate | Water | RT to Ice Bath | - | - | [24] |
Experimental Protocols
Protocol 1: Synthesis of Acetanilide from Aniline and Acetic Anhydride
This procedure is a classic example of N-acylation.
-
Preparation: Dissolve 500 mg of aniline in 14 mL of water. Two layers will be observed as aniline is immiscible. Add 0.45 mL of concentrated hydrochloric acid to form the water-soluble aniline hydrochloride.[24]
-
Reagent Addition: In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[24]
-
Reaction: To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride. Swirl the mixture to ensure it is mixed and immediately add the sodium acetate solution.[24] Acetanilide will precipitate as a white solid.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.[24]
-
Purification: Recrystallize the crude acetanilide from a minimal amount of hot 95% ethanol (a small amount of water may be added to induce crystallization if needed).[24]
Caption: General experimental workflow for anilide synthesis and purification.
Protocol 2: General Procedure for Anilide Synthesis using EDC and HOBt
This protocol is suitable for coupling a carboxylic acid with an aniline, particularly electron-deficient anilines.[4]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq), the aniline (1.0-1.2 eq), HOBt (catalytic to 1.0 eq), and DMAP (1.0 eq) in an anhydrous solvent like acetonitrile or DCM.
-
Initiation: Cool the mixture to 0°C in an ice bath. Add EDC (1.0 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization.
References
- 1. quora.com [quora.com]
- 2. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. peptide.com [peptide.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 18. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Issues with Anilide Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with anilide compounds.
Frequently Asked Questions (FAQs)
Q1: Why are many anilide compounds poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of many anilide compounds stems from their chemical structure. The presence of the aromatic benzene ring in the anilide functional group imparts a significant degree of lipophilicity (hydrophobicity), which can lead to low solubility in water.[1][2] While the amide group can participate in hydrogen bonding, the overall hydrophobic character of the molecule often dominates, leading to challenges in developing aqueous formulations for in vitro and in vivo studies.
Q2: What is the first step I should take when encountering a solubility issue with a new anilide compound?
A2: A systematic approach is crucial. Start by determining the compound's solubility in a range of aqueous buffers at different pH values.[2][3] Since many anilide-containing molecules have ionizable groups, their solubility can be highly pH-dependent.[1][4] For instance, anilides with basic nitrogen atoms will be more soluble in acidic conditions due to the formation of a more soluble salt.[2] This initial pH screening will inform your subsequent formulation strategy.
Q3: My anilide compound is not ionizable. What are my next options for solubilization?
A3: If pH modification is not a viable strategy, several other techniques can be employed. These can be broadly categorized into physical and chemical modifications.[5] Common approaches include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[3] For more challenging compounds, advanced techniques such as solid dispersions and nanosuspensions can be explored.[5][6][7][8][9]
Q4: How do co-solvents improve the solubility of anilide compounds?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic anilide compounds. Common co-solvents used in pharmaceutical development include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[2][10]
Q5: When should I consider using surfactants?
A5: Surfactants are useful when you need to increase the solubility of a hydrophobic compound in an aqueous medium.[11][12] They work by forming micelles, which are microscopic spherical structures with a hydrophobic core and a hydrophilic shell.[10] The lipophilic anilide compound can be encapsulated within the hydrophobic core of the micelle, allowing it to be dispersed in the aqueous medium.[10] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are generally well-tolerated in biological systems.[3][13]
Q6: What are cyclodextrins and how can they help with anilide solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][14][15] They can form inclusion complexes with poorly soluble drugs, including anilides, by encapsulating the hydrophobic part of the drug molecule within their cavity.[5][11][14][15] This complex is then more readily soluble in water.[14] Commonly used cyclodextrin derivatives include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[3]
Troubleshooting Guides
Issue 1: My anilide compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Cause: The compound is likely "crashing out" of solution because the final concentration of DMSO is too low to maintain its solubility in the aqueous buffer.
-
Troubleshooting Steps:
-
Increase the final DMSO concentration: Determine the minimum percentage of DMSO required to keep your compound in solution at the desired concentration. However, be mindful that high concentrations of DMSO can be toxic in cell-based assays and in vivo studies.
-
Use a different co-solvent: Experiment with other water-miscible organic solvents such as ethanol or PEG 400.[2]
-
Incorporate a surfactant: The addition of a non-ionic surfactant like Tween® 80 to the aqueous buffer can help to keep the compound in solution upon dilution of the DMSO stock.
-
Consider a different formulation strategy: If co-solvents alone are insufficient, explore other methods like cyclodextrin complexation or creating a solid dispersion.
-
Issue 2: The required concentration of my anilide compound for an in vivo study is too high to be achieved with simple co-solvent or pH adjustment.
-
Cause: The intrinsic solubility of the compound is very low, and the dosing volume for the animal model is a limiting factor.
-
Troubleshooting Steps:
-
Particle Size Reduction: Consider micronization or nanosuspension. Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][16] Nanosuspensions are a particularly promising approach for enhancing the bioavailability of poorly soluble drugs.[7][8][9]
-
Solid Dispersion: This technique involves dispersing the drug in an inert carrier matrix at a solid state.[17][18][19] The drug is often present in an amorphous form, which has higher solubility than the crystalline form.[20]
-
Lipid-Based Formulations: For highly lipophilic anilides, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be a viable option to improve oral bioavailability.[6][10]
-
Data Presentation
Table 1: Comparison of Common Solubilization Techniques
| Technique | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Salt formation for ionizable compounds. | 10 - 1,000 | Simple, cost-effective. | Only applicable to ionizable compounds; risk of precipitation with pH changes. |
| Co-solvents | Reduces solvent polarity. | 2 - 500 | Easy to prepare; suitable for early-stage studies. | Potential for toxicity at high concentrations; risk of precipitation upon dilution. |
| Surfactants | Micellar encapsulation. | 10 - 1,000 | Effective for highly hydrophobic compounds. | Can interfere with some biological assays; potential for toxicity. |
| Cyclodextrins | Inclusion complex formation. | 10 - 5,000 | High solubilization capacity; can improve stability. | Large molecular size may limit some applications; potential for renal toxicity with some derivatives. |
| Nanosuspension | Increased surface area from particle size reduction. | 10 - 1,000 | Applicable to a wide range of compounds; can improve bioavailability. | Requires specialized equipment; potential for physical instability (particle growth). |
| Solid Dispersion | Drug dispersed in a carrier matrix (often amorphous). | 10 - 10,000 | Significant solubility enhancement; can improve dissolution rate. | Potential for recrystallization of the amorphous drug; manufacturing can be complex. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of an anilide compound at different pH values.
Materials:
-
Anilide compound
-
Aqueous buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0)
-
Microcentrifuge tubes
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of the solid anilide compound to a microcentrifuge tube (e.g., 2-5 mg).
-
Add a fixed volume of a specific pH buffer (e.g., 1 mL) to the tube.
-
Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[3]
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.[3]
-
Carefully collect an aliquot of the clear supernatant.[3]
-
Dilute the supernatant with an appropriate mobile phase or solvent.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).[3]
-
Repeat for each pH value.
Protocol 2: Co-solvent Solubility Assessment
Objective: To evaluate the solubility enhancement provided by common co-solvents.
Materials:
-
Anilide compound
-
Primary aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents: DMSO, Ethanol, PEG 400
-
Equipment as listed in Protocol 1
Methodology:
-
Prepare a series of co-solvent/buffer mixtures (e.g., 5% DMSO in PBS, 10% Ethanol in PBS, 20% PEG 400 in PBS).
-
Follow the same procedure as described in Protocol 1 (steps 1-8), but substitute the plain buffers with the co-solvent mixtures.[3]
-
A control sample using only the primary aqueous buffer should be run in parallel for comparison.
-
Plot the measured solubility against the percentage of the co-solvent to understand the relationship and identify a suitable formulation.
Visualizations
Caption: A decision tree for selecting a solubility enhancement strategy for anilide compounds.
Caption: Workflow for preparing a solid dispersion using the solvent evaporation method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 12. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 13. Surfactants Used in Pharmaceutical Suspensions - Pharmapproach.com [pharmapproach.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. humapub.com [humapub.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ijmsdr.org [ijmsdr.org]
- 18. japsonline.com [japsonline.com]
- 19. jddtonline.info [jddtonline.info]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Anilide Purification by Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic purification of anilides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed during the chromatographic purification of anilides?
The most frequent issues include peak tailing, poor resolution between the anilide product and impurities, co-elution of compounds, and on-column degradation of the anilide product. These challenges often arise from the basic nature of the anilide's amino group interacting with the acidic silica gel stationary phase.
Q2: Why are my anilide peaks tailing on a silica gel column?
Peak tailing for basic compounds like anilides on silica gel is commonly caused by strong interactions between the basic amine groups of the analyte and acidic silanol groups on the surface of the stationary phase.[1][2] This secondary interaction slows down a portion of the analyte molecules, resulting in an asymmetrical peak with a trailing edge. To mitigate this, consider adding a basic modifier to the mobile phase, such as triethylamine (TEA), or using an end-capped column.[3]
Q3: My anilide product is not separating from an impurity. What can I do to improve resolution?
Poor resolution, where two or more compounds are not adequately separated, can be addressed by several strategies.[4] Optimizing the mobile phase is a crucial first step; this can involve changing the solvent system or adjusting the solvent ratio to increase the difference in retention times.[4] If optimizing the mobile phase is insufficient, consider using a different stationary phase with alternative selectivity, such as alumina or a bonded phase like cyano or diol.[5] Additionally, ensure the column is not overloaded, as this can lead to peak broadening and decreased resolution.[6]
Q4: I suspect my anilide is degrading on the silica gel column. How can I confirm this and what is the solution?
Anilide degradation on silica gel can occur due to the acidic nature of the stationary phase.[5][7] To confirm degradation, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate and run it again in the same solvent system at a 90-degree angle to the first run. If a new spot appears that is not on the diagonal, it indicates degradation.
To prevent on-column degradation, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to the mobile phase.[5] Alternatively, using a less acidic stationary phase, such as neutral or basic alumina, can be an effective solution.[5]
Troubleshooting Guides
Problem: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing during anilide purification.
Is the peak tailing observed for all compounds or just the anilide?
-
All Compounds: This may indicate a physical issue with the column or system.
-
Check for column bed deformation: Voids or channels in the column packing can cause poor peak shape. Repacking the column may be necessary.[8]
-
Inspect for clogged frits: A partially blocked inlet frit can lead to an irregular flow profile.[8] The frit can be sonicated in a solvent like methanol or replaced.[8]
-
-
Just the Anilide: This suggests a chemical interaction between the anilide and the stationary phase.
-
Secondary Interactions with Silanol Groups: The basic nature of anilides leads to strong interactions with acidic silanol groups on silica gel.[1][2][6]
-
Solution 1: Add a Competing Base: Incorporate a small amount of a competing base, such as 0.1-2% triethylamine (TEA) or a few drops of ammonia, into the mobile phase to neutralize the acidic sites on the silica.[3]
-
Solution 2: Use an End-Capped Column: Employ a column with an end-capped stationary phase where the residual silanol groups are chemically deactivated.
-
Solution 3: Adjust Mobile Phase pH: For reversed-phase chromatography, lowering the mobile phase pH (e.g., to pH 3 with 0.1% formic acid) can protonate the silanol groups, minimizing these secondary interactions.
-
-
DOT Diagram: Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Problem: Poor Resolution / Co-elution
This guide will help you improve the separation of your anilide from co-eluting impurities.
Have you optimized the mobile phase?
-
No: This is the first and most critical step.
-
Adjust Solvent Strength: Systematically vary the ratio of your polar and non-polar solvents to find the optimal separation. The ideal system should give your target compound a good retention factor (Rf) on TLC, typically between 0.2 and 0.4.[3]
-
Change Solvent System: If adjusting the ratio is not effective, try a different solvent system. For example, if a hexane/ethyl acetate mixture fails, consider dichloromethane/methanol.
-
-
Yes: If mobile phase optimization is insufficient, consider the following:
Is the column overloaded?
-
Possible: Overloading is a common cause of poor separation.[6]
-
Solution: Reduce the amount of sample loaded onto the column. A general guideline for loading capacity on silica gel is provided in the table below.[3]
-
Have you considered an alternative stationary phase?
-
No: The choice of stationary phase can significantly impact selectivity.
-
Solution: If using silica gel, consider switching to:
-
DOT Diagram: Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Data Presentation
Table 1: General Loading Capacity for Silica Gel Chromatography
The amount of crude material that can be purified depends on the difficulty of the separation, which is determined by the difference in Rf values (ΔRf) between the spots on a TLC plate.
| Separation Difficulty (ΔRf on TLC) | Recommended Loading (g of sample per 100g of silica) |
| Easy (ΔRf > 0.2) | 5 - 10 g |
| Medium (0.1 < ΔRf < 0.2) | 1 - 5 g |
| Difficult (ΔRf < 0.1) | 0.1 - 1 g |
This table provides general guidance; optimal loading should be determined empirically.[3]
Experimental Protocols
Protocol 1: Column Packing (Wet Slurry Method)
-
Preparation: Place a cotton or glass wool plug at the bottom of the chromatography column and add a thin layer of sand.[3]
-
Slurry Formation: In a beaker, create a slurry by mixing the required amount of silica gel with the initial mobile phase.[3]
-
Packing: Pour the slurry into the column. Use additional solvent to rinse all the silica into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[9]
-
Finalizing: Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[3]
Protocol 2: Sample Loading (Dry Loading Method)
This method is particularly useful if your compound has poor solubility in the mobile phase.[10]
-
Adsorption: Dissolve your crude anilide mixture in a suitable volatile solvent. Add silica gel (approximately 10-20 times the mass of your sample) to the solution.[10]
-
Evaporation: Gently evaporate the solvent using a rotary evaporator until the silica is dry and free-flowing. If the residue is oily, add more silica and repeat the evaporation.[10]
-
Loading: Carefully add the dry, sample-adsorbed silica onto the top of the packed column.[10]
-
Finalizing: Add a layer of sand on top of the dry-loaded sample to prevent disturbance.[11]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Technical Support Center: Optimizing Anilide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during anilide synthesis.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues in anilide synthesis.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in anilide synthesis. The following guide provides a step-by-step approach to identify and address the root cause.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low yields in anilide synthesis.
Issue 2: Presence of Significant Side Products
The formation of impurities can complicate purification and reduce the overall yield. This guide helps in identifying and mitigating common side reactions.
Common Side Reactions and Mitigation Strategies
| Side Product/Reaction | Potential Cause | Suggested Solution |
| Unreacted Starting Materials | Incomplete reaction due to poor activation, low temperature, or insufficient reaction time. | - Increase reaction temperature.[1] - Extend reaction time. - Use a more efficient coupling reagent.[2] |
| N-Acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents (DCC, EDC). | - Add a nucleophilic catalyst like HOBt or DMAP to intercept the intermediate. - Perform the reaction at a lower temperature. |
| Epimerization | Racemization of chiral carboxylic acids, often promoted by strong bases or high temperatures. | - Use a non-nucleophilic base (e.g., DIPEA). - Employ racemization-suppressing coupling reagents like HATU or COMU. - Perform the reaction at lower temperatures. |
| Over-acylation/Diacylation | Reaction of the product anilide with another equivalent of the activated carboxylic acid. | - Use a 1:1 stoichiometry of the carboxylic acid and aniline. - Add the activated carboxylic acid slowly to the aniline solution. |
| Oxidation of Aniline | Aniline and its derivatives are susceptible to air oxidation, leading to colored impurities. | - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use freshly distilled or purified aniline. |
Frequently Asked Questions (FAQs)
1. Which coupling reagent should I choose for my anilide synthesis?
The choice of coupling reagent depends on several factors, including the steric hindrance of your substrates, their electronic properties, and their susceptibility to racemization.
-
Carbodiimides (DCC, EDC): These are cost-effective and widely used. EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[3] However, they can lead to the formation of N-acylurea byproducts and may cause epimerization in chiral substrates.[3] The addition of HOBt or HOAt can suppress these side reactions.
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient, with fast reaction times and a low risk of racemization, making them suitable for sterically hindered or electron-deficient substrates.[4] HATU is generally more reactive than HBTU.[3][4]
-
Phosphonium Salts (PyBOP): Similar to uronium salts, these are very effective for difficult couplings but can be more expensive.
Illustrative Comparison of Coupling Reagents (for a generic reaction)
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| EDC/HOBt | DIPEA | DMF | 12 | 85 |
| HATU | DIPEA | DMF | 2 | 95 |
| DCC/DMAP | - | DCM | 18 | 78 |
Note: This data is illustrative and actual results will vary depending on the specific substrates and conditions.
2. What is the optimal solvent for my reaction?
Polar aprotic solvents are generally preferred for anilide synthesis.
-
N,N-Dimethylformamide (DMF): A common choice due to its excellent solvating properties for a wide range of substrates.
-
Dichloromethane (DCM): Another frequently used solvent, particularly for reactions at or below room temperature.
-
Acetonitrile (ACN): Can be a good alternative to DMF and DCM.
-
Tetrahydrofuran (THF): Also a viable option, though generally less polar than DMF and ACN.
The optimal solvent should be chosen based on the solubility of the starting materials and reagents. In some cases, a mixture of solvents may be beneficial.
Effect of Solvent on Yield (Illustrative Example for a Schiff Base Formation) [5]
| Solvent | Yield (%) |
| Ethanol | 85 |
| Acetonitrile | 74 |
| Dichloromethane | 68 |
This data is from a related reaction and illustrates the significant impact of solvent choice on product yield.
3. How do I choose the right base for the reaction?
A non-nucleophilic organic base is typically used to deprotonate the carboxylic acid and neutralize any acidic byproducts.
-
N,N-Diisopropylethylamine (DIPEA): A sterically hindered base that is a common choice as it is less likely to act as a nucleophile.
-
Triethylamine (TEA): Another widely used base, although it is more nucleophilic than DIPEA.
-
Pyridine: Can be used as both a base and a catalyst in some acylation reactions.
The choice of base can influence the reaction rate and the extent of side reactions.[6]
4. My reaction is sluggish. How can I increase the reaction rate?
-
Increase the temperature: Gently heating the reaction mixture can often accelerate the reaction. However, be cautious as higher temperatures can also promote side reactions and epimerization.[1]
-
Use a more potent coupling reagent: Switching from a carbodiimide to a uronium salt like HATU can significantly increase the reaction rate.[4]
-
Check for reagent deactivation: Ensure that your coupling reagent and anhydrous solvents have not been compromised by moisture.
5. How should I purify my anilide product?
The two most common purification methods for anilides are recrystallization and column chromatography.
-
Recrystallization: This is a cost-effective and scalable method for purifying solid products.[7] It can yield highly pure material if a suitable solvent is found.[7]
-
Column Chromatography: This technique is very effective for separating the desired product from impurities with different polarities and can be used for both solid and oily products.[8] However, it can be more time-consuming and expensive, especially for large-scale purifications.[7][8]
Comparison of Purification Methods [8]
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Differential adsorption |
| Purity | Good to excellent | Good to excellent |
| Yield | Moderate to high | Variable |
| Scalability | Easily scalable | Can be challenging to scale up |
| Cost | More cost-effective | More expensive |
Experimental Protocols
Protocol 1: General Procedure for Anilide Synthesis using HATU
This protocol describes a standard method for amide bond formation using HATU as the coupling reagent.
Workflow for HATU-mediated Anilide Synthesis
Caption: A typical experimental workflow for anilide synthesis using HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
Aniline (1.0-1.2 eq)
-
HATU (1.0-1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU to the reaction mixture and continue stirring for another 10-15 minutes.
-
Add the aniline to the reaction mixture.
-
Monitor the reaction progress using TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild aqueous acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Anilide Synthesis using EDC/HOBt
This protocol provides a standard method for amide bond formation using EDC in the presence of HOBt to minimize side reactions.
Materials:
-
Carboxylic acid (1.0 eq)
-
Aniline (1.0-1.2 eq)
-
EDC (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
DIPEA or TEA (2.0-3.0 eq)
-
Anhydrous DCM or DMF
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid, aniline, and HOBt in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (DIPEA or TEA) to the reaction mixture.
-
Slowly add EDC to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water, dilute acid, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude anilide by column chromatography or recrystallization.
Signaling Pathways and Mechanisms
Reaction Mechanism of HATU-mediated Amide Coupling
Caption: The mechanism of anilide formation using HATU as a coupling agent.
References
Technical Support Center: Aniline Acylation for Anilide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during anilide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during anilide synthesis and how can they be minimized?
A1: The most common side reactions in anilide synthesis include diacylation, oxidation of the aniline starting material, and side reactions on the aromatic ring (electrophilic substitution).[1][2]
-
Diacylation: This occurs when the initially formed anilide is further acylated. It can be minimized by using a slight excess of the aniline, controlling the stoichiometry of the acylating agent (1.1 to 1.5 equivalents), and avoiding harsh reaction conditions like excessive heat.[3]
-
Oxidation: Anilines are susceptible to oxidation, which can lead to colored impurities.[1][4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[3] Using freshly purified aniline is also recommended.[5]
-
Ring Reactions: The high reactivity of the aniline ring can lead to unwanted electrophilic substitution.[2] To prevent this, the reactivity of the amino group can be temporarily reduced by using a protecting group, such as an acetyl group.[2][6][7]
Q2: When is it necessary to use a protecting group for the aniline?
A2: A protecting group is necessary when the aniline is highly activated, leading to undesirable side reactions such as polysubstitution on the aromatic ring, or when the reaction conditions are harsh.[2][6] Acetylation is a common method to protect the amino group, which moderates its activating effect and allows for more controlled reactions.[7][8] The protecting group can be removed later in the synthesis.[6]
Q3: How do I choose the appropriate coupling reagent for my anilide synthesis?
A3: The choice of coupling reagent depends on the specific substrates and the desired reaction conditions.[9]
-
Carbodiimides (e.g., DCC, EDC): These are widely used for activating carboxylic acids.[10][11] Dicyclohexylcarbodiimide (DCC) is common in solution-phase synthesis, but its byproduct, dicyclohexylurea, is often difficult to remove.[10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, making its urea byproduct easier to remove with an aqueous workup.[10][12]
-
Phosphonium and Aminium/Uronium Reagents (e.g., BOP, PyBOP, HBTU, HATU): These reagents are often more efficient and lead to less racemization compared to carbodiimides.[9][10] They are particularly useful for difficult couplings.[13] HBTU and HATU are known for rapid coupling with minimal racemization, especially when HOBt is added.[10]
Q4: What is the role of a base in anilide synthesis?
A4: A base is often used to neutralize the acid that is formed during the reaction, especially when using acyl halides.[14] This prevents the protonation of the aniline, which would render it non-nucleophilic.[3][11] Common bases include pyridine or sodium acetate.[3][6]
Q5: What are the best practices for purifying anilides?
A5: Purification of anilides can typically be achieved through recrystallization or column chromatography.[15]
-
Recrystallization: This is a common and effective method for purifying solid anilides. A suitable solvent system (e.g., ethanol/water) is used to dissolve the crude product at an elevated temperature, and upon cooling, the purified anilide crystallizes out.[3]
-
Filtration and Washing: After precipitation or crystallization, the product is collected by vacuum filtration and washed with a suitable solvent, such as cold water, to remove soluble impurities.[3][15]
-
Distillation: For liquid anilides or starting anilines, distillation under reduced pressure can be an effective purification method.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive amine (protonated).2. Poor quality of reagents.3. Suboptimal reaction temperature.4. Ineffective coupling reagent. | 1. Add a non-nucleophilic base (e.g., pyridine, triethylamine) to deprotonate the anilinium ion.[3]2. Use fresh or purified acylating agents and solvents. Ensure anhydrous conditions if reagents are moisture-sensitive.[3]3. Optimize the temperature. Gentle heating (40-60 °C) may be required, but excessive heat can cause degradation. Monitor with TLC.[3]4. Screen different coupling reagents (e.g., from carbodiimides to phosphonium or uronium salts) to find one suitable for your specific substrates.[9] |
| Multiple Products Observed (e.g., on TLC) | 1. Unreacted starting material.2. Diacylation of the product.3. Oxidation of aniline.4. Ring substitution side reactions. | 1. Use a slight excess of the acylating agent (1.1-1.5 equivalents) and ensure sufficient reaction time.[3]2. Avoid a large excess of the acylating agent and harsh heating.[3]3. Run the reaction under an inert atmosphere (N₂ or Ar).[3]4. Protect the amino group via acetylation before proceeding with further reactions on the ring.[2][6] |
| Difficulty in Removing Byproducts | 1. Insoluble urea byproduct from DCC.2. Residual coupling reagents or additives. | 1. If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea.[10] Consider using DIC for solid-phase synthesis or EDC for easier aqueous workup.[10]2. Choose a purification strategy based on the solubility of the byproducts. For water-soluble byproducts (from EDC), perform an aqueous extraction.[10][12] For others, column chromatography may be necessary. |
| Racemization of Chiral Centers | 1. Use of carbodiimide coupling agents alone. | 1. Add 1-hydroxybenzotriazole (HOBt) as an additive to the reaction mixture to suppress racemization.[10][12] |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Anilide Synthesis
| Method | Acylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Direct Acylation | Acetic Acid | mPANI/Ag nanocomposite | Solvent-free | 140 | 3 h | 98 | [16] |
| Direct Acylation | Acetic Acid | None (Microwave) | Acetic Acid | N/A (160 MHz) | 40-50 min | 70-80 | [14] |
| Acetylation | Acetic Anhydride | Sodium Acetate | Water/HCl | Ice bath to RT | 15-20 min | High | [3][8] |
| Coupling Reaction | Carboxylic Acid | DCC/EDC | Various organic | RT to 60 | Varies | 55-95 | [9][15] |
| Coupling Reaction | Carboxylic Acid | HBTU/HATU + HOBt | DMF, NMP | RT | < 15 min | High | [10][17] |
Key Experimental Protocols
Protocol 1: Synthesis of Acetanilide from Aniline (with Protecting Group)
This protocol details the acetylation of aniline, which can also serve as a method for protecting the amino group.[8]
-
Dissolution: Dissolve aniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Preparation of Reagents: Prepare a solution of sodium acetate (1.1 eq) in water. Measure out acetic anhydride (1.2 eq).
-
Reaction: To the aniline hydrochloride solution, add the acetic anhydride, swirl to mix, and immediately add the sodium acetate solution.
-
Precipitation and Isolation: A white precipitate of acetanilide should form. Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.[3]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture for higher purity.[3]
Protocol 2: General Procedure for Anilide Synthesis using a Coupling Reagent (EDC/HOBt)
This protocol outlines a general method for coupling a carboxylic acid with an aniline.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Activation: Cool the solution in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir for 30 minutes at 0 °C to activate the carboxylic acid.
-
Coupling: Add the aniline (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathways in anilide synthesis.
Caption: Troubleshooting workflow for anilide synthesis.
References
- 1. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. benchchem.com [benchchem.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. ymerdigital.com [ymerdigital.com]
- 15. US5130443A - Process for the preparation of anilides - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Characterization of Complex Anilides
Welcome to the Technical Support Center for the characterization of complex anilides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental analysis.
I. Solubility and Sample Preparation
The initial step in many analytical techniques is the appropriate dissolution of the analyte. Complex anilides, with their varied functional groups and aromatic nature, can present significant solubility challenges.
FAQs
Q1: My complex anilide is poorly soluble in aqueous solutions. How can I improve its solubility for analysis?
A1: Poor aqueous solubility is a common issue with anilides due to the hydrophobic nature of the benzene ring.[1] Here are several approaches to enhance solubility:
-
pH Adjustment: Anilides are weakly basic and their solubility can be significantly increased in acidic conditions.[1] The amino group becomes protonated, forming a more soluble anilinium salt.[1] Experimenting with a pH 1-2 units below the pKa of the anilide is a good starting point.
-
Use of Co-solvents: Adding a miscible organic solvent can improve solubility. Ethanol and methanol are common choices.[2] For instance, aniline itself is soluble in ethanol, ether, and benzene.[2]
-
Temperature: Increasing the temperature can also enhance the solubility of some anilides.[3]
Q2: Which organic solvents are most effective for dissolving complex anilides?
A2: The choice of solvent will depend on the specific structure of the anilide. A good starting point is to screen a range of solvents with varying polarities. Common effective solvents for anilides include:
It is advisable to consult literature for solubility data of structurally similar compounds.
II. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of complex anilides. However, achieving optimal separation can be challenging.
Troubleshooting Guide: Poor Peak Resolution in HPLC
Poor peak resolution in the HPLC separation of anilide isomers and derivatives can manifest as peak tailing, peak broadening, or co-elution.
Problem 1: Peak Tailing
This is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline, a common issue for basic compounds like anilides.
| Possible Cause | Solution |
| Secondary interactions with residual silanol groups on the stationary phase. | Use an end-capped C18 column to minimize exposed silanol groups. Lower the mobile phase pH (e.g., to pH 3 with 0.1% formic acid) to protonate the anilides and reduce interaction with acidic silanols. Add a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active sites. |
| Column Overload. | Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation. | Flush the column with a strong solvent. If the issue persists, the column may need to be replaced. |
Problem 2: Peak Broadening
This results in wider peaks with lower height, compromising resolution and sensitivity.
| Possible Cause | Solution |
| Extra-column Volume. | Minimize the length and internal diameter of tubing. Ensure all fittings are properly connected to avoid dead volume. |
| High Flow Rate. | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. |
| Inappropriate Injection Solvent. | Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
Problem 3: Co-elution or Poor Separation
This occurs when two or more anilides are not adequately separated, resulting in overlapping peaks.
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition. | Adjust the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of organic solvent generally increases retention and may improve resolution. Consider switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity. |
| Incorrect Mobile Phase pH. | The ionization state of anilides is pH-dependent. Systematically evaluate a range of pH values to find the optimal separation. |
| Unsuitable Stationary Phase. | If a C18 column is not providing adequate resolution, consider a Pentafluorophenyl (PFP) column, which can offer alternative selectivity for aromatic and positional isomers. |
Experimental Protocol: HPLC Method for Separation of Anilide Isomers
This protocol is a general starting point and should be optimized for specific complex anilides.
-
Column: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B). Filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC peak resolution issues.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of complex anilides. However, spectral complexity and signal overlap can pose significant challenges.
FAQs
Q3: My 1H NMR spectrum of a complex anilide shows significant signal overlap in the aromatic region. How can I resolve these signals?
A3: Signal overlap is common in the NMR spectra of complex molecules, especially in the aromatic region where chemical shifts are often similar.[5] To address this, consider the following advanced NMR techniques:
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.[6]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension.[6]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.[6]
-
1D TOCSY (Total Correlation Spectroscopy): This experiment can be used to selectively irradiate a proton and observe all other protons in the same spin system, which can help to deconvolve overlapping multiplets.[7]
Logical Relationship for NMR Signal Overlap Resolution
Caption: Utilizing 2D NMR techniques to resolve signal overlap and elucidate structure.
IV. Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of complex anilides.
FAQs
Q4: I am having trouble obtaining a clear molecular ion peak for my complex anilide using mass spectrometry. What could be the issue?
A4: The absence or low intensity of a molecular ion peak can be due to several factors:
-
Fragmentation: Complex anilides can be prone to fragmentation in the ion source, especially with hard ionization techniques like Electron Ionization (EI). Consider using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8]
-
Matrix Selection in MALDI: The choice of matrix is crucial for successful MALDI analysis. The matrix should have strong absorbance at the laser's wavelength and be able to co-crystallize with the analyte.[8] For anilide-based compounds, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are good starting points.[8]
-
Sample Purity: Impurities in the sample can suppress the ionization of the analyte of interest. Ensure the sample is sufficiently pure before analysis.
Experimental Protocol: MALDI-TOF MS of a Complex Anilide
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Dissolve the anilide sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Spotting: Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form co-crystals.
-
Analysis: Acquire the mass spectrum in positive ion mode.
V. X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. However, obtaining suitable crystals of complex anilides can be a significant bottleneck.
Troubleshooting Guide: Crystal Growth
Problem: Difficulty in obtaining single crystals suitable for X-ray diffraction.
| Possible Cause | Solution |
| Poor Solubility. | Screen a wide range of solvents and solvent mixtures to find a system where the anilide has moderate solubility.[9] |
| Rapid Crystallization. | Slow down the crystallization process. Common methods include: - Slow Evaporation: Loosely cap the vial containing the saturated solution.[9] - Vapor Diffusion: Place a vial with the anilide solution inside a larger sealed container with a more volatile anti-solvent.[9] - Slow Cooling: Slowly cool a saturated solution.[9] |
| Presence of Impurities. | Purify the anilide meticulously before attempting crystallization, as impurities can inhibit crystal growth. |
| Molecular Flexibility. | Complex anilides with flexible side chains may be difficult to crystallize. Derivatization to a more rigid structure can sometimes aid crystallization. |
FAQs
Q5: My crystal structure of a complex anilide shows significant disorder. How can I refine the structure accurately?
A5: Disorder is common in crystal structures and requires careful modeling during refinement.[10]
-
Identify the Disordered Moiety: Carefully examine the electron density map to identify the atoms or groups that are disordered.
-
Model the Disorder: Use crystallographic software (e.g., SHELXL, Olex2) to model the disordered parts over two or more positions.[11][12] The occupancies of the disordered components should be constrained to sum to one.
-
Apply Restraints and Constraints: Use geometric restraints (e.g., bond lengths, angles) and anisotropic displacement parameter restraints to maintain a chemically reasonable geometry for the disordered fragments.[12]
This technical support center provides a starting point for addressing common challenges in the characterization of complex anilides. For more specific issues, consulting detailed analytical chemistry literature and expert resources is recommended.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 8. covachem.com [covachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing disordered crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Disorder in crystal structures : new approaches in finding the best model [edoc.unibas.ch]
Technical Support Center: Refining Assays for Anilide Biological Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anilide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biological evaluation of anilides.
Frequently Asked Questions (FAQs)
Q1: My anilide compound is poorly soluble in aqueous assay buffers. What can I do?
A1: Poor aqueous solubility is a common issue with anilide-based compounds due to their often hydrophobic nature.[1] Here are several strategies to enhance solubility:
-
pH Modification: Anilides are often ionizable. Adjusting the pH of your buffer to favor the charged form of the molecule can significantly increase solubility. For basic anilide groups, a lower pH is generally beneficial.[1]
-
Co-solvents: Employing a minimal concentration of an organic co-solvent like DMSO, ethanol, or propylene glycol can help dissolve your compound.[2][3] It is crucial to keep the final co-solvent concentration low (typically <1%) to avoid cellular toxicity or off-target effects. Always include a vehicle control in your experiment.[1]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Poloxamers can be used to lower surface tension and improve solubility.[1][4]
-
Complexation with Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic anilide, enhancing its aqueous solubility.[1]
Q2: I am observing high background or inconsistent signals in my fluorescence-based assay. Could my anilide compound be interfering?
A2: Yes, anilide compounds, particularly those with benzanilide structures, can exhibit intrinsic fluorescence (autofluorescence), leading to false positives or high background signals.[5][6] Here’s how to troubleshoot this:
-
Run a Compound-Only Control: Measure the fluorescence of your anilide compound in the assay buffer without any biological components (cells, enzymes, etc.). This will determine if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.
-
Use a "Pre-read" Step: Before adding the final assay reagent that generates the signal, read the plate with the compound and cells/enzyme to measure any inherent fluorescence. This background can then be subtracted from the final reading.
-
Switch to a Different Detection Method: If interference is significant, consider an orthogonal assay with a different readout, such as a luminescence-based assay (e.g., Kinase-Glo®) or an absorbance-based assay.[7]
-
Red-Shifted Fluorophores: Assays using longer wavelength (far-red) fluorescent probes are less susceptible to interference from autofluorescent compounds.[8]
Q3: How do I interpret the IC50 values for my anilide compounds, and what are the limitations?
A3: The IC50 (half-maximal inhibitory concentration) value represents the concentration of your anilide compound required to inhibit a specific biological process by 50%.[9] It is a crucial metric for determining a compound's potency.[9]
-
Data Analysis: IC50 values are typically determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.[10][11]
-
Comparison: IC50 values are routinely used to compare the potencies of different compounds within a series to understand the structure-activity relationship (SAR).[12]
-
Limitations: It's important to remember that the IC50 value is assay-dependent and can be influenced by factors such as substrate concentration (for enzyme assays) and cell density.[13] Therefore, when comparing IC50 values, ensure the experimental conditions are consistent.
Q4: My anilide compound shows potent activity in a biochemical kinase assay but is much less active in a cell-based assay. What could be the reason?
A4: This is a common observation in drug discovery and can be attributed to several factors:
-
Poor Cell Permeability: The anilide may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.
-
High Protein Binding: The anilide may bind to proteins in the cell culture medium, reducing the free concentration available to interact with the target.
Q5: How can I assess the potential for off-target effects with my anilide compounds?
A5: Assessing off-target effects early is crucial for drug development.[14] Several approaches can be taken:
-
In Silico Profiling: Computational models can predict potential off-target interactions based on the chemical structure of your anilide.[15][16]
-
Broad Kinase Panel Screening: Test your compound against a large panel of kinases to identify any unintended inhibitory activity.
-
Secondary Pharmacology Assays: Utilize commercially available panels to screen your compound against a wide range of receptors, ion channels, and enzymes.[17]
-
Phenotypic Screening: Observe the effects of your compound on cellular morphology and function using high-content imaging or other cell-based assays.
Troubleshooting Guides
Guide 1: Troubleshooting the MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.[18] Viable cells with active metabolism convert the MTT reagent into a purple formazan product.[19]
Data Presentation: Interpreting MTT Assay Results
| Observation | Potential Cause | Suggested Solution |
| Low Absorbance Readings | Insufficient number of viable cells. | Optimize initial cell seeding density. |
| Incorrect wavelength used for reading. | Ensure plate reader is set to measure absorbance around 570 nm. | |
| Incomplete dissolution of formazan crystals. | Ensure thorough mixing after adding the solubilization solvent (e.g., DMSO).[20] | |
| High Background Absorbance | Contamination of reagents or cultures. | Use sterile technique and fresh reagents. |
| Interference from phenol red in the medium. | Use phenol red-free medium for the assay.[21] | |
| Compound precipitation. | Check compound solubility and reduce the final concentration if necessary. | |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples.[19] | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent volumes. |
Experimental Protocol: MTT Assay
Materials:
-
Cells in culture
-
96-well clear flat-bottom plates
-
Anilide test compounds dissolved in DMSO
-
Culture medium (serum-free for incubation step is recommended)[21]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of the anilide compounds in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 48-72 hours).[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Workflow Diagram: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Guide 2: Troubleshooting Kinase Inhibition Assays
Biochemical kinase assays measure the ability of a compound to inhibit the activity of a specific kinase. Luminescence-based assays, such as Kinase-Glo®, quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.
Data Presentation: Kinase Inhibition Assay Performance
| Parameter | Acceptable Range | Common Issues if Outside Range |
| Z'-factor | > 0.5 | High variability, small assay window. |
| Signal-to-Background Ratio | > 5 | Low signal, high background. |
| DMSO Tolerance | < 1% final concentration | DMSO may inhibit the kinase. |
| IC50 Reproducibility | < 2-fold variation | Inconsistent results, unreliable SAR. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Anilide test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)[10]
-
White, opaque 96-well or 384-well plates[10]
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.[10]
-
Kinase Reaction Setup: In a white, opaque plate, add the assay buffer, diluted test compounds (or DMSO for controls), and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding a solution of the kinase and ATP.
-
Incubation: Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent (e.g., Kinase-Glo® reagent). Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value using non-linear regression analysis.[10]
Workflow Diagram: Kinase Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. wjbphs.com [wjbphs.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. benchchem.com [benchchem.com]
- 11. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 15. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 17. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchhub.com [researchhub.com]
- 20. static.igem.wiki [static.igem.wiki]
- 21. cyrusbio.com.tw [cyrusbio.com.tw]
Technical Support Center: Anilide Compound Stability in Solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of anilide compounds in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of anilide compound degradation in solution?
Anilide compounds are susceptible to degradation through several pathways, with hydrolysis being the most common.[1] The amide bond in the anilide structure can be cleaved under acidic or basic conditions.[2][3][4] Other significant causes of degradation include oxidation, photolysis (degradation by light), and thermal stress.[5][6][7]
Q2: How does pH affect the stability of my anilide compound?
The stability of anilide compounds is highly pH-dependent. The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[1][2]
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4]
-
Basic Conditions: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[8] Generally, many anilides exhibit maximum stability at a neutral or near-neutral pH.[9]
Q3: My anilide solution is changing color to yellow or brown. What is causing this?
The development of a yellow or brown color upon exposure to air and light is a common sign of oxidative degradation.[9][10] The aniline or substituted aniline part of the molecule is often prone to oxidation, which can lead to the formation of colored impurities and polymeric products.[10] Storing solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) can help minimize this issue.
Q4: What are the expected degradation products of an anilide?
The most common degradation products result from the hydrolysis of the amide bond. This cleavage yields the parent aniline (or a substituted aniline) and a carboxylic acid.[1][3][4] For example, the hydrolysis of acetanilide produces aniline and acetic acid. Under oxidative stress, various oxidized species, including nitrobenzenes and azoxybenzenes, can be formed.[11]
Troubleshooting Guide
Problem: I am observing a new, unexpected peak in the HPLC chromatogram of my anilide solution over time.
This common issue indicates that your compound is degrading. The following flowchart can help you diagnose the potential cause.
Caption: Troubleshooting logic for anilide degradation.
Problem: My quantitative analysis shows a decrease in the concentration of the main anilide compound, but I don't see a corresponding increase in a single degradation peak (poor mass balance).
This situation can arise from several factors:
-
Multiple Degradation Pathways: Your compound may be degrading into several smaller products that are not well-resolved or detected by your current analytical method.
-
Formation of Insoluble Products: Degradation may lead to polymeric or highly non-polar products that precipitate out of solution and are therefore not injected into the analytical system.
-
Volatile Degradants: One of the degradation products (e.g., a small carboxylic acid) might be volatile.
-
Poor Chromatic Properties: Some degradation products may not have a chromophore and will be invisible to a UV detector. Consider using a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) to investigate.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of an anilide compound and for developing a stability-indicating analytical method.[5][6] The goal is to achieve 5-20% degradation of the drug substance.[7]
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
Anilide compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or PDA detector[12]
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the anilide compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).[13]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.[13]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, and sample at various time points.[13]
-
-
Thermal Degradation:
-
Place a solid sample of the compound and the stock solution in an oven set to an elevated temperature (e.g., 70°C).
-
Sample the solution at various time points. Analyze the solid sample at the end of the study period by dissolving it to the target concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution and a solid sample to a light source as specified in ICH Q1B guidelines (providing both UV and visible light).[13]
-
Keep a control sample, wrapped in aluminum foil, under the same temperature conditions.
-
Analyze both the exposed and control samples after a defined period.
-
-
Analysis: Analyze all samples using a suitable, validated stability-indicating HPLC method to determine the percentage of degradation and identify any new peaks.
Caption: Workflow for a forced degradation study.
Anilide Hydrolysis Pathway
The following diagram illustrates the general mechanism for acid-catalyzed hydrolysis of an anilide.
Caption: General pathway of acid-catalyzed anilide hydrolysis.
Appendix: Stability Data Overview
The stability of anilide compounds is highly dependent on the specific structure and the experimental conditions. The following table summarizes general trends and provides representative data on how pH and temperature can influence the rate of degradation.
| Stress Condition | Parameter | Typical Condition | Result |
| pH | Acidic | pH 1-3 | Accelerated hydrolysis; cleavage of the amide bond.[2][4] |
| Neutral | pH 6-8 | Region of maximum stability for many anilides.[9] | |
| Basic | pH 10-13 | Accelerated hydrolysis; direct attack by hydroxide ions.[8] | |
| Temperature | Elevated Temp. | 40-80°C | Significantly increases the rate of both hydrolysis and oxidation.[14] |
| Room Temp. | 20-25°C | Baseline degradation; rate is compound-specific. | |
| Refrigerated | 2-8°C | Recommended storage condition to minimize degradation in solution.[9] | |
| Oxidation | Oxidizing Agent | 3% H₂O₂ | Can lead to N-oxidation and formation of colored byproducts.[11] |
| Light | UV/Visible | ICH Q1B | Can cause photodegradation, leading to various degradation products.[13] |
References
- 1. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of Acetanilide: Mechanism & Explanation - Video | Study.com [study.com]
- 4. study.com [study.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aniline - Wikipedia [en.wikipedia.org]
- 11. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Fate of anilide and aniline herbicides in plant-materials-amended soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Anilide Synthesis for Preclinical Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up anilide synthesis for preclinical studies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My amide coupling reaction is sluggish or incomplete upon scale-up. What are the common causes and solutions?
A1: Sluggish or incomplete reactions during scale-up are common and can often be attributed to several factors:
-
Poor Solubility: Reagents that were soluble at the small, research scale may not fully dissolve in the larger volumes required for preclinical batches. This can be exacerbated by changes in solvent grade or source.
-
Solution: Consider switching to a solvent system with higher dissolving power for all reactants. If using a co-solvent, ensure the ratio is optimized for solubility at the desired scale. Gentle heating may also improve solubility, but monitor for potential side reactions.
-
-
Inefficient Mixing: Inadequate agitation in larger reaction vessels can lead to localized concentration gradients and prevent reactants from interacting effectively.
-
Solution: Ensure the stirring mechanism (e.g., overhead stirrer) is appropriate for the vessel size and geometry to maintain a homogeneous reaction mixture. Baffles within the reactor can also improve mixing.
-
-
Mass Transfer Limitations: In heterogeneous reactions, the rate at which reactants move between phases can become a limiting factor at a larger scale.
-
Solution: Increase agitation speed or consider using a phase-transfer catalyst to facilitate the movement of reactants across the phase boundary.
-
-
Deactivation of Coupling Reagents: Moisture in solvents or on glassware can hydrolyze and deactivate common amide coupling reagents.
-
Solution: Use anhydrous solvents and thoroughly dry all glassware before use. Storing reagents under an inert atmosphere (e.g., nitrogen or argon) can also prevent deactivation.
-
Q2: I am observing significant epimerization or racemization of my chiral starting materials during scale-up. How can I minimize this?
A2: Epimerization is a critical concern when scaling up the synthesis of chiral anilides. Key strategies to mitigate this include:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.
-
Solution: Reagents like COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or the use of additives like HOBt (Hydroxybenzotriazole) or OxymaPure® with carbodiimides (e.g., EDC) can suppress racemization.
-
-
Base Selection: The type and amount of base used can significantly influence the rate of epimerization.
-
Solution: Use non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Carefully control the stoichiometry of the base.
-
-
Temperature Control: Higher reaction temperatures can accelerate the rate of epimerization.
-
Solution: Perform the coupling reaction at lower temperatures (e.g., 0 °C to room temperature). Careful monitoring and control of the internal reaction temperature are crucial, especially as exotherms can be more pronounced at a larger scale.
-
Q3: The purity of my anilide product is lower than expected after workup and purification at a larger scale. What are the likely impurities and how can I remove them?
A3: Common impurities in anilide synthesis include unreacted starting materials, byproducts from the coupling reagent, and side-reaction products.
-
Unreacted Starting Materials: Due to the reasons mentioned in Q1, some starting material may remain.
-
Solution: Optimize reaction conditions to drive the reaction to completion. For purification, consider a differential extraction based on the pKa of the acidic or basic starting materials.
-
-
Coupling Reagent Byproducts: Many common coupling reagents generate water-soluble byproducts (e.g., ureas from carbodiimides).
-
Solution: A series of aqueous washes (acidic, basic, and neutral) during the workup can effectively remove these impurities.
-
-
Side-Reaction Products: Side reactions such as the formation of N-acylurea or double acylation can occur.
-
Solution: Adjusting the stoichiometry of reactants and controlling the addition rate of the activating agent can minimize these side reactions. Purification via column chromatography or recrystallization is often necessary to remove these byproducts.
-
Q4: Are there specific safety concerns I should be aware of when scaling up anilide synthesis?
A4: Yes, scaling up introduces new safety considerations:
-
Exothermic Reactions: Amide bond formation is often exothermic. The heat generated in a larger batch may not dissipate as efficiently as in a small flask, potentially leading to a runaway reaction.
-
Solution: Monitor the internal temperature closely and use a cooling bath to control the reaction temperature. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise.
-
-
Reagent Handling: Handling larger quantities of hazardous reagents (e.g., pyrophoric reagents, corrosive acids) increases the risk of exposure.
-
Solution: Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). Develop and follow standard operating procedures (SOPs) for handling and quenching hazardous reagents.
-
-
Pressure Build-up: Some reactions may evolve gas, which can lead to pressure build-up in a closed system.
-
Solution: Ensure the reaction vessel is adequately vented, especially when heating or if gas evolution is anticipated.
-
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for anilide synthesis under different conditions to aid in method selection and optimization for scale-up.
Table 1: Comparison of Coupling Reagents for Anilide Synthesis
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| HATU | DIPEA | DMF | 25 | 2 | 85-95 | >95 | [1] |
| EDC/HOBt | DIPEA | DCM | 0-25 | 4 | 80-90 | >95 | [2] |
| T3P | Pyridine | EtOAc | 0 | 3 | 80-85 | >99 | [3] |
| SOCl₂ | - | Neat | 70 | 1 | 70-85 | >90 | [4] |
Table 2: Effect of Solvent on Anilide Synthesis Yield
| Aniline Substrate | Acylating Agent | Solvent | Yield (%) | Reference |
| Aniline | Acetic Anhydride | Water | 85 | N/A |
| Aniline | Diethyl acetylenedicarboxylate | Ethanol | 89 | [5] |
| Aniline | Diethyl acetylenedicarboxylate | Water | 75 | [5] |
| Aniline | Diethyl acetylenedicarboxylate | Acetonitrile | 78 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Gram-Scale Amide Coupling using HATU
This protocol describes a general method for the synthesis of an anilide on a gram scale using HATU as the coupling reagent.
Materials:
-
Carboxylic acid (1.0 eq)
-
Aniline (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF. Stir until the acid is completely dissolved.
-
Add the aniline (1.1 eq) to the solution and continue stirring.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq) while maintaining the temperature at 20-25 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
Caption: Experimental workflow for scaling up anilide synthesis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by anilide compounds.[6]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of anilide (dicarboxylic acid) shikonin esters as antitumor agents through targeting PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance Mechanisms to Anilide-Based Drugs
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to anilide-based drugs in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to anilide-based anticancer drugs?
A1: Resistance to anilide-based drugs is a multifaceted issue that can arise from various molecular alterations within cancer cells. The primary mechanisms include:
-
On-target alterations: Mutations in the drug's primary molecular target can prevent the drug from binding effectively. A common example is the development of gatekeeper mutations in kinases, which sterically hinder drug binding.[1][2]
-
Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, thereby maintaining cell proliferation and survival.[3][4][5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and limiting its efficacy.[6][7]
-
Lineage plasticity and phenotype switching: Cancer cells can undergo changes in their cellular identity, such as epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[3]
-
Alterations in drug metabolism: Cells may develop mechanisms to metabolize and inactivate the drug more rapidly.[8]
Q2: My cell line is showing decreased sensitivity to an anilide-based drug. How can I confirm that it has developed resistance?
A2: The first step to confirm drug resistance is to perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the drug on your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of acquired resistance.[9] It is crucial to ensure the stability of the resistance by culturing the cells in a drug-free medium for several passages and then re-challenging them with the drug.[5]
Q3: What are the initial steps to investigate the mechanism of resistance in my newly developed resistant cell line?
A3: Once resistance is confirmed, a systematic approach can be taken to identify the underlying mechanism:
-
Sequence the target gene: The most direct approach is to sequence the gene encoding the drug's molecular target to identify any potential mutations that could interfere with drug binding.
-
Analyze protein expression and pathway activation: Use Western blotting to examine the expression levels of the drug target and key proteins in potential bypass signaling pathways (e.g., PI3K/Akt, MAPK). Phospho-specific antibodies can reveal the activation status of these pathways.
-
Investigate drug transporter expression: Use quantitative PCR (qPCR) or Western blotting to assess the expression levels of common ABC transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[10]
-
Perform a functional drug efflux assay: To confirm the role of efflux pumps, you can use a fluorescent substrate of these transporters (e.g., Rhodamine 123) and see if its efflux is increased in resistant cells and can be reversed by a known inhibitor (e.g., verapamil).
Q4: I am observing inconsistent IC50 values in my experiments. What could be the cause?
A4: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Cell culture conditions: Variations in cell passage number, cell seeding density, and the quality of media and serum can all impact drug sensitivity.[11][12] It is recommended to use cells within a narrow passage number range and to optimize and standardize seeding density.
-
Drug stability and preparation: Ensure that your drug stock is properly stored and that fresh dilutions are made for each experiment. Some compounds are sensitive to light and freeze-thaw cycles.[11]
-
Assay execution: Inconsistent incubation times and improper mixing of reagents can introduce variability. Automation of liquid handling steps can help minimize these errors.[12]
-
"Edge effects" in microplates: Wells on the perimeter of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.[12]
Troubleshooting Guides
Problem: Unexpected High IC50 Value in a Sensitive Cell Line
| Possible Cause | Suggested Solution |
| Cell line contamination or misidentification | Perform cell line authentication (e.g., Short Tandem Repeat profiling). |
| High cell passage number | Use cells from a low-passage, frozen stock. High passage numbers can lead to genetic drift and altered drug sensitivity.[12] |
| Degradation of the drug | Prepare fresh drug stock solutions and store them under recommended conditions. |
| Incorrect drug concentration | Verify the concentration of your stock solution and the accuracy of your serial dilutions. |
| Suboptimal assay conditions | Optimize cell seeding density and incubation time for your specific cell line.[11] |
Problem: Failure to Establish a Drug-Resistant Cell Line
| Possible Cause | Suggested Solution |
| Drug concentration is too high | Start with a drug concentration at or below the IC50 of the parental cell line and increase the concentration gradually (e.g., 1.5- to 2-fold increments).[5] |
| Insufficient duration of drug exposure | The development of stable resistance can take several months of continuous culture with the drug.[5] |
| Cell line is inherently resistant | Some cell lines may possess intrinsic resistance mechanisms. Consider using a different, more sensitive cell line. |
| Drug is highly cytotoxic with a steep dose-response curve | A very steep dose-response curve can make it difficult to select for resistant cells. Try a more gradual dose escalation. |
Quantitative Data Summary
The following tables summarize reported IC50 values for several anilide-based drugs in sensitive and resistant cancer cell lines.
Table 1: Nilotinib IC50 Values in Chronic Myeloid Leukemia (CML) Cell Lines
| Cell Line | Resistance Status | IC50 (nM) | Reference |
| K562 | Sensitive | 5 - 42 | [13][14] |
| K562-rn | Nilotinib-Resistant | 40 | [14][15] |
| K562/IMA-3 | Imatinib-Resistant | 84 | [13] |
| K562-RN | Nilotinib-Resistant | 24,742 | [1] |
Table 2: Enzalutamide IC50 Values in Prostate Cancer Cell Lines
| Cell Line | Resistance Status | IC50 (µM) | Reference |
| LNCaP | Sensitive | 0.27 - 5.6 | [9][16][17] |
| LNCaP abl EnzaR | Enzalutamide-Resistant | >10 | [18] |
| C4-2B | Castration-Resistant | (Resistant at 100nM) | [2] |
| VCaP | Sensitive | (Sensitive) | [17] |
| 22Rv1 | Resistant | 20.27 | [17] |
Table 3: Bicalutamide IC50 Values in Prostate Cancer Cell Lines
| Cell Line | Resistance Status | IC50 (nM) | Reference |
| LNCaP | Sensitive | (Sensitive) | [19] |
| VCaP | Sensitive | 160 | [20] |
Table 4: Osimertinib IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation | Resistance Status | IC50 (nM) | Reference |
| PC-9 | exon 19 del | Sensitive | 23 | [21] |
| PC-9ER | exon 19 del + T790M | Resistant (to 1st gen) | (Sensitive to Osimertinib) | [21] |
| H1975 | L858R + T790M | Resistant (to 1st gen) | (Sensitive to Osimertinib) | [21] |
| PC-9OR1 | exon 19 del | Osimertinib-Resistant | >300 | [22] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of a drug.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
Anilide-based drug stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Drug Treatment: Prepare serial dilutions of the anilide-based drug in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[24]
Protocol 2: Western Blot for ABC Transporter Expression
This protocol is for assessing the protein expression of ABC transporters like P-glycoprotein.
Materials:
-
Parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the ABC transporter of interest (e.g., anti-P-glycoprotein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Wash cell pellets with cold PBS and lyse them in lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[25]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[26]
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C. Wash the membrane three times with TBST.[25]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. Wash the membrane three times with TBST.[25]
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression of the ABC transporter between parental and resistant cells.
Protocol 3: Establishing a Drug-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to a drug.[5][27]
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
Anilide-based drug
-
Cell culture flasks and plates
Procedure:
-
Determine Initial IC50: First, determine the IC50 of the drug on the parental cell line using the MTT assay protocol.
-
Initial Drug Exposure: Start by culturing the parental cells in a medium containing the drug at a concentration of approximately half the IC50.[3]
-
Dose Escalation: Once the cells have adapted and are growing steadily (this may take several passages), increase the drug concentration in the medium. A gradual increase of 1.5- to 2-fold is recommended.[5]
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and growth rate. The cells may grow slower initially after each dose escalation. Allow them to recover and reach a stable growth rate before the next increase.
-
Cryopreservation: At each stage of increased resistance, freeze down vials of the cells. This creates a valuable resource for future experiments and serves as a backup.[5]
-
Characterization of Resistance: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 5- to 10-fold the initial IC50), confirm the level of resistance by re-determining the IC50 and comparing it to the parental line.
-
Stability of Resistance: To check for the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 10-15 passages) and then re-evaluate the IC50.[5]
Visualizations
References
- 1. [K562 cell line resistance to nilotinib induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of genes required for enzalutamide resistance in castration-resistant prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reciprocal feedback inhibition of the androgen receptor and PI3K as a novel therapy for castrate-sensitive and -resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Critical role of androgen receptor level in prostate cancer cell resistance to new generation antiandrogen enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. apexbt.com [apexbt.com]
- 21. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. merckmillipore.com [merckmillipore.com]
- 24. clyte.tech [clyte.tech]
- 25. biomol.com [biomol.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
A Comparative Guide to the Efficacy of Antimicrobial Salicylanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Anilide derivatives represent a versatile class of organic compounds with a wide array of biological activities. Among these, salicylanilides have emerged as a particularly promising group exhibiting potent antimicrobial properties. This guide provides a comparative analysis of the efficacy of selected salicylanilide derivatives, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug discovery.
Comparative Efficacy of Salicylanilide Derivatives
The antimicrobial efficacy of salicylanilide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative salicylanilide derivatives against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.
| Compound | Derivative | Target Organism | MIC (µM) | Reference |
| 1 | 5-chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | Staphylococcus aureus ATCC 29213 | 0.07 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 0.07 - 0.28 | [1] | ||
| Enterococcus faecalis ATCC 29212 | 4.66 | [1] | ||
| Mycobacterium tuberculosis H37Ra | 18.7 | [1] | ||
| 2 | 5-chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide | Staphylococcus aureus ATCC 29213 | 0.07 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 0.07 - 0.28 | [1] | ||
| Enterococcus faecalis ATCC 29212 | 4.66 | [1] | ||
| Mycobacterium tuberculosis H37Ra | 18.7 | [1] | ||
| 3 | 4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-(trifluoromethyl)benzoate | Staphylococcus aureus (including MRSA) | ≥ 0.49 | [2][3] |
| Mycobacterium tuberculosis | 1 | [2] | ||
| Mycobacterium kansasii | 1-4 | [2] | ||
| Mycobacterium avium | 4-32 | [2] |
Note: The MIC values presented are indicative of the potent activity of these salicylanilide derivatives, particularly against Gram-positive bacteria and mycobacteria.[1][2][4] It is important to note that Gram-negative bacteria are generally less susceptible to these compounds.[4]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The data presented in this guide were obtained using the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.[5][6]
Broth Microdilution Method for MIC Determination:
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.
-
A few colonies are then used to inoculate a sterile saline solution or broth.
-
The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The salicylanilide derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (bacteria with no compound) and a negative control (medium with no bacteria).
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizations
Mechanism of Action: Salicylanilide Signaling Pathway
Salicylanilides exert their antimicrobial effect primarily by disrupting the bacterial cell membrane's proton motive force (PMF).[7][8] This dissipation of the PMF uncouples the electron transport chain, leading to a decrease in ATP synthesis and ultimately cell death.[8] Furthermore, some salicylanilides can inhibit efflux pumps, which are responsible for extruding antibiotics from the bacterial cell, thus potentially reversing antibiotic resistance.[7][8]
Caption: Mechanism of action of salicylanilide derivatives.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Caption: Workflow for MIC determination via broth microdilution. Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Salicylanilide and its heterocyclic analogues. A comparative study of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. woah.org [woah.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Validating Anilide Compounds as Drug Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anilide and its derivatives represent a significant class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatility allows for interaction with a wide array of biological targets, leading to their development as kinase inhibitors, epigenetic modulators, and more. However, the promise of anilide-based drugs is often tempered by concerns regarding their metabolic stability and potential for toxicity, necessitating rigorous validation of their intended targets and a careful comparison with alternative scaffolds.[1][2]
This guide provides an objective comparison of anilide compounds against other chemical classes targeting key drug targets. By presenting supporting experimental data, detailed protocols, and visualizing relevant biological pathways, we aim to equip researchers with the information needed to make informed decisions in the drug discovery and development process.
Performance Comparison of Anilide and Non-Anilide Inhibitors
The efficacy of anilide-based compounds is best understood through direct comparison with other inhibitors targeting the same biological molecule. The following tables summarize the half-maximal inhibitory concentration (IC50) values for anilide and non-anilide compounds against several important drug targets. Lower IC50 values indicate greater potency.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a key target in oncology.[3] Anilinoquinazoline derivatives are a well-established class of EGFR inhibitors.[2][4]
| Compound Class | Compound Name | EGFR WT IC50 (nM) | EGFR L858R/T790M IC50 (nM) | Reference |
| Anilinoquinazoline | Gefitinib | ~7-100 | >1000 | |
| Anilinoquinazoline | Erlotinib | ~2-100 | >1000 | |
| Anilinoquinazoline | Dacomitinib | 29 (in H1819 cells) | - | [5] |
| Anilinoquinazoline | Lapatinib | 160 (in A431 cells) | - | [5] |
| Non-Anilide (Pyrimidine) | Osimertinib | - | 8.5 | [6] |
| Non-Anilide (Indole) | - | - | - | |
| Non-Anilide (Pyrrolopyrimidine) | - | - | - |
c-Src Kinase Inhibitors
c-Src is a non-receptor tyrosine kinase involved in cell growth, differentiation, and motility. Its dysregulation is implicated in various cancers.
| Compound Class | Compound Name | c-Src IC50 (nM) | Reference |
| Anilinoquinazoline | Bosutinib | 1.2 | |
| Anilinoquinazoline | Saracatinib (AZD0530) | 2.7 | |
| Non-Anilide (Pyrazolopyrimidine) | Dasatinib | 0.8 | |
| Non-Anilide (Pyrrolopyrimidine) | - | - |
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, making them attractive targets for cancer therapy.
| Compound Class | Compound Name | HDAC1 IC50 (µM) | Reference |
| Anilide (Hydroxamic Acid) | Vorinostat (SAHA) | 0.03 | |
| Anilide (Hydroxamic Acid) | Belinostat (PXD101) | 0.027 | |
| Non-Anilide (Benzamide) | Entinostat (MS-275) | 0.3 | |
| Non-Anilide (Cyclic Peptide) | Romidepsin (FK228) | 0.0036 |
Topoisomerase I Inhibitors
Topoisomerase I is an enzyme that relaxes supercoiled DNA and is a validated target for cancer chemotherapy.
| Compound Class | Compound Name | Relative Potency | Reference |
| Anilide-like (Indolocarbazole) | - | - | |
| Non-Anilide (Camptothecin) | Camptothecin | +++ | |
| Non-Anilide (Camptothecin derivative) | Topotecan | ++ | |
| Non-Anilide (Camptothecin derivative) | Irinotecan (SN-38 is active metabolite) | ++++ (SN-38) |
Dengue Virus NS2B-NS3 Protease Inhibitors
The NS2B-NS3 protease is essential for the replication of the dengue virus, making it a key target for antiviral drug development.
| Compound Class | Compound Name | Ki (µM) | Reference |
| Anilide (Dipeptide) | Methionine-proline anilide 1 | 4.9 | [7] |
| Anilide (Dipeptide) | Methionine-proline anilide 2 | 10.5 | [7] |
| Non-Anilide (Peptidomimetic) | - | - | |
| Non-Anilide (Small Molecule) | - | - |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in a signaling pathway or the logical progression of an experimental plan is crucial for understanding the context of drug target validation. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates cell growth, survival, and differentiation.[1][8][9][10][11] Ligand binding to EGFR triggers a cascade of downstream events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2] Anilinoquinazoline inhibitors typically act by competing with ATP at the kinase domain of EGFR, thereby blocking these downstream signals.
c-Src Signaling Pathway
c-Src, a non-receptor tyrosine kinase, plays a pivotal role in signaling pathways that control cell adhesion, migration, and proliferation.[4][12][13][14][15] Its activation can be initiated by various stimuli, including growth factor receptors and integrins, leading to the phosphorylation of downstream substrates.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and SAR studies of methionine-proline anilides as dengue virus NS2B-NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Multi-color Molecular Visualization of Signaling Proteins Reveals How C-Terminal Src Kinase Nanoclusters Regulate T Cell Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Anilide vs. Amide: A Comparative Analysis for Drug Development
In the landscape of organic and medicinal chemistry, both anilides and amides are fundamental functional groups. While structurally related, the distinction between an anilide as an N-phenyl amide and a general amide (often N-alkyl or unsubstituted) leads to significant differences in their physicochemical properties, reactivity, and roles in drug design.[1][2] This guide provides a comparative analysis of these two moieties, supported by experimental data and protocols to inform researchers and drug development professionals.
Structural and Electronic Differences
An amide is characterized by a nitrogen atom bonded to a carbonyl group (C=O).[3] An anilide is a specific subset of amides where the nitrogen atom is directly attached to a phenyl ring.[1] This structural variance is the primary driver of their differing properties.
The lone pair of electrons on the nitrogen atom in a simple amide delocalizes into the adjacent carbonyl group through resonance, making the nitrogen less basic than a corresponding amine.[4][5] In anilides, this lone pair is also delocalized into the aromatic pi-system of the benzene ring. This extended conjugation further reduces the electron density on the nitrogen atom, rendering anilides even weaker bases than most aliphatic amides.[5][6]
References
A Comparative Guide to Anilide Synthesis Methods for Researchers
For Researchers, Scientists, and Drug Development Professionals
Anilides, amides derived from anilines, are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The efficient and selective synthesis of these compounds is a cornerstone of modern organic chemistry. This guide provides an objective comparison of four prominent methods for anilide synthesis: Classical Acetylation, a Green, Solvent-Free approach, Amide Coupling using EDC/HOBt, and the Buchwald-Hartwig Amination. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation in a research setting.
Data Presentation: A Comparative Analysis
The selection of an appropriate synthetic method for anilide formation is contingent on several factors, including substrate scope, desired yield, reaction conditions, and green chemistry considerations. The following table summarizes key quantitative data for the four methodologies, offering a clear comparison of their typical performance.
| Method | Key Transformation | Typical Reagents | Catalyst | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time | Reported Yield Range (%) |
| Classical Acetylation | N-Acetylation of aniline | Aniline, Acetic Anhydride | Glacial Acetic Acid, Zinc Dust | None (or water) | ~100-115 | 15 - 45 min | 65 - 95+ |
| Green, Solvent-Free | N-Acetylation of aniline | Aniline, Glacial Acetic Acid | Zinc Dust | None | Reflux (~118) | 45 min - 2 hours | 72 - 85+[1][2] |
| Amide Coupling | Amide bond formation | Aniline derivative, Carboxylic Acid, EDC, HOBt, DMAP | None | CH₃CN, DCM, or DMF | 23 (Room Temp) | 18 hours | 57 - 80[3] |
| Buchwald-Hartwig Amination | C-N Bond Formation | Aryl Halide, Amine | Palladium catalyst (e.g., Pd(OAc)₂) with phosphine ligand | Toluene, Dioxane | 80 - 120 | 8 - 24 hours | 70 - 95[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures and can be adapted for specific substrates and scales.
Classical Acetylation of Aniline
This method utilizes acetic anhydride to acetylate aniline, a robust and widely used procedure.
Materials:
-
Aniline (10 ml)
-
Acetic Anhydride (20 ml)
-
Glacial Acetic Acid (20 ml)
-
Zinc Dust (a small amount)
-
Ice-cold water
-
Round bottom flask
-
Reflux condenser
-
Beaker
-
Buchner funnel
Procedure:
-
In a round bottom flask, combine 10 ml of aniline, 20 ml of acetic anhydride, and 20 ml of glacial acetic acid.[6][7]
-
Add a small amount of zinc dust to the mixture to prevent the oxidation of aniline.[6][7]
-
Attach a reflux condenser to the flask and gently heat the mixture in an oil bath for approximately 15-20 minutes.[6][7]
-
Carefully pour the hot mixture into a beaker containing ice-cold water while stirring continuously.
-
Stir the mixture vigorously to hydrolyze any excess acetic anhydride.
-
The acetanilide will precipitate as a white solid. Collect the crude product by vacuum filtration using a Buchner funnel.[6][7]
-
The crude acetanilide can be purified by recrystallization from hot water.[7]
Green, Solvent-Free Synthesis of Acetanilide
This environmentally benign method avoids the use of acetic anhydride and organic solvents.
Materials:
-
Aniline (3.3 g)
-
Glacial Acetic Acid (10 ml)
-
Zinc Dust (0.16 g)
-
Cold water
-
Round bottom flask
-
Reflux condenser
-
Beaker
Procedure:
-
In a 100 ml round bottom flask, combine 3.3 g of aniline, 10 ml of glacial acetic acid, and 0.16 g of zinc dust.[1]
-
Attach a reflux condenser and heat the mixture gently for approximately 45 minutes.[1]
-
After heating, carefully pour the reaction mixture into a beaker containing 33 ml of cold water with vigorous stirring.[1]
-
Shining crystals of the product will slowly separate out.
-
After 15 minutes, collect the crystals by filtration.
-
Wash the solid crystals with water and allow them to dry. The product can be further purified by recrystallization from boiling water.[1]
Amide Coupling using EDC and HOBt
This method is particularly useful for coupling electron-deficient anilines with carboxylic acids.
Materials:
-
Aniline derivative (1 equiv)
-
Carboxylic acid (1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equiv)
-
1-Hydroxybenzotriazole (HOBt) (0.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (1 equiv)
-
Acetonitrile (CH₃CN)
-
Silica gel for chromatography
Procedure:
-
In a suitable reaction vessel, dissolve the aniline derivative (1 equiv), the carboxylic acid (1.2 equiv), EDC (1 equiv), HOBt (0.1 equiv), and DMAP (1 equiv) in acetonitrile.[3]
-
Stir the reaction mixture at room temperature (23 °C) for 18 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product is purified by silica gel chromatography. For example, a mixture of 50% ethyl acetate and hexanes can be used as the eluent.[3]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and can be adapted for the synthesis of anilides from aryl halides and amides.
Materials:
-
Aryl bromide (1 equiv)
-
Aniline (1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (10 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
BINAP (0.08 equiv)
-
Toluene
-
Celite
Procedure:
-
In a reaction vessel, combine the bromo-aromatic compound (1 equiv), aniline (1.5 equiv), Cs₂CO₃ (10 equiv), Pd(OAc)₂ (0.05 equiv), and BINAP (0.08 equiv) in toluene.[4]
-
Degas the mixture and then stir it at 110 °C for 8 hours under a nitrogen atmosphere.[4]
-
After the reaction is complete, filter the mixture through celite and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired anilide product.[4]
Visualizing the Synthesis and Decision-Making Process
To further aid in the understanding of anilide synthesis, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a decision-making framework for method selection.
Caption: General experimental workflow for anilide synthesis.
Caption: Decision tree for selecting an anilide synthesis method.
References
- 1. Sciencemadness Discussion Board - Acetanilide synthesis from aniline and acetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Class 12 Chemistry To Prepare A Sample Of Acetanilide From Aniline Experiment [vedantu.com]
- 7. byjus.com [byjus.com]
A Comparative Guide to Validating the Mechanism of Action of Anilide-X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel anilide compound, "Anilide-X." Through a series of comparative analyses and detailed experimental protocols, we objectively assess the performance of Anilide-X against established anilide compounds and a direct competitor, substantiating its proposed role as a selective kinase inhibitor.
Comparative Overview of Anilide Compounds
To validate the unique mechanism of Anilide-X, its performance was benchmarked against two reference compounds: Acetanilide, a historical anilide with a distinct mechanism, and "Competitor Kinase Inhibitor," a known inhibitor of the target pathway.
| Compound | Class | Primary Mechanism of Action (MoA) |
| Anilide-X (New Compound) | Substituted Anilide | Selective inhibitor of Kinase-Y |
| Acetanilide (Reference) | Anilide | Non-selective inhibitor of Cyclooxygenase (COX) enzymes[1] |
| Competitor Kinase Inhibitor | Small Molecule | Non-anilide inhibitor of Kinase-Y |
Proposed Mechanism of Action of Anilide-X
Anilide-X is hypothesized to selectively target and inhibit "Kinase-Y," a critical enzyme in a signaling cascade responsible for promoting cell proliferation. By binding to the ATP-binding site of Kinase-Y, Anilide-X is expected to block the phosphorylation of its downstream substrate, "Substrate-Z," thereby halting the pro-proliferative signal. This mechanism is distinct from older anilides like Acetanilide, which primarily function by inhibiting prostaglandin synthesis through COX enzymes.[1]
Experimental Data and Comparative Analysis
To validate the proposed mechanism, a series of in vitro assays were conducted. The results are summarized below.
Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. A lower IC50 value indicates greater potency.
| Compound | Target Kinase | IC50 (nM) |
| Anilide-X | Kinase-Y | 5.8 ± 0.7 |
| Competitor Kinase Inhibitor | Kinase-Y | 12.3 ± 1.1 |
| Acetanilide | Kinase-Y | > 10,000 |
Analysis: Anilide-X demonstrates potent, direct inhibition of Kinase-Y, being over twofold more potent than the competitor compound. Acetanilide shows no significant activity, confirming its different mechanism of action.
Cellular Proliferation Assay
This assay measures the effect of the compounds on the growth of a cancer cell line known to be dependent on the Kinase-Y signaling pathway.
| Compound | Cell Line (Kinase-Y Dependent) | GI50 (µM) |
| Anilide-X | MCF-7 | 0.9 ± 0.2 |
| Competitor Kinase Inhibitor | MCF-7 | 2.1 ± 0.5 |
| Acetanilide | MCF-7 | > 100 |
Analysis: The potent enzymatic inhibition by Anilide-X translates to effective growth inhibition in a relevant cellular model, outperforming the competitor. Acetanilide's lack of effect further supports a distinct and non-overlapping mechanism of action.
Target Selectivity Profile
To assess specificity, Anilide-X was tested against a panel of related kinases and the primary target of Acetanilide, the COX-2 enzyme.
| Compound | Target | % Inhibition at 1 µM |
| Anilide-X | Kinase-Y | 98% |
| Kinase-A (related) | 15% | |
| Kinase-B (related) | 8% | |
| COX-2 | < 5% |
Analysis: Anilide-X is highly selective for its intended target, Kinase-Y, with minimal off-target activity on related kinases or the COX-2 enzyme. This high degree of selectivity is a desirable characteristic, suggesting a lower potential for off-target side effects.
Experimental Workflow and Protocols
Validating the mechanism of action follows a logical progression from biochemical assays to cellular and downstream analyses.
Protocol: In Vitro Kinase Assay
This protocol assesses the direct inhibition of Kinase-Y by the test compounds.
-
Preparation: Recombinant human Kinase-Y, a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer.
-
Compound Treatment: Test compounds (Anilide-X, Competitor, Acetanilide) are serially diluted and added to the wells of a 384-well plate.[2]
-
Initiation: The kinase reaction is initiated by adding a mixture of Kinase-Y and the peptide substrate to the wells.
-
Incubation: The plate is incubated at 30°C for 60 minutes to allow for phosphorylation of the substrate.[3]
-
Termination & Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified using a luminescence-based detection reagent.
-
Data Analysis: The luminescent signal is measured, and the data is normalized to controls. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.
Protocol: Cell Viability Assay (MTT Assay)
This protocol measures the impact of the compounds on the metabolic activity and proliferation of the MCF-7 cell line.
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compounds.[4]
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The media is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is read at 570 nm using a microplate reader. GI50 values are calculated from the dose-response curves.
Protocol: Western Blot Analysis
This protocol is used to detect the phosphorylation status of Substrate-Z, the downstream target of Kinase-Y, confirming target engagement in a cellular context.[2]
-
Cell Treatment & Lysis: MCF-7 cells are treated with 1 µM of each test compound for 4 hours. Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (20 µg) from each sample are separated by size via SDS-polyacrylamide gel electrophoresis.[2]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate-Z (p-Substrate-Z).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: The protein bands are visualized using an ECL substrate and a chemiluminescence imaging system. The membrane is then stripped and re-probed for total Substrate-Z and a loading control (e.g., GAPDH) to ensure equal protein loading.[2]
References
A Comparative Guide to the Toxicity Profiles of Anilide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of various anilide analogues. The information presented herein is intended to support researchers, scientists, and drug development professionals in making informed decisions by summarizing key toxicological data, detailing experimental methodologies for toxicity assessment, and visualizing pertinent biological pathways.
Anilide analogues are a broad class of chemicals characterized by an acyl group attached to an aniline moiety. They are integral to the synthesis of numerous pharmaceuticals, pesticides, and dyes. However, their utility is often counterbalanced by significant toxicological concerns, including methemoglobinemia, cytotoxicity, genotoxicity, and carcinogenicity. The nature and position of substituents on the aniline ring profoundly influence the toxicological properties of these compounds, making a comparative understanding essential for risk assessment and the development of safer alternatives.
Comparative Toxicological Data
The following tables summarize key toxicological parameters for a range of anilide analogues, offering a quantitative basis for comparison.
Table 1: Acute and Chronic In Vivo Toxicity Data
| Compound | Analogue Type | CAS Number | LD50 (Oral, Rat) (mg/kg) | NOAEL/LOAEL (mg/kg/day) | Primary Target Organ(s) |
| Aniline | Parent Compound | 62-53-3 | 250 - 442 | LOAEL: 7 (systemic, non-neoplastic lesions) | Spleen, Red Blood Cells |
| o-Toluidine | Methylated | 95-53-4 | 670 - 900 | - | Bladder |
| m-Toluidine | Methylated | 108-44-1 | 450 | - | - |
| p-Toluidine | Methylated | 106-49-0 | 330 - 656 | - | - |
| o-Aminophenol | Hydroxylated | 95-55-6 | - | LOAEL: 83 (increased relative liver weight) | Liver, Red Blood Cells, Kidney |
| m-Aminophenol | Hydroxylated | 591-27-5 | - | NOAEL: 80 (reduced body weight, tremors) | - |
| p-Aminophenol | Hydroxylated | 123-30-8 | 671 | NOAEL: 20 (nephrotoxicity) | Kidney |
| 4-Nitroaniline | Nitrated | 100-01-6 | 750 | - | - |
| 4-Chloroaniline | Halogenated | 106-47-8 | - | - | Spleen, Red Blood Cells |
| 4-Fluoroaniline | Halogenated | 371-40-4 | 417 | - | - |
Table 2: In Vitro Cytotoxicity Data
| Compound | Analogue Type | Cell Line | Assay | IC50 |
| Benzthioanilide (unsubstituted) | Thioanilide | Clone 81 (cat cells) | Neutral Red Uptake | >1000 µg/mL |
| Benzthioanilide (chloro & fluoro substituted) | Thioanilide | Clone 81 (cat cells) | Neutral Red Uptake | <10 µg/mL[1] |
Key Experimental Protocols
Detailed methodologies for common assays used to evaluate the toxicity of anilide analogues are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of the anilide analogues for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay
The NRU assay is another method to evaluate cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Principle: Healthy cells will take up and retain the neutral red dye in their lysosomes. When cells are damaged or dead, their ability to retain the dye is diminished.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with varying concentrations of the test compounds for a specified duration.
-
Incubation with Neutral Red: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for approximately 3 hours.
-
Washing: Wash the cells with a wash solution (e.g., a solution of 1% CaCl2 and 0.5% formaldehyde) to remove excess dye.
-
Dye Extraction: Extract the dye from the cells using a destain solution (e.g., a solution of 1% acetic acid and 50% ethanol).
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
-
Data Analysis: Determine the IC50 value based on the reduction in neutral red uptake in treated cells compared to control cells.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, will migrate away from the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the comet tail.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
Biological Pathways and Mechanisms of Toxicity
The toxicity of anilide analogues is closely linked to their metabolic activation and the subsequent induction of cellular stress.
Metabolic Activation of Anilide Analogues
Anilide analogues are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[2] A key activation step is N-hydroxylation, which forms N-hydroxyarylamines. These intermediates can be further oxidized to nitrosoarenes, which can then form highly reactive arylnitrenium ions. These reactive metabolites can covalently bind to cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity. Ring hydroxylation and N-acetylation are generally considered detoxification pathways.[3]
Metabolic pathways of anilide analogues.
Oxidative Stress-Responsive Signaling Pathways
The metabolic activation of anilide analogues can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[4] This cellular stress activates key signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation, cell survival, and apoptosis.
Aniline-induced oxidative stress signaling.
Conclusion
The toxicological profiles of anilide analogues are diverse and heavily dependent on their chemical structure. Substituents on the aniline ring influence their metabolic activation and detoxification pathways, ultimately determining their potential for cytotoxicity, genotoxicity, and carcinogenicity. This guide provides a comparative overview of key toxicity data and standardized experimental protocols to aid researchers in the evaluation and development of anilide-containing compounds. A thorough understanding of these toxicological principles is paramount for mitigating risks and designing safer chemical entities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nilotinib: A Comparative Analysis Against Established Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nilotinib, a second-generation tyrosine kinase inhibitor, against the first-generation standard, Imatinib, and another second-generation agent, Dasatinib. The information presented is curated to assist researchers and drug development professionals in evaluating the performance of these anilide-based drugs in the context of Chronic Myeloid Leukemia (CML) therapy. The guide includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and a standard benchmarking workflow.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Nilotinib, Imatinib, and Dasatinib against the wild-type BCR-ABL kinase and various imatinib-resistant mutants. Lower IC50 values indicate greater potency. This data is crucial for understanding the efficacy of these inhibitors in both standard and drug-resistant CML.[1][2][3][4][5][6]
| Target | Nilotinib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) |
| Wild-Type BCR-ABL | <30 | ~600 | ~1 |
| Imatinib-Resistant Mutants | |||
| P-loop | |||
| G250E | 31 | 1,852 | 3 |
| Q252H | 31 | 3,378 | 4 |
| Y253H | 379 | 5,623 | 5 |
| E255K | 126 | 10,000 | 8 |
| E255V | 447 | >10,000 | 12 |
| Gatekeeper | |||
| T315I | >10,000 | >10,000 | >10,000 |
| Activation Loop | |||
| H396P | 62 | 2,138 | 10 |
Mandatory Visualizations
The following diagrams illustrate the BCR-ABL signaling pathway and a typical experimental workflow for benchmarking a new kinase inhibitor.
Caption: BCR-ABL Signaling Pathway and Nilotinib's Point of Inhibition.
Caption: Experimental Workflow for Preclinical Kinase Inhibitor Benchmarking.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
In Vitro Kinase Assay (Biochemical IC50 Determination)
This assay determines the direct inhibitory effect of the anilide compound on the enzymatic activity of the purified BCR-ABL kinase.
Materials:
-
Recombinant human BCR-ABL kinase domain
-
Peptide substrate (e.g., Abltide)
-
Test anilide compound (e.g., Nilotinib) and standards (Imatinib, Dasatinib)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test anilide and standard inhibitors in DMSO. A typical starting concentration is 10 µM.
-
Kinase Reaction Setup: In a 384-well plate, add the assay buffer, the peptide substrate, and the recombinant BCR-ABL kinase.
-
Inhibitor Addition: Add the serially diluted compounds to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the BCR-ABL kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Convert the raw data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (Cellular IC50 Determination)
This assay measures the potency of the anilide compound in inhibiting the proliferation of CML cells that are dependent on BCR-ABL signaling.
Materials:
-
CML cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant BCR-ABL)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test anilide compound and standards
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or equivalent
-
96-well clear bottom, white-walled plates
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed the CML cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of the test anilide and standard inhibitors in the cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent viability relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[7][8][9]
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
In Vivo Validation of Anilide Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anilide and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating therapeutic potential across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. This guide provides an objective comparison of the in vivo performance of select anilide-based compounds against established therapies, supported by experimental data and detailed methodologies.
Anti-inflammatory Potential of Anilide Derivatives
Anilide compounds have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. This section compares the in vivo efficacy of anilide derivatives with standard non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative In Vivo Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard and well-established acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs.[1] The injection of carrageenan, a strong chemical irritant, stimulates the release of inflammatory mediators, leading to edema formation.[1]
| Compound/Drug | Animal Model | Dose | Route of Administration | Paw Edema Inhibition (%) | Time Point | Citation(s) |
| 9-Anilinoacridine Derivative (Compound 3b) | Rat | 30 mg/kg | - | 100% | 5 hours | [2] |
| Celecoxib | Rat | 30 mg/kg | Oral | Prevents full manifestation | 6 hours | [3] |
| Celecoxib | Rat | 0.3-30 mg/kg | Intraperitoneal | Dose-dependent reduction | - | [4] |
| Indomethacin | Rat | 5 mg/kg | Intraperitoneal | Significant inhibition | - |
Key Findings:
-
The 9-anilinoacridine derivative (Compound 3b) demonstrated complete inhibition of paw edema at a 30 mg/kg dose after 5 hours, suggesting potent anti-inflammatory activity.[2]
-
Celecoxib, a selective COX-2 inhibitor, also effectively reduces carrageenan-induced paw edema in a dose-dependent manner.[3][4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standardized procedure for inducing and evaluating acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test anilide compound
-
Reference drug (e.g., Celecoxib, Indomethacin)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Divide animals into groups: control (vehicle), reference drug, and test anilide compound groups. Administer the test compounds and reference drug, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection.[1][5]
-
Induction of Edema: Inject 100 µl of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after injection.[6]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: COX-2 Inhibition
Many anilide-based anti-inflammatory agents exert their effect by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Caption: Inhibition of the COX-2 pathway by anilide derivatives.
Anticancer Potential of Anilide Derivatives
Several anilide compounds have been investigated for their antitumor activities, with some demonstrating efficacy in preclinical cancer models. This section compares an anilide derivative with a standard chemotherapeutic agent in a colon cancer model.
Comparative In Vivo Efficacy in a Colon Cancer Xenograft Model
The in vivo anticancer efficacy of anilide derivatives is often evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Compound/Drug | Animal Model | Tumor Model | Dose | Route of Administration | Tumor Growth Inhibition (%) | Citation(s) |
| N-phenyl-2-(aniline) benzamide hydrochloride (N53·HCl) | Nude Mice | HT29 Colon Cancer Xenograft | - | Oral | 53.7% | [7][8] |
| 5-Fluorouracil (5-FU) | Nude Mice | SW620 Colon Cancer Xenograft | 30 mg/kg | Intraperitoneal | 36% | [1] |
| 5-Fluorouracil (5-FU) + Leucovorin | Mice | Colon 26 & 38 Carcinoma | 100 mg/kg (5-FU) | - | Potentiated antitumor effect | [9] |
Key Findings:
-
The anilide derivative N53·HCl exhibited a tumor inhibition rate of 53.7% in a colon cancer xenograft model, suggesting significant antitumor activity.[7][8]
-
The standard chemotherapeutic drug, 5-Fluorouracil (5-FU), showed a 36% tumor growth inhibition in a similar model.[1] The efficacy of 5-FU can be enhanced when used in combination with other agents like Leucovorin.[9]
Experimental Protocol: Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a xenograft model to assess the in vivo efficacy of anticancer compounds.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old
-
Human colon cancer cell line (e.g., HT29, SW620)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Test anilide compound
-
Reference drug (e.g., 5-Fluorouracil)
-
Vehicle
-
Calipers
Procedure:
-
Cell Preparation: Culture human colon cancer cells to 70-80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a mixture of serum-free medium and Matrigel (optional) at a concentration of approximately 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable (typically 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test anilide compound, reference drug, or vehicle to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.
Signaling Pathway: PI3K/AKT/mTOR Inhibition
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that regulates cell proliferation, survival, and growth.[10][11] Its overactivation is a common feature in many cancers, making it a key target for anticancer therapies.[10]
References
- 1. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Survival and Cell Death Signaling Pathways - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Anilides and Their Sulfonamide Isosteres: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Isosteric replacement, the substitution of one atom or group of atoms for another with similar physicochemical properties, is a powerful tool in this process. This guide provides a comparative analysis of anilides and their sulfonamide isosteres, offering insights into their relative performance supported by experimental data.
The replacement of an anilide functional group with a sulfonamide isostere can significantly impact a molecule's biological activity, physicochemical characteristics, and pharmacokinetic profile. While both moieties can engage in similar hydrogen bonding interactions, their distinct electronic and conformational properties often lead to notable differences in performance. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of novel therapeutics.
Data Presentation: A Comparative Overview
The following tables summarize the key differences between anilides and their sulfonamide isosteres based on data from various studies. It is important to note that the specific effects of this isosteric replacement are highly dependent on the molecular scaffold and the biological target.
Table 1: Comparative Physicochemical Properties
| Property | Anilide Moiety | Sulfonamide Moiety | Key Differences & Implications |
| Acidity (pKa) | Generally neutral or weakly basic | Acidic (pKa ~9-10) | The acidic nature of the sulfonamide N-H can introduce new interactions with biological targets and influence solubility and distribution. |
| Lipophilicity (LogP) | Variable, depends on substituents | Generally more hydrophilic | The increased polarity of the sulfonamide group can lead to improved aqueous solubility and reduced membrane permeability.[1] |
| Hydrogen Bonding | H-bond donor (N-H) and acceptor (C=O) | H-bond donor (N-H) and two H-bond acceptors (two S=O) | The additional hydrogen bond acceptor in sulfonamides can lead to altered binding affinities and selectivities. |
| Solubility | Generally lower in aqueous media | Generally higher in aqueous media | The increased polarity of the sulfonamide group often enhances aqueous solubility, which can be advantageous for drug formulation. |
| Metabolic Stability | Susceptible to hydrolysis by amidases | Generally more resistant to hydrolysis | Sulfonamides often exhibit greater metabolic stability, leading to longer half-lives in vivo. |
Table 2: Comparative Biological Activity (Antiproliferative Activity)
Data presented here is based on a study of novel sulfonanilide compounds as antiproliferative agents for breast cancer. The parent anilide compounds were not directly tested in this specific study, but the structure-activity relationship (SAR) data for the sulfonanilides provides valuable insights.
| Compound (Sulfonanilide) | Modification | % Inhibition of SK-BR-3 Cell Proliferation at 25µM | IC50 (µM) |
| 30 | 2,5-Dimethylbenzyl substitution at A position | >80% | 20.1 |
| 44 | 4-Isopropylbenzyl substitution at A position | >80% | 6.5 |
| 63 | 4-Chloro-3-nitro benzamide at C position | >80% | Not specified |
Data extracted from a study on novel sulfonanilide compounds as antiproliferative agents.[2][3] The study suggests that bulky hydrophobic groups on the terminal phenyl ring and a methanesulfonamide moiety are beneficial for activity.[2][3]
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free)
-
MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (anilides and sulfonamide isosteres) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized.
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 590 nm using a multi-well spectrophotometer.
-
Cell viability is calculated as a percentage of the control (untreated cells).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method for determining the passive permeability of compounds through an artificial lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.
Materials:
-
PAMPA plate sandwich (a 96-well donor plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well spectrophotometer or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with buffer.
-
Add the test compound solutions to the donor plate wells.
-
Assemble the PAMPA plate sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The permeability coefficient (Pe) is calculated using the following equation:
Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)
Where:
-
[drug]acceptor is the concentration of the drug in the acceptor well
-
[drug]equilibrium is the concentration at equilibrium
-
VA is the volume of the acceptor well
-
VD is the volume of the donor well
-
Area is the effective area of the membrane
-
Time is the incubation time
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Isosteric replacement of anilide with a sulfonamide moiety.
Caption: A typical experimental workflow for comparative analysis.
Caption: Simplified aromatase signaling pathway and inhibitor action.
Conclusion
The isosteric replacement of anilides with sulfonamides represents a valuable strategy in drug discovery for modulating the physicochemical and biological properties of lead compounds. Sulfonamides often introduce increased acidity, hydrophilicity, and metabolic stability, which can translate to improved pharmacokinetic profiles and altered biological activity. However, the success of this substitution is highly context-dependent and requires careful consideration of the target and the overall molecular scaffold. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and optimization of novel therapeutic agents.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds a" by Bin Su, Michael V. Darby et al. [engagedscholarship.csuohio.edu]
Navigating the Disposal of Anilox Solutions: A Guide for Laboratory Professionals
The proper disposal of Anilox cleaning solutions is paramount for ensuring laboratory safety and environmental compliance. These solutions often contain a mixture of chemicals that require careful handling and disposal. This guide provides essential safety and logistical information, including operational and disposal plans, to assist researchers, scientists, and drug development professionals in this process.
Quantitative Data from Safety Data Sheets
The chemical properties of Anilox cleaning solutions can vary between manufacturers. The following table summarizes typical quantitative data found in the Safety Data Sheets (SDS) of these products.
| Property | Typical Value/Range | Significance for Disposal |
| pH | 8.0 - 12.0 | Indicates that many solutions are alkaline and may require neutralization before disposal.[1] |
| Flash Point | >100 °C (>212 °F) | A high flash point suggests the product is not highly flammable under normal conditions.[2] |
| Specific Gravity | ~1.0 | Similar to water, which is a factor in how it will behave in spills. |
| Solubility in Water | Complete/Infinite | High solubility means it will readily mix with water, which is important for dilution and rinsing protocols.[2] |
| Key Ingredients | Sodium Hydroxide, Potassium Hydroxide, Diethylene Glycol Monobutyl Ether | These strong bases and solvents are the primary hazardous components dictating disposal methods.[3][4] |
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the safe disposal of waste Anilox cleaning solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Collection and Storage:
-
Collect all waste Anilox solution in a designated, clearly labeled, and sealed container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][6]
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids.[7]
3. Spill Management:
-
In case of a spill, contain the liquid using an inert absorbent material like sand, vermiculite, or a commercial spill kit.
-
Scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
4. Disposal Procedure:
-
Consult Local Regulations: Always adhere to your institution's EHS guidelines, as well as local, state, and federal regulations for hazardous waste disposal.[7]
-
Neutralization (If Alkaline): If the SDS indicates an alkaline pH and your EHS department approves, neutralize the waste solution. (See the detailed neutralization protocol below).
-
Arrange for Professional Disposal: Transfer the collected waste (neutralized or not, as per regulations) to a specialized hazardous waste disposal company.[3][7] Do not pour waste solutions down the drain unless expressly permitted by your local wastewater authority and EHS department.
5. Empty Container Disposal:
-
Triple-rinse the empty container with water.
-
Collect the rinsate and treat it as hazardous waste along with the bulk of the solution.
-
Once thoroughly rinsed, the container can often be disposed of as non-hazardous waste, but confirm this with your local regulations.
Experimental Protocol: Neutralization of Alkaline Anilox Waste
Many Anilox cleaners are alkaline due to ingredients like sodium hydroxide or potassium hydroxide.[3] This protocol details the process of neutralizing this alkaline waste to a more neutral pH before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Objective: To adjust the pH of the alkaline waste solution to a neutral range (typically 6.0-8.0) to meet disposal requirements.
Materials:
-
Waste Anilox solution
-
Weak acid (e.g., 5% acetic acid or citric acid solution)
-
pH meter or pH indicator strips
-
Glass stirring rod
-
Large beaker or container (must be larger than the volume of waste)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all necessary PPE. Place the waste container in a secondary containment tray within a fume hood.
-
pH Measurement: Carefully measure the initial pH of the waste solution using a calibrated pH meter or pH paper.
-
Acid Addition: Slowly and in small increments, add the weak acid to the waste solution while stirring continuously with a glass rod. This process can generate heat, so proceed with caution.[8]
-
Monitor pH: After each addition of acid, stop and measure the pH of the solution.
-
Target pH: Continue adding acid until the pH reaches the target neutral range of 6.0-8.0.
-
Final Steps: Once neutralized, securely cap the waste container and label it as "Neutralized Alkaline Waste" with the final pH noted. The neutralized solution is now ready for disposal according to institutional and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Anilox cleaning solutions.
Caption: Workflow for the safe disposal of Anilox cleaning solutions.
References
- 1. blog.apexinternational.com [blog.apexinternational.com]
- 2. US5948740A - Chemical composition and method for cleaning fluid metering anilox rollers - Google Patents [patents.google.com]
- 3. flexography.org [flexography.org]
- 4. sterislifesciences.com [sterislifesciences.com]
- 5. Guidelines for Solvent Waste Recycling and Disposal | AllSource Environmental [allsource-environmental.com]
- 6. simplesolvents.com [simplesolvents.com]
- 7. ecolink.com [ecolink.com]
- 8. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Anilox Rolls and Associated Chemicals
In the dynamic environment of laboratory research and development, the precise and safe handling of all equipment and chemicals is paramount. While the term "Anilix" may not correspond to a recognized chemical agent, it is likely a reference to "anilox," a critical component in many printing and coating processes that may be utilized in specialized drug delivery and formulation development. This guide provides essential safety and logistical information for the handling of anilox rolls and the chemical cleaners they require, ensuring the protection of researchers, scientists, and drug development professionals.
An anilox roll is a hard cylinder, typically with a steel or aluminum core, coated with a ceramic material, and engraved with microscopic cells.[1] These rolls are used to transfer a precise and consistent amount of ink or other fluid to a surface. The primary chemical hazards associated with anilox rolls stem from the cleaning agents used to remove residual materials from the engraved cells. These cleaners can contain a variety of hazardous components.
Personal Protective Equipment (PPE) for Handling Anilox Rolls and Cleaners
When handling anilox rolls, especially during cleaning, a comprehensive approach to personal protective equipment is crucial to mitigate risks of chemical exposure.
Eye and Face Protection:
-
Wear OSHA-standard goggles or a face shield to protect against splashes of cleaning solutions.[2] Eye irritation, redness, tearing, and blurred vision can result from direct contact.[2] In severe cases, permanent eye damage is possible.[3] An eye bath should be readily available.[3]
Skin Protection:
-
Chemical-resistant gloves are mandatory to prevent skin irritation.[4][5] Prolonged contact with cleaning agents can cause dermatitis.[6] Nitrile or latex gloves are preferable to vinyl, which has a higher failure rate.[7]
-
Wear protective clothing, such as a long-sleeved shirt and long pants, or a disposable Tyvek suit for full-body coverage, to prevent skin contact with cleaning chemicals.[2][8]
Respiratory Protection:
-
Inhalation of high concentrations of vapors from cleaning agents can irritate the respiratory tract.[2] If working in a poorly ventilated area or if mists or vapors are produced, a NIOSH-OSHA approved respirator is necessary.[5]
Chemical Composition of Common Anilox Cleaners
The cleaning agents used for anilox rolls are often alkaline or solvent-based and can contain several hazardous chemicals. Understanding these components is key to safe handling.
| Chemical Component | CAS Number | Percentage Range | Potential Hazards |
| Diethylene Glycol Monobutyl Ether | 112-34-5 | 8 – 10% | Eye irritation |
| 2-Aminoethanol | 141-43-5 | 2 – 3 % | Skin and respiratory irritation |
| Alcohols, C9-11, Ethoxylated | 68937-66-6 | 4 – 7% | Serious eye damage |
| Sodium Tripolyphosphate | 7758-29-4 | 3 – 4% | Skin and eye irritation |
| Sodium Metasilicate | 6834-92-0 | 0.5 – 1% | Skin corrosion, serious eye damage |
| n-alkyl dimethyl benzyl ammonium chlorides | Not specified | 0.01%-0.02% | Severe skin burns and eye damage |
| Dodecyl benzyl sulfonicacid | Not specified | 2%-6% | Skin corrosion, serious eye damage |
Note: The exact composition of commercial cleaning products is proprietary. The information above is based on representative safety data sheets. Always refer to the specific SDS for the product in use.
Experimental Protocols: Safe Handling and Cleaning Workflow
The following protocol outlines the standard procedure for safely handling and cleaning anilox rolls to ensure both operational integrity and personnel safety.
Disposal Plan
Proper disposal of used cleaning agents and contaminated materials is critical to maintaining a safe laboratory environment.
-
Contaminated Materials: All disposable PPE, cloths, and other materials contaminated with anilox cleaning agents should be collected in a designated, sealed container.
-
Waste Cleaner: Unused or waste cleaning solutions should be collected in a clearly labeled, sealed container.
-
Disposal Route: All waste materials must be disposed of through a specialized disposal company, adhering to all local, state, and federal regulations.[3] Do not pour cleaning solutions down the drain unless explicitly permitted by local ordinances and the product's SDS.
By adhering to these safety protocols, researchers can effectively utilize anilox technology while minimizing the risks associated with the necessary cleaning and maintenance procedures. This commitment to safety not only protects personnel but also ensures the integrity and reproducibility of experimental results.
References
- 1. Anilox - Wikipedia [en.wikipedia.org]
- 2. teamflexo.com [teamflexo.com]
- 3. litho.co.uk [litho.co.uk]
- 4. aniloxresearch.com [aniloxresearch.com]
- 5. products.bradyindustries.com [products.bradyindustries.com]
- 6. harpercorporation.com [harpercorporation.com]
- 7. Personal Protective Equipment Guidelines You Should Follow - Unitex [unitex.com]
- 8. youtube.com [youtube.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
